molecular formula C9H11NO B085529 3-Phenylpropanamide CAS No. 102-93-2

3-Phenylpropanamide

カタログ番号: B085529
CAS番号: 102-93-2
分子量: 149.19 g/mol
InChIキー: VYIBCOSBNVFEIW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-Phenylpropanamide serves as a versatile chemical scaffold in medicinal chemistry and agricultural science research. Its structure is a key intermediate for synthesizing novel compounds with significant biological activity. Scientific studies have demonstrated that derivatives of this compound, particularly those incorporating acyl hydrazone units, exhibit excellent antibacterial properties against critical plant pathogens such as Xanthomonas oryzae pv. oryzae (Xoo) and Ralstonia solanacearum (Rs), with some compounds showing superior efficacy in vivo compared to standard treatments like thiadiazol copper and bismerthiazol . Furthermore, related 3-arylpropionate compounds, which share a similar phenylpropanoid backbone, have shown promising high-efficient acaricidal activity against mites like Psoroptes cuniculi , outperforming ivermectin in laboratory studies . The phenylpropanoid class of compounds, to which this molecule is related, is known for a broad spectrum of pharmacological activities, including antimicrobial and antitubulin effects, making them a significant focus for developing new therapeutic and agrochemical agents . This compound is offered For Research Use Only, providing a foundational building block for drug discovery and antimicrobial mechanism of action studies.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-phenylpropanamide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11NO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYIBCOSBNVFEIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80144517
Record name beta-Phenylpropionamide
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Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

102-93-2
Record name 3-Phenylpropanamide
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Record name 3-Phenylpropanamide
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Record name 3-phenylpropanamide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Phenylpropanamide from 3-Phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes for converting 3-phenylpropanoic acid to 3-phenylpropanamide, a key intermediate in various chemical and pharmaceutical research areas. This document details established synthetic methodologies, complete with experimental protocols, quantitative data, and mechanistic diagrams to assist researchers in the efficient and effective preparation of this compound.

Introduction

This compound, also known as hydrocinnamamide, is a valuable building block in organic synthesis. Its structure is a precursor for numerous derivatives with potential applications in medicinal chemistry and materials science. The synthesis of this amide from its corresponding carboxylic acid, 3-phenylpropanoic acid, is a fundamental transformation that can be achieved through several reliable methods. This guide will focus on the most common and effective of these: the acid chloride intermediate route and carbodiimide-mediated coupling.

Synthetic Strategies

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the acid-base reaction that forms a stable ammonium (B1175870) carboxylate salt.[1] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. The two primary strategies detailed below achieve this activation, facilitating the nucleophilic attack by ammonia (B1221849) or an amine.

Acid Chloride Intermediate Route

A robust and widely used method for amide synthesis involves the conversion of the carboxylic acid to a more reactive acid chloride.[2][3] 3-Phenylpropanoic acid is reacted with a chlorinating agent, typically thionyl chloride (SOCl₂), to form 3-phenylpropanoyl chloride. This intermediate is then reacted with an amine source, such as aqueous ammonia, to yield the desired this compound. This method often provides good to high yields, typically in the range of 70-85%.[2]

Carbodiimide-Mediated Coupling

Carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), are extensively used to facilitate amide bond formation under mild conditions.[1][2][3] These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine. This method is particularly advantageous when working with sensitive substrates, as it avoids the harsh conditions associated with the formation of acid chlorides. Yields for carbodiimide-mediated couplings are generally good, often ranging from 70-90%.[4]

Quantitative Data Summary

The selection of a synthetic route often depends on factors such as substrate compatibility, desired purity, and scalability. The following table summarizes typical reaction conditions and yields for the synthesis of this compound from 3-phenylpropanoic acid.

MethodActivating AgentAmine SourceTypical Solvent(s)Typical Temperature (°C)Typical Yield (%)
Acid Chloride RouteThionyl Chloride (SOCl₂)AmmoniaDichloromethane (B109758), Toluene (B28343)0 to 7070 - 85[2]
Carbodiimide CouplingEDCAmmoniaDichloromethane, DMF0 to Room Temperature70 - 90[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via the Acid Chloride Route

Materials:

  • 3-Phenylpropanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or Toluene

  • Concentrated aqueous ammonia (NH₄OH)

  • 5% Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol

  • Water

Procedure:

Step 1: Formation of 3-Phenylpropanoyl Chloride

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 3-phenylpropanoic acid (1.0 eq) in anhydrous dichloromethane.

  • Slowly add thionyl chloride (1.2 eq) to the solution at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

  • Heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases. The reaction progress can be monitored by IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acid chloride at a higher wavenumber.

  • After cooling to room temperature, carefully remove the excess thionyl chloride and solvent under reduced pressure. It is advisable to co-evaporate with an anhydrous solvent like toluene to ensure complete removal of residual SOCl₂.

Step 2: Amidation

  • Dissolve the crude 3-phenylpropanoyl chloride in fresh anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated aqueous ammonia (2.0 eq) to the stirred solution. An exothermic reaction is expected.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 5% HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

Step 3: Purification

  • The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure this compound as a white solid.[2]

Protocol 2: Synthesis of this compound via EDC Coupling

Materials:

  • 3-Phenylpropanoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Ammonia source (e.g., ammonium chloride and a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (B1210297)

Procedure:

  • To a stirred solution of 3-phenylpropanoic acid (1.0 eq) in anhydrous DCM at 0 °C, add EDC·HCl (1.2 eq).

  • In a separate flask, prepare the ammonia source. For example, by adding triethylamine (1.5 eq) to a suspension of ammonium chloride (1.2 eq) in DCM.

  • Add the amine solution to the carboxylic acid/EDC mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) or by recrystallization.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenyl group, as well as two triplet signals for the two methylene (B1212753) groups of the propanamide chain, and a broad singlet for the amide NH₂ protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the carbons of the phenyl ring, and the two aliphatic carbons.

  • IR Spectroscopy: The IR spectrum will exhibit a strong absorption band for the C=O stretching of the amide group (typically around 1640-1680 cm⁻¹), and two bands for the N-H stretching of the primary amide (around 3200-3400 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (149.19 g/mol ).

Visualizations

Reaction_Pathway_Acid_Chloride 3-Phenylpropanoic Acid 3-Phenylpropanoic Acid 3-Phenylpropanoyl Chloride 3-Phenylpropanoyl Chloride 3-Phenylpropanoic Acid->3-Phenylpropanoyl Chloride SOCl₂, DCM, Reflux This compound This compound 3-Phenylpropanoyl Chloride->this compound NH₃, DCM, 0°C to RT Experimental_Workflow_EDC_Coupling cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 3-Phenylpropanoic Acid EDC·HCl Ammonia Source Reaction_Vessel Stir at 0°C to RT in DCM or DMF Reactants->Reaction_Vessel Extraction Dilute with Ethyl Acetate Wash with HCl, NaHCO₃, Brine Reaction_Vessel->Extraction Drying Dry with MgSO₄ Filter Extraction->Drying Concentration Remove Solvent (Reduced Pressure) Drying->Concentration Purification_Method Column Chromatography or Recrystallization Concentration->Purification_Method Final_Product Pure this compound Purification_Method->Final_Product

References

A Comprehensive Technical Guide to 3-Phenylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of 3-phenylpropanamide, a versatile chemical compound with applications in medicinal chemistry and agricultural science. It serves as a key intermediate in the synthesis of novel compounds with significant biological activities. This guide covers its fundamental properties, synthesis protocols, and relevant chemical pathways.

Nomenclature

The standard nomenclature for this compound is as follows:

  • IUPAC Name: this compound[1]

  • Synonyms: 3-Phenylpropionamide, Benzenepropanamide, HYDROCINNAMAMIDE, beta-Phenylpropionamide[1]

Chemical and Physical Properties

The quantitative properties of this compound are summarized in the table below, providing a convenient reference for experimental design and analysis.

PropertyValueSource
Molecular Formula C₉H₁₁NO[1][2]
Molecular Weight 149.19 g/mol [2][3]
CAS Number 102-93-2[1][2][3]
Appearance White crystalline solid[4][5]
Melting Point 99.0 to 103.0 °C[5]
Boiling Point 339.9 ± 21.0 °C (Predicted)[5]
Density 1.069 ± 0.06 g/cm³ (Predicted)[5]
Flash Point 159.3°C[5]
Vapor Pressure 8.94E-05 mmHg at 25°C[5]
InChI Key VYIBCOSBNVFEIW-UHFFFAOYSA-N[1][3]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound and its N-substituted derivatives primarily involves the amidation of 3-phenylpropanoic acid. Below are detailed methodologies for common synthetic routes.

1. Acid Chloride Intermediate Route

This classical method involves the activation of the carboxylic acid group by converting it into a more reactive acid chloride, which then readily reacts with an amine.

  • Step 1: Formation of 3-Phenylpropanoyl Chloride

    • Reagents: 3-phenylpropanoic acid, Thionyl chloride (SOCl₂)

    • Procedure: 3-phenylpropanoic acid is reacted with an excess of thionyl chloride. To prevent side reactions, the initial mixing is often conducted at a low temperature, around 0–5°C.[3] The reaction mixture is then heated, typically between 65–70°C, until the evolution of HCl and SO₂ gases ceases.[3] The excess thionyl chloride is removed under reduced pressure to yield the crude 3-phenylpropanoyl chloride.

  • Step 2: Amidation

    • Reagents: 3-phenylpropanoyl chloride, Ammonia (B1221849) or a primary/secondary amine.

    • Procedure: The crude acid chloride is dissolved in an appropriate aprotic solvent and cooled. A solution of the amine (e.g., ammonia for the primary amide, or an alkyl/aryl amine for N-substituted amides) is added dropwise while maintaining the low temperature. For the synthesis of 2-amino-2-methyl-3-phenylpropanamide, a 1:1.2 molar ratio of the acyl chloride to ammonia is used to ensure an excess of the nucleophile, driving the reaction to over 90% conversion.[3] The reaction is then allowed to warm to room temperature (around 25°C) and stirred for a period of 4–6 hours.[3]

2. Carbodiimide-Mediated Amidation

This method utilizes a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), to facilitate the direct amidation of the carboxylic acid.

  • Reagents: 3-phenylpropanoic acid, an amine, EDC·HCl (or DCC).

  • Procedure: 3-phenylpropanoic acid and the desired amine are dissolved in a suitable solvent. For the synthesis of N-benzyl-3-phenylpropanamide using EDC·HCl, a 1:1 molar ratio between the acid and the amine is typically employed.[3] The coupling agent (EDC·HCl) is then added to the mixture. The reaction is typically performed at temperatures ranging from 0–25°C.[3] For the specific synthesis of N-benzyl-3-phenylpropanamide, the reaction can be carried out at 30°C for 30 to 60 minutes.[3]

3. Purification

  • Procedure: Following the reaction, the mixture is typically washed with a 5% HCl solution to remove any unreacted amine and then with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.[3] Further purification can be achieved through crystallization. For instance, N-isopropyl-3-phenylpropanamide can be crystallized from an ethanol/water mixture (3:1 v/v) to yield a product with 98% purity.[3] Silica gel chromatography is another effective purification method.[3]

Visualizations

Experimental Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_start Starting Materials cluster_method1 Method 1: Acid Chloride Route cluster_method2 Method 2: Carbodiimide Coupling 3_phenylpropanoic_acid 3-Phenylpropanoic Acid Amidation2 Direct Amidation 3_phenylpropanoic_acid->Amidation2 Amine Amine (e.g., NH3) Amidation1 Amidation Amine->Amidation1 Amine->Amidation2 SOCl2 Thionyl Chloride (SOCl2) Acid_Chloride 3-Phenylpropanoyl Chloride SOCl2->Acid_Chloride Acid_Chloride->Amidation1 Product This compound Amidation1->Product EDC Coupling Agent (e.g., EDC) EDC->Amidation2 Facilitation Amidation2->Product Purification Purification (Washing, Crystallization) Product->Purification

Caption: Workflow of this compound synthesis.

Logical Relationship of this compound Derivatives in Research

Logical_Relationship Intermediate Key Intermediate Derivatives Synthesis of Novel Derivatives Intermediate->Derivatives Acylhydrazone Acyl Hydrazone Derivatives Derivatives->Acylhydrazone Arylpropionate Related 3-Arylpropionate Compounds Derivatives->Arylpropionate Biological_Activity Biological Activity Acylhydrazone->Biological_Activity Arylpropionate->Biological_Activity Antibacterial Antibacterial Properties Biological_Activity->Antibacterial e.g. Acaricidal Acaricidal Activity Biological_Activity->Acaricidal e.g.

Caption: Role as a scaffold in developing new compounds.

References

Unraveling the Multifaceted Mechanisms of 3-Phenylpropanamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-phenylpropanamide scaffold has emerged as a versatile pharmacophore, giving rise to a diverse array of derivatives with significant therapeutic potential across various disease areas. These compounds exhibit a remarkable range of biological activities by engaging with multiple molecular targets. This in-depth technical guide elucidates the core mechanisms of action for key classes of this compound derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Histone Deacetylase (HDAC) Inhibition: An Epigenetic Approach to Cancer Therapy

A prominent class of this compound derivatives functions as inhibitors of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine (B10760008) residues on histones, HDACs promote chromatin condensation and transcriptional repression. Inhibition of HDACs leads to hyperacetylation of histones, resulting in a more relaxed chromatin structure and the re-expression of silenced tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Quantitative Data: HDAC Inhibitory Activity

The inhibitory potency of various this compound derivatives against HDACs has been quantified using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the drug's efficacy in inhibiting the target enzyme.

Compound ClassDerivative ExampleTargetIC50 (µM)Cell LineReference
N-hydroxy-4-(3-phenylpropanamido)benzamideThiophene substituted derivative 5jHDACs0.3HCT116 (colon carcinoma)[1]
N-hydroxy-4-(3-phenylpropanamido)benzamideBenzo[d][2][3]dioxole derivative 5tHDACs0.4A549 (non-small cell lung cancer)[1]
Thiol-based 3-phenyl-1H-pyrazole-5-carboxamideCompound 15jHDACs0.08-[4]
Experimental Protocol: In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the in vitro inhibitory activity of this compound derivatives on HDAC enzymes.

Materials:

  • Recombinant human HDAC enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trypsin in buffer with a known HDAC inhibitor like Trichostatin A to stop the reaction)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In the wells of a 96-well plate, add the assay buffer, the test compound solution (or DMSO for control), and the diluted HDAC enzyme.

  • Incubate the plate at 37°C for a specified pre-incubation period (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for a defined reaction time (e.g., 60 minutes).

  • Stop the reaction by adding the developer solution.

  • Incubate at room temperature for a short period (e.g., 15 minutes) to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using appropriate software.

Signaling Pathway: HDAC Inhibition and its Downstream Effects

HDAC_Inhibition_Pathway cluster_0 Cellular Effects Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis Differentiation Differentiation Derivative This compound Derivative HDAC HDAC Derivative->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation (HATs) Chromatin Condensed Chromatin Histones->Chromatin Acetylated_Histones->Histones Deacetylation (HDACs) Relaxed_Chromatin Relaxed Chromatin Acetylated_Histones->Relaxed_Chromatin TSG_Expression Tumor Suppressor Gene Expression Relaxed_Chromatin->TSG_Expression TSG_Expression->Cell_Cycle_Arrest TSG_Expression->Apoptosis TSG_Expression->Differentiation

HDAC inhibition signaling pathway.

Anticonvulsant Activity via Voltage-Gated Sodium Channel Modulation

Certain this compound derivatives have demonstrated significant anticonvulsant properties, with a proposed mechanism of action involving the modulation of voltage-gated sodium channels (VGSCs) in neurons. By interacting with these channels, the compounds can reduce the rapid and excessive firing of neurons that is characteristic of seizures.

Quantitative Data: Anticonvulsant Efficacy

The anticonvulsant activity of these derivatives is often evaluated in preclinical animal models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The median effective dose (ED50) represents the dose of a drug that is effective in 50% of the tested population.

Compound ClassDerivative ExampleSeizure ModelED50 (mg/kg)SpeciesReference
3,3-Diphenyl-propionamidesCompound 3qMES31.64Mice[5]
3,3-Diphenyl-propionamidesCompound 3qscPTZ75.41Mice[5]
3,3-Diphenyl-propionamidesCompound 3q6-Hz (32 mA)38.15Mice[5]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice

This protocol describes a standard method for assessing the anticonvulsant activity of a compound against generalized tonic-clonic seizures.

Materials:

  • Male albino mice

  • Electroshock apparatus with corneal electrodes

  • Electrode solution (e.g., 0.9% saline)

  • Test compounds (this compound derivatives)

  • Vehicle control (e.g., saline, Tween 80 solution)

Procedure:

  • Administer the test compound or vehicle control to groups of mice, typically via intraperitoneal (i.p.) or oral (p.o.) route.

  • At the time of predicted peak effect of the compound, apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes moistened with saline.

  • Observe the mice for the presence or absence of a tonic hindlimb extension seizure. The absence of this tonic extension is considered protection.

  • Test several doses of the compound to determine the ED50, which is the dose that protects 50% of the animals from the tonic seizure.

  • Calculate the ED50 value using a suitable statistical method (e.g., probit analysis).

Experimental Workflow: Anticonvulsant Activity Screening```dot

Anticonvulsant_Screening_Workflow Start Compound Administration MES_Test Maximal Electroshock (MES) Test Start->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test Start->scPTZ_Test Observation Observation of Seizure Activity MES_Test->Observation scPTZ_Test->Observation Data_Analysis Data Analysis (ED50 Calculation) Observation->Data_Analysis End Determination of Anticonvulsant Efficacy Data_Analysis->End

Antitubulin mechanism of action.

Butyrylcholinesterase (BChE) Inhibition: A Strategy for Alzheimer's Disease

Recent research has focused on the development of this compound derivatives as selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. In the later stages of Alzheimer's, the activity of acetylcholinesterase (AChE) decreases, while BChE activity increases, contributing to the decline in acetylcholine (B1216132) levels. Selective BChE inhibitors aim to restore cholinergic neurotransmission.

Quantitative Data: BChE Inhibitory Activity

The inhibitory potency of these derivatives against BChE is a key parameter in their development.

Compound ClassDerivative ExampleTargetIC50 (µM)Reference
O-carbamoyl ferulamideCompound 4fhuman BChE0.97[6]
Experimental Protocol: Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring cholinesterase activity and its inhibition.

Materials:

  • Purified BChE (e.g., from equine serum)

  • Butyrylthiocholine iodide (BTC) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (e.g., pH 7.4)

  • Test compounds (this compound derivatives) dissolved in a suitable solvent

  • 96-well clear microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • In the wells of a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations (or solvent for control).

  • Add the BChE solution to all wells except for the blank.

  • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate (BTC) to all wells.

  • Immediately measure the change in absorbance at 412 nm over time in kinetic mode. The rate of the reaction is proportional to the enzyme activity.

  • The hydrolysis of BTC by BChE produces thiocholine, which reacts with DTNB to form a yellow-colored product that absorbs at 412 nm.

  • Calculate the rate of reaction for each compound concentration.

  • Determine the percent inhibition and calculate the IC50 value.

Other Mechanisms of Action

The versatility of the this compound scaffold is further demonstrated by its ability to interact with other biological targets:

  • Mu Opioid Receptor Agonism: Certain 3-amino-3-phenylpropionamide derivatives have been shown to exhibit high affinity for the mu opioid receptor, suggesting their potential as novel analgesic agents. [2]Further research is needed to fully characterize their functional activity and in vivo efficacy.

This guide provides a comprehensive overview of the primary mechanisms of action of this compound derivatives. The detailed protocols and quantitative data serve as a valuable resource for researchers and drug development professionals working with this promising class of compounds. The diverse biological activities highlight the potential of the this compound scaffold in the design of novel therapeutics for a range of diseases.

References

3-phenylpropanamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential therapeutic relevance of 3-phenylpropanamide.

Core Data Presentation

The fundamental molecular properties of this compound are summarized in the table below for quick reference.

PropertyValueCitation(s)
Molecular Formula C₉H₁₁NO[1][2][3]
Molecular Weight 149.19 g/mol [1][2][3]
IUPAC Name This compound[3]
CAS Number 102-93-2[1][3]
Synonyms 3-Phenylpropionamide, Benzenepropanamide, Hydrocinnamamide[3]

Experimental Protocols

The synthesis of this compound is most commonly achieved through the amidation of 3-phenylpropanoic acid. A widely used and effective method involves the conversion of the carboxylic acid to an acid chloride intermediate using thionyl chloride, followed by amination.

Synthesis of this compound from 3-Phenylpropanoic Acid via Acid Chloride Intermediate

This protocol details the two-step synthesis of this compound.

Step 1: Formation of 3-Phenylpropanoyl Chloride

  • Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser. The setup should be under a nitrogen or argon atmosphere to prevent the ingress of moisture.

  • Reactant Addition: To the flask, add 3-phenylpropanoic acid.

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂) to the flask. An excess of thionyl chloride is typically used.

  • Reaction: The mixture is gently heated to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure. The crude 3-phenylpropanoyl chloride is then used directly in the next step. For optimal results, it is crucial to control the reaction temperature, with some procedures recommending cooling the reaction mixture to 0-5°C during the initial addition of thionyl chloride to minimize side reactions.

Step 2: Amidation of 3-Phenylpropanoyl Chloride

  • Apparatus Setup: A separate reaction vessel is equipped with a stirrer and cooled in an ice bath.

  • Ammonia (B1221849) Solution: An aqueous or alcoholic solution of ammonia is placed in the reaction vessel.

  • Reactant Addition: The crude 3-phenylpropanoyl chloride, dissolved in a suitable anhydrous solvent (e.g., diethyl ether, dichloromethane), is added dropwise to the cooled ammonia solution with vigorous stirring.

  • Reaction: The reaction is typically rapid and exothermic. The mixture is stirred for a specified period to ensure complete reaction.

  • Isolation and Purification: The resulting this compound precipitates from the reaction mixture. The solid is collected by filtration, washed with cold water to remove ammonium (B1175870) chloride, and then dried. Further purification can be achieved by recrystallization from a suitable solvent, such as an ethanol/water mixture.

Signaling Pathways and Therapeutic Relevance

Derivatives of this compound have garnered significant interest in drug discovery, particularly in the fields of neurodegenerative diseases and pain management. Notably, these derivatives are being investigated as inhibitors of butyrylcholinesterase (BChE) for the potential treatment of Alzheimer's disease and as ligands for the mu-opioid receptor.

Butyrylcholinesterase (BChE) Inhibition in Alzheimer's Disease

In the progression of Alzheimer's disease, the levels of acetylcholine (B1216132), a neurotransmitter crucial for memory and cognition, are depleted. While acetylcholinesterase (AChE) is the primary enzyme responsible for acetylcholine degradation, the activity of BChE increases in the later stages of the disease. Therefore, inhibiting BChE is a promising therapeutic strategy. This compound derivatives have been designed and synthesized as potential BChE inhibitors. The proposed mechanism involves the binding of these derivatives to the active site of the BChE enzyme, thereby preventing the hydrolysis of acetylcholine and helping to restore cholinergic function in the brain.

BChE_Inhibition cluster_cholinergic_synapse Cholinergic Synapse cluster_therapeutic_intervention Therapeutic Intervention ACh Acetylcholine (ACh) BChE Butyrylcholinesterase (BChE) ACh->BChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate BChE->Choline_Acetate Produces Cholinergic_Function Cholinergic Function (Memory, Cognition) Postsynaptic_Receptor->Cholinergic_Function Activates Phenylpropanamide_Derivative This compound Derivative Inhibition Inhibition Phenylpropanamide_Derivative->Inhibition Inhibition->BChE

Caption: BChE Inhibition by a this compound Derivative.

This diagram illustrates the proposed mechanism where a this compound derivative inhibits butyrylcholinesterase (BChE), leading to increased acetylcholine availability in the synapse and enhanced cholinergic function, a key therapeutic goal in Alzheimer's disease.

References

Solubility Profile of 3-Phenylpropanamide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-phenylpropanamide in various organic solvents. Due to the limited availability of direct quantitative solubility data for this compound in publicly accessible literature, this guide presents analogous data for benzamide (B126), a structurally similar primary amide. This information, coupled with detailed experimental protocols, serves as a valuable resource for researchers engaged in the development, formulation, and manufacturing of products containing this compound.

Core Concepts in Solubility

The solubility of a compound is influenced by a combination of factors including its molecular structure, the properties of the solvent, and external conditions such as temperature. This compound possesses both a polar amide group capable of hydrogen bonding and a nonpolar phenyl ring.[1] This dual nature results in moderate solubility in water and significantly greater solubility in various organic solvents.[1] The principle of "like dissolves like" is a fundamental concept in predicting solubility, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.

Quantitative Solubility Data (Analogous Data for Benzamide)

The following table summarizes the mole fraction solubility of benzamide in several common organic solvents at various temperatures. This data is provided as an illustrative example to guide researchers in estimating the solubility behavior of this compound. It is important to note that the additional propylene (B89431) group in this compound will influence its solubility profile compared to benzamide.

SolventTemperature (K)Mole Fraction (x₁)
Methanol283.150.1337
293.150.1845
303.150.2486
313.150.3292
323.150.4293
Ethanol (B145695)283.150.0812
293.150.1158
303.150.1605
313.150.2183
323.150.2925
Acetone283.150.1193
293.150.1634
303.150.2181
313.150.2859
323.150.3692
Ethyl Acetate283.150.0278
293.150.0401
303.150.0568
313.150.0789
323.150.1083

Note: Data extracted from studies on benzamide solubility and is intended to be representative.[2][3]

Experimental Protocol: Isothermal Shake-Flask Gravimetric Method

The following protocol details a widely accepted method for determining the thermodynamic solubility of a solid compound in a liquid solvent.

1. Materials and Apparatus:

  • This compound (solute)

  • Selected organic solvent

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatic shaker bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials with screw caps

  • Oven

2. Procedure:

  • Sample Preparation: Add an excess amount of this compound to a series of vials containing a known mass of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature. Agitate the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The exact time should be determined through preliminary experiments to ensure the concentration of the dissolved solid remains constant.

  • Phase Separation: After equilibration, remove the vials from the shaker bath and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifuge the vials.

  • Sample Extraction: Carefully withdraw a known mass of the clear supernatant (saturated solution) using a pre-weighed syringe fitted with a filter to prevent any solid particles from being transferred.

  • Solvent Evaporation: Transfer the weighed saturated solution to a pre-weighed evaporating dish. Place the dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

  • Mass Determination: Once the solvent has completely evaporated, cool the evaporating dish in a desiccator and weigh it. The difference between this mass and the initial mass of the empty dish gives the mass of the dissolved this compound.

3. Data Calculation:

  • Mass Fraction: (mass of dissolved solute) / (mass of saturated solution)

  • Mole Fraction: (moles of dissolved solute) / (moles of dissolved solute + moles of solvent)

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

experimental_workflow A Sample Preparation: Excess this compound in known mass of solvent B Equilibration: Thermostatic shaker bath at constant temperature A->B Agitation C Phase Separation: Centrifugation B->C D Sample Extraction: Withdraw known mass of supernatant with filter C->D E Solvent Evaporation: Oven drying D->E F Mass Determination: Weigh dissolved solute E->F G Data Calculation: Mass fraction & Mole fraction F->G

Caption: Experimental workflow for solubility determination.

References

Spectroscopic Profile of 3-Phenylpropanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-phenylpropanamide (C₉H₁₁NO), a versatile chemical scaffold. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula of this compound is C₉H₁₁NO, with a monoisotopic mass of 149.084 Da.[1] The key spectroscopic data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. The following tables outline the expected chemical shifts for ¹H and ¹³C NMR in a standard deuterated solvent like CDCl₃.

Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.35 - 7.20Multiplet5HAromatic protons (C₆H₅)
~ 5.5 - 6.5Broad Singlet2HAmide protons (-NH₂)
~ 2.95Triplet2HMethylene protons adjacent to the phenyl group (-CH₂-Ph)
~ 2.45Triplet2HMethylene protons adjacent to the carbonyl group (-CH₂-CO)

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)

Chemical Shift (δ) ppmAssignment
~ 175Carbonyl carbon (C=O)
~ 141Quaternary aromatic carbon (C-ipso)
~ 128.5Aromatic methine carbons (C-ortho, C-meta)
~ 126Aromatic methine carbon (C-para)
~ 38Methylene carbon adjacent to the carbonyl group (-CH₂-CO)
~ 32Methylene carbon adjacent to the phenyl group (-CH₂-Ph)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by the presence of amide and aromatic functionalities.

Table 3: FTIR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~ 3350, ~ 3180Strong, BroadN-H StretchPrimary Amide
~ 3030MediumAromatic C-H StretchAromatic Ring
~ 2950, ~ 2870MediumAliphatic C-H StretchMethylene Groups
~ 1660StrongC=O Stretch (Amide I band)Primary Amide
~ 1600MediumN-H Bend (Amide II band)Primary Amide
~ 1600, ~ 1495, ~ 1450Medium-WeakC=C Stretch in-ringAromatic Ring
~ 750, ~ 700StrongC-H Out-of-plane BendMonosubstituted Benzene
Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern, aiding in its structural confirmation.

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityProposed Fragment
149Moderate[M]⁺ (Molecular Ion)
105High[C₇H₅O]⁺ (Benzoyl cation)
91Very High[C₇H₇]⁺ (Tropylium cation)
77Low[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

The following protocols outline the general procedures for acquiring the spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Perform standard instrument setup procedures, including locking onto the deuterium (B1214612) signal of the solvent, tuning and matching the probe for the desired nuclei (¹H and ¹³C), and shimming the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans will be required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Mix a small amount of finely ground this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine, uniform powder. Press the powder into a transparent pellet using a hydraulic press.

  • Instrument Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Then, acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Instrument Setup: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) to ensure separation from any impurities. The GC is equipped with a suitable capillary column (e.g., a nonpolar column).

  • Data Acquisition: The sample is injected into the GC, where it is vaporized and carried through the column by an inert gas. As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron ionization (EI) is typically used to generate charged fragments. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualizations

The following diagrams illustrate the experimental workflow and structural relationships for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Dissolution Dissolve in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy (FTIR) Dissolution->IR MS Mass Spectrometry (GC-MS) Dissolution->MS Process Process Raw Data NMR->Process IR->Process MS->Process Interpret Interpret Spectra Process->Interpret Structure Structure Elucidation Interpret->Structure

General workflow for the spectroscopic characterization of this compound.

Structure of this compound with corresponding ¹H NMR assignments.

MS_Fragmentation MolIon [C₉H₁₁NO]⁺˙ m/z = 149 Frag1 [C₇H₅O]⁺ m/z = 105 MolIon->Frag1 - C₂H₄N Frag2 [C₇H₇]⁺ m/z = 91 Frag1->Frag2 - CO

Proposed mass spectrometry fragmentation pathway for this compound.

References

The Expanding Therapeutic Landscape of 3-Phenylpropanamide Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-phenylpropanamide scaffold has emerged as a versatile and privileged structure in medicinal chemistry, giving rise to a diverse array of analogs with significant potential across multiple therapeutic areas. This technical guide provides a comprehensive overview of the key molecular targets of these analogs, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to facilitate further research and drug development efforts.

Selective Androgen Receptor Degraders (SARDs) in Prostate Cancer

A significant focus of this compound analog research has been the development of Selective Androgen Receptor Degraders (SARDs) for the treatment of prostate cancer, particularly castration-resistant prostate cancer (CRPC) and forms resistant to current anti-androgen therapies like enzalutamide.[1][2][3][4][5][6][7][8][9] These compounds are designed to not only antagonize the androgen receptor (AR) but also to induce its degradation, thereby overcoming resistance mechanisms associated with AR overexpression or mutation.

Quantitative Data: AR Binding and Degradation
Compound SeriesModificationTargetAssayKey FindingsReference
Indolyl and indolinyl propanamidesCyclization of a tertiary aniline (B41778) precursorAndrogen Receptor (AR) and AR splice variantsRadioligand binding assay, Western blottingSubmicromolar AR antagonism and selective AR protein degradation. Maintained potency against enzalutamide-resistant mutant ARs.[6][7]
UT-155Propanamide derivativeAR Ligand-Binding Domain (LBD)Radioligand binding assayKi of 267 nmol/L[9]
UT-69Propanamide derivativeAR Ligand-Binding Domain (LBD)Radioligand binding assayKi of 78 nmol/L[9]
Experimental Protocols

Competitive Ligand Binding Assay for AR:

This assay determines the relative in vitro binding affinity of test compounds for the androgen receptor ligand-binding domain (LBD).

  • Reagents: Purified GST-AR-LBD, [3H] mibolerone (B1677122) (a high-affinity synthetic androgen), test compounds, and a scintillation counter are required.

  • Procedure:

    • A constant concentration of GST-AR-LBD and [3H] mibolerone (e.g., 1 nmol/L) are incubated with varying concentrations of the test compound.

    • The mixture is incubated to allow for competitive binding to reach equilibrium.

    • The amount of bound radioligand is quantified using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[9]

Western Blotting for AR Degradation:

This method is used to assess the ability of SARDs to reduce the total amount of AR protein in cancer cells.

  • Cell Culture: Prostate cancer cell lines (e.g., LNCaP) are cultured in appropriate media.

  • Treatment: Cells are treated with the test SARDs at various concentrations for a specified period (e.g., 24 hours). A vehicle control is also included.

  • Cell Lysis: After treatment, cells are lysed to extract total cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is incubated with a primary antibody specific for the N-terminus of the AR protein. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the AR band is quantified and normalized to a loading control (e.g., β-actin) to determine the extent of AR degradation.[9]

Signaling Pathway

AR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR->AR_HSP Proteasome Proteasome AR->Proteasome Degradation AR_dimer AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins HSP->AR_HSP AR_HSP->AR HSP Dissociation SARD This compound SARD Analog SARD->AR Binds & Induces Ubiquitination ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Promotes

Caption: Androgen Receptor (AR) Signaling and SARD Inhibition.

Mu-Opioid Receptor Ligands for Pain Management

3-Amino-3-phenylpropionamide derivatives have been identified as potent ligands for the mu-opioid receptor, a key target in pain management.[10] These analogs hold promise for the development of novel analgesics.

Quantitative Data: Mu-Opioid Receptor Binding Affinity

While specific Ki values for 3-amino-3-phenylpropionamide analogs were not detailed in the initial findings, the high affinity for the mu-opioid receptor suggests that their binding constants would be in the nanomolar range, similar to other known opioid ligands.[11][12] For instance, the potent mu-opioid receptor antagonist, compound 26, exhibits a Ki of 0.24 nM.[13]

Experimental Protocol

Radioligand Displacement Assay for Mu-Opioid Receptor:

This assay is used to determine the binding affinity (Ki) of a test compound for the mu-opioid receptor.

  • Materials: Cell membranes expressing the human mu-opioid receptor, a radiolabeled ligand (e.g., [3H]-DAMGO or [3H]-diprenorphine), test compounds, and a filter-based harvesting system with a scintillation counter are needed.[11][14]

  • Procedure:

    • A constant concentration of the radiolabeled ligand is incubated with the cell membranes in the presence of varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., naloxone).

    • The reaction is incubated to reach equilibrium.

    • The membranes are then rapidly filtered and washed to separate bound from unbound radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • The IC50 value is determined, and the Ki is calculated using the Cheng-Prusoff equation.[11][14]

Signaling Pathway

Mu_Opioid_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid_Ligand 3-Amino-3-phenyl- propionamide Analog MOR Mu-Opioid Receptor (MOR) Opioid_Ligand->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Produces Analgesia Analgesia K_channel->Analgesia Hyperpolarization Ca_channel->Analgesia Reduced Neurotransmitter Release

Caption: Mu-Opioid Receptor Signaling Pathway.

p38 MAP Kinase Inhibitors for Inflammatory Diseases

Novel imidazole (B134444) derivatives of this compound have been synthesized and identified as inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory response.[15] Inhibition of p38 MAP kinase can suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β, making these compounds potential therapeutics for inflammatory diseases.[16]

Quantitative Data: p38 MAP Kinase Inhibition
CompoundDescriptionAssayIC50Reference
AA6N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivativep38 MAP kinase inhibitory assay403.57 ± 6.35 nM[15]
Adezmapimod (SB203580)Reference p38 MAP kinase inhibitorp38 MAP kinase inhibitory assay222.44 ± 5.98 nM[15]
Experimental Protocols

In Vitro p38 MAP Kinase Inhibition Assay:

This assay measures the ability of a compound to inhibit the enzymatic activity of p38 MAP kinase.

  • Principle: The assay typically involves a purified, active p38 MAP kinase enzyme, a specific substrate (e.g., a peptide or protein that is phosphorylated by p38), and ATP. The inhibitor is incubated with the enzyme, and the reaction is initiated by the addition of the substrate and ATP. The extent of substrate phosphorylation is then measured, often using methods like fluorescence, luminescence, or radioactivity.

  • Procedure (example using a fluorescence-based assay):

    • The p38 MAP kinase enzyme is pre-incubated with various concentrations of the test compound.

    • The kinase reaction is initiated by adding the substrate and ATP.

    • After a set incubation period, a detection reagent is added that specifically recognizes the phosphorylated substrate.

    • The resulting signal (e.g., fluorescence intensity) is measured, which is proportional to the enzyme activity.

    • The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.[17]

Albumin Denaturation Assay (Preliminary Anti-inflammatory Screening):

This is a simple in vitro assay to screen for potential anti-inflammatory activity.

  • Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent heat-induced denaturation of a standard protein like bovine serum albumin (BSA) is taken as an indication of its potential anti-inflammatory activity.

  • Procedure:

    • A solution of BSA is prepared in a buffer.

    • The test compound is added to the BSA solution at various concentrations.

    • The mixture is heated to induce denaturation (e.g., at 72°C for 5 minutes).

    • After cooling, the turbidity of the solution is measured using a spectrophotometer.

    • The percentage of inhibition of denaturation is calculated by comparing the turbidity of the test samples with a control (without the compound).

    • A reference anti-inflammatory drug (e.g., diclofenac (B195802) sodium) is used as a positive control.[15]

Signaling Pathway

p38_MAPK_Signaling Stress_Cytokines Stress / Pro-inflammatory Cytokines (e.g., TNF-α) Receptor Receptor Stress_Cytokines->Receptor MAPKKK MAPKKK (e.g., TAK1, ASK1) Receptor->MAPKKK MKK MAPKK (MKK3/6) MAPKKK->MKK Phosphorylates p38_MAPK p38 MAP Kinase MKK->p38_MAPK Phosphorylates Downstream_Kinases Downstream Kinases (e.g., MAPKAPK2) p38_MAPK->Downstream_Kinases Phosphorylates Transcription_Factors Transcription Factors (e.g., ATF-2) p38_MAPK->Transcription_Factors Phosphorylates Inhibitor This compound Imidazole Analog Inhibitor->p38_MAPK Inhibits Inflammation Inflammation (Cytokine Production) Downstream_Kinases->Inflammation Transcription_Factors->Inflammation

Caption: p38 MAP Kinase Signaling Pathway and Inhibition.

Other Potential Therapeutic Targets

The versatility of the this compound scaffold extends to several other promising therapeutic targets.

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists

N-benzyl-3-phenylpropanamides have been identified as potent antagonists of the TRPV1 receptor, a non-selective cation channel involved in pain perception.[18]

  • Quantitative Data: Compound 28c was identified as a potent antagonist with an IC50 of 38 nM in a 45Ca2+ uptake inhibition assay in rat dorsal root ganglion neurons.[18] Other 2-(halogenated phenyl) propanamide analogs have also shown potent antagonism with Ki values in the low nanomolar range .[19]

  • Experimental Protocol (45Ca2+ Uptake Assay): This assay measures the influx of calcium into cells upon activation of TRPV1.

    • Primary cultures of rat dorsal root ganglion (DRG) neurons are prepared.

    • Cells are pre-incubated with the test compound.

    • TRPV1 is activated by adding an agonist like capsaicin (B1668287) in the presence of 45Ca2+.

    • After a short incubation, the cells are washed to remove extracellular 45Ca2+.

    • The amount of intracellular 45Ca2+ is quantified by scintillation counting.

    • The ability of the test compound to inhibit this calcium influx is used to determine its antagonistic potency.[18]

Antiproliferative and Cytotoxic Agents

Certain this compound analogs have demonstrated significant activity against cancer cell lines.

  • 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides: These compounds have shown antiproliferative activity against the K562 human chronic myelogenous leukemia cell line, with the most active compounds exhibiting IC50 values ranging from 0.57 to 8.1 μM .[5] The mechanism of action is suggested to be through the inhibition of tubulin polymerization.[20]

    • Experimental Protocol (Antiproliferative Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used.

      • Cancer cells (e.g., K562) are seeded in 96-well plates.

      • After cell attachment, they are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

      • MTT solution is added to each well and incubated. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

      • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

      • The absorbance of the solution is measured at a specific wavelength, which is proportional to the number of viable cells.

      • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[21]

  • 1,3-Diphenyl-3-(phenylthio)propan-1-ones: These derivatives have shown cytotoxic effects against the ER-α-positive MCF7 breast cancer cell line, with some compounds showing better activity than the reference drug Tamoxifen.[22][23] The same MTT assay protocol can be used to evaluate cytotoxicity.

Cyclooxygenase-2 (COX-2) Inhibitors

Structurally related compounds, such as 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives, have been designed as selective COX-2 inhibitors for their anti-inflammatory and potential anticancer properties.[24]

  • Quantitative Data: A series of these compounds showed potent and selective COX-2 inhibition with IC50 values in the range of 0.07-0.22 μM and high selectivity indices over COX-1.[24]

  • Experimental Protocol (In Vitro COX Inhibition Assay): Commercially available kits are often used to measure the inhibition of COX-1 and COX-2 isozymes. These assays typically measure the peroxidase activity of the cyclooxygenase enzyme by monitoring the appearance of an oxidized product via colorimetric or fluorometric methods. The IC50 values for each isozyme are determined to assess both potency and selectivity.[24][25]

Conclusion

The this compound core structure has proven to be a highly fruitful starting point for the design and discovery of novel therapeutic agents. The analogs derived from this scaffold have demonstrated potent and, in many cases, selective activity against a range of important molecular targets implicated in cancer, pain, and inflammation. The data and methodologies presented in this guide are intended to serve as a valuable resource for researchers in the field, providing a solid foundation for the further development of these promising compounds into next-generation therapeutics. The continued exploration of the chemical space around the this compound backbone is likely to yield even more potent and targeted drug candidates in the future.

References

In Silico Modeling of 3-Phenylpropanamide Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies for modeling the binding of 3-phenylpropanamide and its derivatives to relevant biological receptors. Due to a notable lack of direct experimental binding data for the parent this compound compound in the reviewed literature, this guide will utilize data from structurally related derivatives to illustrate the principles and protocols of in silico analysis. This approach provides a robust framework for researchers to apply to this compound and its analogs in drug discovery and development projects.

Potential Biological Targets for this compound Derivatives

Derivatives of this compound have been investigated for a range of biological activities, suggesting interactions with several key receptors. This guide will focus on three such receptors, which have been identified as targets for various this compound analogs:

  • Estrogen Receptor Alpha (ERα): A nuclear receptor implicated in the development and progression of certain types of breast cancer.

  • Mu-Opioid Receptor (MOR): A G-protein coupled receptor that mediates the analgesic and euphoric effects of opioids.

  • Tyrosinase: A key enzyme in the melanin (B1238610) biosynthesis pathway, making it a target for agents addressing hyperpigmentation.

Quantitative Binding Data for this compound Derivatives

Table 1: Estrogen Receptor Alpha (ERα) Binding Affinities of this compound Derivatives

Compound/DerivativeAssay TypeIC50 / Ki (nM)Reference
N-(2,4-dinitrophenyl)-3-oxo-3-phenyl-N-(aryl)phenylpropanamide derivativesNot SpecifiedGood inhibitory activity[1]
Adamantanyl-tethered-biphenyl amines (structurally related)ERα competitor assayIC50 = 62.84 nM[2]

Table 2: Mu-Opioid Receptor (MOR) Binding Affinities of this compound Derivatives

Compound/DerivativeAssay TypeKi (nM)Reference
3-Amino-3-phenylpropionamide derivativesRadioligand binding assayHigh affinity[3]
N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide (Ohmefentanyl)Radioligand binding assayHigh affinity and selectivity[1]

Table 3: Tyrosinase Inhibitory Activity of this compound Derivatives

Compound/DerivativeAssay TypeIC50 (µM)Reference
Hydroxylated phenylpropanoidsBiosensor detection0.020 - 0.423[4]
1,3-Diphenylpropanes from Broussonetia kazinokiSpectrophotometric assay0.43 - 17.9 (monophenolase)[5]
Curcuminoid analogues (structurally related)Spectrophotometric assay46.5 - 326.5[6]

In Silico Modeling Protocols

This section provides detailed, step-by-step protocols for performing molecular docking and molecular dynamics simulations to investigate the binding of this compound to the identified receptors.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

3.1.1 General Workflow for Molecular Docking

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis ReceptorPrep Receptor Preparation (PDB Download, Cleaning) GridGen Grid Box Generation ReceptorPrep->GridGen LigandPrep Ligand Preparation (2D to 3D, Energy Minimization) DockingRun Run Docking Simulation LigandPrep->DockingRun GridGen->DockingRun PoseAnalysis Pose Analysis & Scoring DockingRun->PoseAnalysis InteractionAnalysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) PoseAnalysis->InteractionAnalysis

Figure 1: General workflow for a molecular docking experiment.

3.1.2 Protocol for Docking this compound to Estrogen Receptor Alpha (ERα)

  • Receptor Preparation:

    • Download the crystal structure of ERα from the Protein Data Bank (PDB). A suitable entry is PDB ID: 3ERT .

    • Prepare the protein using software like AutoDockTools or Schrödinger's Protein Preparation Wizard. This involves removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning partial charges.

  • Ligand Preparation:

    • Draw the this compound structure in a 2D chemical drawing tool and convert it to a 3D structure.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

  • Grid Box Generation:

    • Define the binding site on ERα. This is typically centered on the co-crystallized ligand in the PDB structure.

    • Generate a grid box that encompasses the entire binding pocket. For PDB ID 3ERT, the grid center can be defined around the co-crystallized 4-hydroxytamoxifen.

  • Docking Execution:

    • Use a docking program like AutoDock Vina or Glide.

    • Set the appropriate docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search.

  • Results Analysis:

    • Analyze the predicted binding poses and their corresponding docking scores (binding energies).

    • Visualize the best-ranked pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of ERα.

3.1.3 Protocol for Docking this compound to Mu-Opioid Receptor (MOR)

  • Receptor Preparation:

    • Obtain the structure of the MOR, for example, PDB ID: 6DDF .

    • Prepare the receptor as described for ERα, paying special attention to the highly flexible loop regions.

  • Ligand Preparation:

    • Prepare the this compound ligand as previously described.

  • Grid Box Generation:

    • The binding site is located within the transmembrane helices. Center the grid box on the known binding pocket for opioid ligands.

  • Docking Execution:

    • Perform the docking using a suitable program.

  • Results Analysis:

    • Analyze the docking poses and scores to understand the binding mode of this compound within the MOR.

3.1.4 Protocol for Docking this compound to Tyrosinase

  • Receptor Preparation:

    • Use a structure of tyrosinase, such as from Agaricus bisporus (PDB ID: 2Y9X ).

    • Prepare the protein, ensuring the copper ions in the active site are correctly parameterized.

  • Ligand Preparation:

    • Prepare the this compound ligand.

  • Grid Box Generation:

    • The active site contains two copper ions. The grid box should be centered between these ions to encompass the catalytic site.

  • Docking Execution:

    • Run the docking simulation.

  • Results Analysis:

    • Evaluate the binding poses and interactions of this compound with the active site residues and the copper ions.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the binding event.

3.2.1 General Workflow for Molecular Dynamics Simulations

G cluster_setup System Setup cluster_sim Simulation cluster_analysis Analysis InitialComplex Start with Docked Complex Solvation Solvation (Water Box) InitialComplex->Solvation Ionization Add Ions (Neutralize System) Solvation->Ionization Minimization Energy Minimization Ionization->Minimization Equilibration Equilibration (NVT, NPT) Minimization->Equilibration Production Production MD Run Equilibration->Production TrajectoryAnalysis Trajectory Analysis (RMSD, RMSF) Production->TrajectoryAnalysis BindingEnergy Binding Free Energy Calculation TrajectoryAnalysis->BindingEnergy

Figure 2: General workflow for a molecular dynamics simulation.

3.2.2 Protocol for MD Simulation of this compound with Estrogen Receptor Alpha (ERα)

  • System Preparation:

    • Start with the best-ranked docked complex of this compound and ERα.

    • Use a force field such as AMBER or CHARMM.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Minimization and Equilibration:

    • Perform energy minimization to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system under constant pressure (NPT ensemble) to ensure the correct density.

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to observe the stability of the binding.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate parameters like Root Mean Square Deviation (RMSD) of the protein and ligand to assess stability.

    • Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Analyze the persistence of key intermolecular interactions over time.

3.2.3 Protocol for MD Simulation of this compound with Mu-Opioid Receptor (MOR)

  • System Preparation:

    • Use the docked complex of this compound and MOR.

    • Embed the receptor in a lipid bilayer (e.g., POPC) to mimic the cell membrane environment.

    • Solvate and ionize the system.

  • Minimization and Equilibration:

    • Perform minimization and equilibration, paying attention to the stability of the lipid bilayer.

  • Production Run:

    • Run the production MD simulation.

  • Trajectory Analysis:

    • Analyze the trajectory with a focus on the ligand's stability within the transmembrane binding pocket and its interactions with key residues.

3.2.4 Protocol for MD Simulation of this compound with Tyrosinase

  • System Preparation:

    • Start with the docked complex of this compound and tyrosinase.

    • Solvate and ionize the system.

  • Minimization and Equilibration:

    • Perform standard minimization and equilibration protocols.

  • Production Run:

    • Run the production MD simulation.

  • Trajectory Analysis:

    • Analyze the trajectory to assess the stability of the ligand in the active site and its interactions with the catalytic copper ions and surrounding residues.

Signaling Pathways

Understanding the signaling pathways associated with the target receptors is crucial for elucidating the potential downstream effects of this compound binding.

4.1 Estrogen Receptor Alpha (ERα) Signaling Pathway

G Estrogen Estrogen/Ligand ERa ERα Estrogen->ERa Binds HSP HSP ERa->HSP Dissociates Dimerization Dimerization ERa->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation ERE Estrogen Response Element (ERE) Nucleus->ERE Binds to Transcription Gene Transcription ERE->Transcription Proliferation Cell Proliferation Transcription->Proliferation

Figure 3: Simplified ERα signaling pathway.

4.2 Mu-Opioid Receptor (MOR) Signaling Pathway

G Opioid Opioid/Ligand MOR Mu-Opioid Receptor Opioid->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Analgesia K_efflux ↑ K+ Efflux K_channel->K_efflux K_efflux->Analgesia

Figure 4: Simplified MOR signaling pathway.

4.3 Tyrosinase and Melanogenesis Pathway

G cluster_catalysis Catalyzed by Tyrosinase Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Tyrosinase Tyrosinase Inhibitor This compound (Inhibitor) Inhibitor->Tyrosinase Inhibits Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Further Reactions

Figure 5: Role of Tyrosinase in Melanogenesis and its inhibition.

Conclusion

This technical guide provides a foundational framework for the in silico modeling of this compound and its derivatives with key biological targets. While the lack of direct binding data for the parent compound necessitates the use of derivative data for model validation, the detailed protocols for molecular docking and molecular dynamics simulations offer a clear path for researchers to investigate the binding mechanisms of this chemical scaffold. The visualization of the associated signaling pathways further aids in understanding the potential functional consequences of receptor binding. By applying these computational methodologies, researchers can accelerate the discovery and development of novel therapeutics based on the this compound core structure.

References

3-Phenylpropanamide: A Technical Guide to its Discovery and Natural Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylpropanamide, a simple amide derivative of 3-phenylpropanoic acid, serves as a key structural motif in a variety of biologically active compounds. While its direct discovery is rooted in classical organic synthesis, its natural presence, and that of its close relatives, is tied to the vast phenylpropanoid pathways in the biosphere. This technical guide provides an in-depth overview of the synthesis, natural occurrence, and key experimental protocols related to this compound, tailored for professionals in chemical and pharmaceutical research.

Discovery and Synthesis

The discovery of this compound is intertwined with the development of fundamental amide bond formation reactions in organic chemistry. While a singular "discovery" event is not prominently documented, its synthesis relies on well-established amidation methodologies. These methods primarily involve the activation of the carboxylic acid group of 3-phenylpropanoic acid to facilitate nucleophilic attack by an amine.

Two prevalent synthetic strategies are the acid chloride intermediate route and direct amidation using coupling agents.

Acid Chloride Intermediate Route

A robust and widely used method for synthesizing this compound involves the conversion of 3-phenylpropanoic acid to its more reactive acyl chloride derivative, 3-phenylpropanoyl chloride.[1] This intermediate readily reacts with an amine source, such as ammonia, to form the desired amide. The formation of the acyl chloride is typically achieved using thionyl chloride (SOCl₂).[1]

Direct Amidation via Coupling Agents

Modern synthetic chemistry often employs coupling agents to facilitate amide bond formation directly from a carboxylic acid and an amine, avoiding the need to isolate a reactive acyl chloride. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are used to activate the carboxylic acid.[2] This method involves the reaction of 3-phenylpropanoic acid with an amine in the presence of the coupling agent.[2]

Natural Occurrence

This compound and its derivatives are part of the broad class of phenylpropanoids, a diverse family of organic compounds synthesized by plants and microorganisms from the amino acids phenylalanine and tyrosine via the shikimic acid pathway.[3] Phenylpropanoids are crucial for a number of structural polymers, provide protection from UV light, and defend against herbivores and pathogens.[3]

  • In Bacteria: this compound has been reported in Streptomyces chrestomyceticus.[4]

  • In Plants: While the simple this compound is not widely reported as a direct plant metabolite, more complex phenylpropanamides are known to occur. For instance, a variety of structurally diverse and neuroprotective phenylpropanamides have been isolated from the fruits of Cannabis sativa L. (hempseeds).[5][6] These compounds include N-trans-caffeoyltyramine and N-trans-feruloyltyramine, as well as their dimeric forms known as lignanamides.[7]

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValueReference
Molecular Formula C₉H₁₁NO[8][9]
Molecular Weight 149.19 g/mol [8][9]
CAS Number 102-93-2[8]
Appearance Solid
Melting Point 103-106 °C
Boiling Point 329.8 °C (predicted)
Solubility Soluble in polar organic solvents

Spectral Data:

  • ¹H NMR: Spectral data is available and can be found in various chemical databases.[4]

  • ¹³C NMR: Spectral data is available and can be found in various chemical databases.[4]

  • IR Spectroscopy: Key peaks include those corresponding to the amide C=O stretch and N-H bonds.[4]

  • Mass Spectrometry: The compound can be readily identified by its molecular ion peak.[4]

Experimental Protocols

Detailed methodologies for the synthesis and isolation of this compound and related compounds are crucial for researchers.

Synthesis of this compound via the Acid Chloride Route

This protocol describes a typical laboratory-scale synthesis.

Materials:

  • 3-Phenylpropanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (B109758) (DCM) or toluene[1]

  • Ammonia solution (aqueous or in a suitable organic solvent)

  • Aqueous HCl

  • Aqueous NaOH[1]

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, dissolve 3-phenylpropanoic acid in anhydrous DCM. Cool the solution to 0-5°C using an ice bath.[1]

  • Slowly add thionyl chloride (SOCl₂) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 65-70°C for 1-2 hours to ensure complete conversion to the acid chloride.[1]

  • Remove the excess SOCl₂ and solvent under reduced pressure.

  • Amidation: Dissolve the crude 3-phenylpropanoyl chloride in an anhydrous solvent like DCM.

  • Cool the solution to 0°C and slowly add a solution of ammonia, maintaining the temperature below 10°C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up and Purification: Quench the reaction with water. Separate the organic layer.

  • Wash the organic layer sequentially with dilute aqueous HCl, water, and dilute aqueous NaOH.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Yields for this method typically range from 70% to 85%.[1]

General Protocol for Isolation of Phenylpropanoids from Plant Material

This protocol outlines a general procedure for the extraction and isolation of phenylpropanoids, which can be adapted for specific compounds.[10]

Materials:

  • Dried and powdered plant material (e.g., Cannabis fructus)[11]

  • Solvents for extraction (e.g., ethanol, methanol, ethyl acetate (B1210297), n-hexane)[10][11]

  • Silica (B1680970) gel for column chromatography

  • Sephadex LH-20 for size-exclusion chromatography

  • HPLC system (preparative or semi-preparative) for final purification

  • Rotary evaporator

Procedure:

  • Extraction: Macerate the dried, powdered plant material with a suitable solvent (e.g., 70% ethanol) at room temperature for 24-48 hours. Repeat the extraction process 2-3 times to ensure exhaustive extraction.[11]

  • Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning (Fractionation): Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, dichloromethane, ethyl acetate, n-butanol).[10][11] This will separate compounds based on their polarity.

  • Chromatographic Separation: Subject the desired fraction (e.g., the ethyl acetate or n-butanol fraction, which often contains amides and glycosides) to column chromatography on silica gel.[10]

  • Elute the column with a gradient of solvents (e.g., a mixture of n-hexane and ethyl acetate, or dichloromethane and methanol) to separate the components.

  • Monitor the fractions using thin-layer chromatography (TLC).

  • Combine fractions containing similar compounds and further purify them using size-exclusion chromatography (e.g., Sephadex LH-20) and/or preparative HPLC to isolate pure compounds.[10]

  • Structure Elucidation: Characterize the pure compounds using spectroscopic methods (NMR, MS, IR, UV).

Visualizations

Generalized Phenylpropanoid Biosynthesis Pathway

The following diagram illustrates the central pathway leading to the biosynthesis of various phenylpropanoids from phenylalanine.

Phenylpropanoid_Pathway Phe Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA 4-Coumaroyl-CoA Cou->CouCoA 4CL Others Flavonoids, Stilbenes, Coumarins, etc. CouCoA->Others Lignols Monolignols CouCoA->Lignols Amides Phenylpropanoid Amides (e.g., via conjugation with amines) CouCoA->Amides

Caption: Generalized Phenylpropanoid Biosynthesis Pathway.

Experimental Workflow for Synthesis of this compound

This diagram shows the logical flow of the acid chloride synthesis route.

Synthesis_Workflow start_node start_node process_node process_node output_node output_node start Start: 3-Phenylpropanoic Acid react1 React with SOCl₂ in Anhydrous Solvent (0-70°C) start->react1 intermediate Intermediate: 3-Phenylpropanoyl Chloride react1->intermediate react2 React with Ammonia (0°C to RT) intermediate->react2 workup Aqueous Work-up (Wash with HCl, H₂O, NaOH) react2->workup purify Purification (Recrystallization) workup->purify end Final Product: This compound purify->end

Caption: Workflow for the Synthesis of this compound.

Experimental Workflow for Isolation from Natural Sources

This diagram outlines the general steps for isolating phenylpropanoids from plant material.

Isolation_Workflow start_node start_node process_node process_node output_node output_node start Start: Dried Plant Material extraction Solvent Extraction (e.g., 70% EtOH) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration partitioning Solvent Partitioning (e.g., Hexane, EtOAc, BuOH) concentration->partitioning column_chrom Column Chromatography (Silica Gel) partitioning->column_chrom purification Further Purification (Sephadex, Prep-HPLC) column_chrom->purification end Pure Phenylpropanamides purification->end

Caption: General Workflow for Isolation of Phenylpropanoids.

References

An In-depth Technical Guide to the Safety, Toxicity, and Handling of 3-Phenylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal safety data sheet (SDS) or professional safety guidance. Always consult the official SDS and your institution's safety protocols before handling any chemical.

Executive Summary

3-Phenylpropanamide is a chemical compound used in various research and development applications. Understanding its safety profile, toxicity, and proper handling procedures is critical to ensure the well-being of laboratory personnel. This guide provides a comprehensive overview of the known hazards associated with this compound, including its physical and chemical properties, toxicological data, and recommended handling precautions. All personnel who may come into contact with this substance should be thoroughly trained in its safe handling and emergency procedures.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in Table 1. This information is essential for understanding its behavior under various laboratory conditions.

PropertyValueReference(s)
Molecular Formula C9H11NO[1][2][3]
Molecular Weight 149.19 g/mol [1][2]
CAS Number 102-93-2[2][4]
Appearance White crystalline solid/powder[5]
Melting Point 99.0 to 103.0 °C[1][6]
Boiling Point 339.9 ± 21.0 °C at 760 mmHg[1][6]
Density 1.069 ± 0.06 g/cm³[1][6]
Flash Point 159.3 °C[4]
Vapor Pressure 8.94E-05 mmHg at 25°C[4]
Solubility Moderately soluble in water; greater solubility in organic solvents like ethanol (B145695) and methanol.[5]

Toxicological Information

The toxicological data for this compound is limited. The available information indicates that it is harmful if swallowed and causes skin and eye irritation.[2] A summary of the known toxicological data is presented in Table 2.

TestSpeciesRouteDoseResultReference(s)
Acute ToxicityRabbitIntravenous90 mg/kgLDLo (Lowest published lethal dose)[6]

GHS Hazard Classification:

Hazard ClassCategoryHazard StatementReference(s)
Acute Toxicity, Oral4H302: Harmful if swallowed[2]
Skin Corrosion/Irritation2H315: Causes skin irritation[2]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[2]
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation[2]

Experimental Protocols

Acute Oral Toxicity (Following OECD Guideline 423)
  • Objective: To determine the acute oral toxicity of a substance.

  • Test Animals: Typically, rodents (e.g., rats or mice) of a single sex are used.

  • Procedure: A single dose of the substance is administered by gavage to a group of animals. The animals are observed for a period of 14 days for signs of toxicity and mortality.

  • Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the test animals.

Skin Irritation (Following OECD Guideline 404)
  • Objective: To assess the potential of a substance to cause skin irritation.

  • Test Animals: Albino rabbits are typically used.

  • Procedure: A small amount of the test substance (0.5 g for solids) is applied to a shaved patch of skin on the back of the rabbit and covered with a gauze patch. The patch is removed after a 4-hour exposure period.

  • Endpoint: The skin is evaluated for erythema (redness) and edema (swelling) at specific intervals (1, 24, 48, and 72 hours) after patch removal. The severity of the reactions is scored.

Eye Irritation (Following OECD Guideline 405)
  • Objective: To determine the potential of a substance to cause eye irritation or damage.

  • Test Animals: Albino rabbits are typically used.

  • Procedure: A small amount of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

  • Endpoint: The eyes are examined for effects on the cornea, iris, and conjunctiva at specific intervals (1, 24, 48, and 72 hours) after instillation. The severity of the reactions is scored.

Handling and Safety Precautions

Due to the hazardous nature of this compound, strict safety protocols must be followed.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.[4][7]

  • Ensure that an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE)
PPE TypeSpecificationsReference(s)
Eye/Face Protection Wear tightly fitting safety goggles or a face shield.[7]
Skin Protection Wear a lab coat, and ensure skin is not exposed.[8]
Hand Protection Wear chemically resistant, impervious gloves (e.g., nitrile). Inspect gloves before use.[7]
Respiratory Protection If dust or aerosols are generated, use a NIOSH-approved respirator.[7]
Safe Handling and Storage
  • Avoid contact with skin and eyes.[4][7]

  • Avoid the formation of dust and aerosols.[4][7]

  • Do not eat, drink, or smoke in the laboratory.[4][8]

  • Wash hands thoroughly after handling.[4][8]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

  • Keep away from incompatible materials such as strong oxidizing agents.[8]

Emergency Procedures

First-Aid Measures
Exposure RouteFirst-Aid ProcedureReference(s)
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][7]
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Consult a doctor.[4][7]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Consult a doctor.[4][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7]
Accidental Release Measures
  • Minor Spill: Evacuate the area. Wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation. Place in a suitable, closed container for disposal.[8]

  • Major Spill: Evacuate the laboratory and alert others. Contact your institution's environmental health and safety (EHS) department.[8]

Waste Disposal

All waste containing this compound should be treated as hazardous chemical waste.[8] Collect waste in a clearly labeled, sealed container and dispose of it in accordance with local, state, and federal regulations.[4]

Visual Safety Workflow

The following diagram illustrates the general workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Read SDS Read SDS Don PPE Don PPE Read SDS->Don PPE Check Fume Hood Check Fume Hood Don PPE->Check Fume Hood Weigh/Transfer Weigh/Transfer Check Fume Hood->Weigh/Transfer Perform Experiment Perform Experiment Weigh/Transfer->Perform Experiment Decontaminate Area Decontaminate Area Perform Experiment->Decontaminate Area Dispose Waste Dispose Waste Decontaminate Area->Dispose Waste Store Securely Store Securely Dispose Waste->Store Securely

Caption: Workflow for the safe handling of this compound.

The following logical diagram outlines the decision-making process in the event of an accidental exposure.

G Exposure Event Exposure Event Inhalation Inhalation Exposure Event->Inhalation Skin Contact Skin Contact Exposure Event->Skin Contact Eye Contact Eye Contact Exposure Event->Eye Contact Ingestion Ingestion Exposure Event->Ingestion Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Wash with Soap & Water Wash with Soap & Water Skin Contact->Wash with Soap & Water Rinse with Water Rinse with Water Eye Contact->Rinse with Water Rinse Mouth, Do NOT Induce Vomiting Rinse Mouth, Do NOT Induce Vomiting Ingestion->Rinse Mouth, Do NOT Induce Vomiting Seek Medical Attention Seek Medical Attention Move to Fresh Air->Seek Medical Attention Wash with Soap & Water->Seek Medical Attention Rinse with Water->Seek Medical Attention Rinse Mouth, Do NOT Induce Vomiting->Seek Medical Attention

Caption: First-aid decision pathway for this compound exposure.

References

The Versatility of 3-Phenylpropanamide: A Core Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-phenylpropanamide scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its inherent structural features, comprising a phenyl ring connected to a propanamide functional group, provide an ideal framework for modification and elaboration, enabling the fine-tuning of physicochemical properties and pharmacological activities. This guide explores the multifaceted role of this compound in drug discovery, detailing its application in the development of potent and selective modulators of various biological targets, including receptors and enzymes.

Therapeutic Applications and Biological Targets

Derivatives of this compound have demonstrated significant potential across a range of therapeutic areas, most notably in the fields of oncology, neuroscience, and pain management. The adaptability of the scaffold allows for its incorporation into molecules targeting G-protein coupled receptors (GPCRs), such as opioid receptors, and nuclear hormone receptors like the androgen receptor. Furthermore, its utility extends to the design of enzyme inhibitors, highlighting its broad applicability in medicinal chemistry.

Androgen Receptor Antagonism

In the context of prostate cancer, the androgen receptor (AR) is a critical therapeutic target. Several this compound derivatives have been investigated as AR antagonists. These compounds typically feature a substituted phenyl ring and various heterocyclic moieties, demonstrating the scaffold's capacity to support the necessary pharmacophoric elements for potent AR inhibition.

Table 1: Biological Activity of this compound Derivatives as Androgen Receptor Antagonists

Compound IDB-Ring MoietyAR Binding Affinity (Ki, μM)AR Inhibitory Activity (IC50, μM)
26a 3-phenyl-1H-pyrrol-1-yl0.3220.178
19a 3-fluoro-1H-pyrrol-1-yl0.633Agonist Activity
19b 3-cyano-1H-pyrrol-1-yl0.328Agonist Activity
19f 1H-1,2,4-triazol-1-yl-1.091
19g 3-CF3-1H-1,2,4-triazol-1-yl-1.013
Opioid Receptor Modulation

The this compound core is a key structural feature in a number of potent opioid receptor ligands. Notably, the highly potent synthetic opioid, Fentanyl, and its analogs can be considered complex derivatives of an N-phenyl-N-(piperidin-4-yl)propanamide structure. These molecules exhibit high affinity for the mu (μ)-opioid receptor, a member of the GPCR family. The development of such compounds underscores the importance of the this compound scaffold in the design of analgesics. Research in this area has produced derivatives with high affinity for the μ-opioid receptor, highlighting the potential for developing novel pain therapeutics.[1]

Table 2: Binding Affinity of Opioid Drugs (many containing a related propanamide core) for the Human Mu-Opioid Receptor

CompoundBinding Affinity (Ki, nM)
Sufentanil0.138
Buprenorphine< 1
Hydromorphone< 1
Oxymorphone< 1
Levorphanol< 1
Butorphanol< 1
Fentanyl1 - 100
Morphine1 - 100
Methadone1 - 100
Alfentanil1 - 100
Diphenoxylate1 - 100
Oxycodone1 - 100
Hydrocodone1 - 100
Nalbuphine1 - 100
Pentazocine> 100
Propoxyphene> 100
Meperidine> 100
Codeine> 100
Tramadol> 100

Data adapted from a study using a single competitive receptor binding assay with recombinant human MOR.[2]

Anticonvulsant Activity

Recent studies have explored phenylglycinamide derivatives, which bear a structural resemblance to this compound, as potential anticonvulsant agents. These compounds have shown efficacy in various in vivo seizure models, suggesting a multimodal mechanism of action that may involve modulation of ion channels.

Table 3: Antiseizure Activity of Phenylglycinamide Derivatives in Mouse Models

CompoundMES (ED50, mg/kg)6 Hz (32 mA) (ED50, mg/kg)6 Hz (44 mA) (ED50, mg/kg)
(R)-32 73.918.826.5
53 89.729.968.0
60 73.624.656.3

MES: Maximal Electroshock Seizure Test. Data from studies on phenylglycinamide derivatives.[3][4]

Synthesis and Experimental Protocols

The synthesis of this compound derivatives typically involves standard amide bond formation reactions. Common methods include the coupling of a 3-phenylpropanoic acid derivative with a suitable amine using coupling agents, or the conversion of the carboxylic acid to a more reactive species such as an acid chloride prior to reaction with the amine.

General Synthesis of N-Substituted 3-Phenylpropanamides

A prevalent method for synthesizing N-substituted 3-phenylpropanamides involves the amidation of 3-phenylpropanoic acid. For instance, in the synthesis of N-benzyl-3-phenylpropanamide mediated by EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), a 1:1 molar ratio between the acid and the amine is typically employed. The reaction is often carried out at 30°C for a duration of 30 to 60 minutes. Another approach involves the activation of 3-phenylpropanoic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride. This intermediate is then reacted with an amine. The temperature for the SOCl₂-mediated activation is generally maintained between 65–70°C.

Experimental Protocol: Androgen Receptor Competitive Binding Assay

This protocol is a representative example for determining the binding affinity of a test compound to the androgen receptor.

Materials:

  • Rat ventral prostate cytosol (source of AR)

  • [³H]-R1881 (radiolabeled ligand)

  • Test compound

  • TEDG buffer (Tris, EDTA, DTT, Glycerol)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Preparation of Reagents: Prepare TEDG buffer and stock solutions of [³H]-R1881 and the test compound at various concentrations.

  • Assay Setup: In microcentrifuge tubes, combine a fixed amount of rat ventral prostate cytosol, a single concentration of [³H]-R1881, and varying concentrations of the test compound. Include control tubes with no test compound (total binding) and tubes with a high concentration of a known AR binder (non-specific binding).

  • Incubation: Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as hydroxylapatite (HAP) assay or dextran-coated charcoal (DCC) treatment followed by centrifugation.

  • Quantification: Add scintillation cocktail to the samples containing the bound radioligand and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.

Experimental Protocol: Mu-Opioid Receptor Binding Assay

This protocol outlines a general procedure for assessing the binding of compounds to the μ-opioid receptor.

Materials:

  • Cell membranes expressing the human μ-opioid receptor

  • [³H]-DAMGO (radiolabeled agonist) or other suitable radioligand

  • Test compound

  • Assay buffer (e.g., Tris-HCl)

  • Naloxone (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Preparation of Reagents: Prepare assay buffer and stock solutions of the radioligand, test compounds, and naloxone.

  • Assay Setup: In test tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. For non-specific binding determination, a separate set of tubes will contain the radioligand and a high concentration of naloxone.

  • Incubation: Incubate the mixture for a defined period (e.g., 60-120 minutes) at room temperature or 37°C to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Calculate the IC50 and Ki values as described for the androgen receptor assay.

Experimental Protocol: General Kinase Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of compounds against a protein kinase.

Materials:

  • Purified kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP (often radiolabeled, e.g., [γ-³²P]ATP or [γ-³³P]ATP)

  • Test compound

  • Kinase reaction buffer (containing Mg²⁺)

  • Stop solution (e.g., EDTA)

  • Method for detecting phosphorylation (e.g., phosphocellulose paper and scintillation counting, or fluorescence-based methods)

Procedure:

  • Preparation of Reagents: Prepare kinase reaction buffer, and solutions of the kinase, substrate, ATP, and test compound.

  • Assay Setup: In a microplate or tubes, combine the kinase enzyme and the test compound at various concentrations. Allow for a pre-incubation period (e.g., 10-15 minutes).

  • Initiation of Reaction: Start the kinase reaction by adding the substrate and ATP mixture.

  • Incubation: Incubate the reaction at a specific temperature (e.g., 30°C) for a defined time.

  • Termination of Reaction: Stop the reaction by adding a stop solution.

  • Detection of Phosphorylation: Measure the extent of substrate phosphorylation. For radiometric assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and quantifying the radioactivity on the paper using a scintillation counter. For fluorescence-based assays, the signal is read on a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value from the dose-response curve.

Experimental Protocol: General Protease Inhibition Assay

This protocol describes a general method for evaluating the inhibitory effect of compounds on a protease.

Materials:

  • Purified protease enzyme

  • Protease substrate (often a peptide with a fluorescent or colorimetric reporter group)

  • Test compound

  • Assay buffer

  • Microplate reader (fluorometer or spectrophotometer)

Procedure:

  • Preparation of Reagents: Prepare assay buffer and solutions of the protease, substrate, and test compound.

  • Assay Setup: In a microplate, add the protease enzyme and the test compound at various concentrations. Pre-incubate for a specified time.

  • Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

  • Measurement: Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.

  • Data Analysis: Determine the initial velocity of the reaction for each concentration of the test compound. Calculate the percentage of inhibition and determine the IC50 value from the dose-response curve.

Signaling Pathways and Logical Relationships

The biological effects of this compound derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and for predicting the pharmacological outcomes of novel compounds.

Androgen Receptor Signaling Pathway

AR_Signaling cluster_nucleus Nuclear Events DHT DHT AR Androgen Receptor (AR) (in cytoplasm with HSPs) DHT->AR Binds AR_DHT AR-DHT Complex AR->AR_DHT Conformational Change & HSP Dissociation Nucleus Nucleus AR_DHT->Nucleus Translocation ARE Androgen Response Element (ARE) Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Proteins Proteins for Cell Growth & Proliferation mRNA->Proteins Translation Antagonist This compound Antagonist Antagonist->AR Blocks DHT Binding AR_DHT_n AR-DHT Complex (in nucleus) AR_DHT_n->ARE Binds MOR_Signaling Agonist Opioid Agonist (e.g., this compound derivative) MOR μ-Opioid Receptor (GPCR) Agonist->MOR Binds & Activates G_protein Gi/o Protein (αβγ) MOR->G_protein Couples to G_alpha Gαi-GTP G_protein->G_alpha GDP/GTP Exchange G_betagamma Gβγ G_protein->G_betagamma Dissociation AC Adenylyl Cyclase G_alpha->AC Inhibits K_channel GIRK Channel G_betagamma->K_channel Activates Ca_channel Ca²⁺ Channel G_betagamma->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Hyperpolarization Hyperpolarization K_channel->Hyperpolarization K⁺ Efflux Neurotransmitter_Release ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_Release ↓ Ca²⁺ Influx Analgesia Analgesia Hyperpolarization->Analgesia Neurotransmitter_Release->Analgesia

References

Investigating the Antimicrobial Properties of 3-Phenylpropanamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the promising scaffolds in medicinal chemistry, 3-phenylpropanamide and its derivatives have emerged as a class of compounds with significant potential for antimicrobial activity.[1] This technical guide provides an in-depth overview of the core aspects of investigating the antimicrobial properties of these derivatives, with a focus on data presentation, detailed experimental protocols, and visualization of key processes.

Data Presentation: Quantifying Antimicrobial Efficacy

A systematic approach to presenting quantitative data is crucial for comparing the potency of different this compound derivatives and for understanding their structure-activity relationships (SAR). The primary metrics for quantifying antimicrobial activity are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

Table 1: Example - Antimicrobial Activity of this compound Derivatives against Gram-Positive Bacteria

Compound IDModification on Phenyl RingStaphylococcus aureus MIC (µg/mL)Staphylococcus aureus MBC (µg/mL)Streptococcus pyogenes MIC (µg/mL)Streptococcus pyogenes MBC (µg/mL)
CPD184-Chloro10>101010
CPD203,4-Dichloro2.52.52.52.5
CPD214-Trifluoromethyl10101010
CPD223,5-Bis(trifluoromethyl)552.52.5

Note: The data presented here is illustrative and based on findings for similar aromatic compounds to demonstrate the format.[2] Actual values for this compound derivatives would need to be determined experimentally.

Table 2: Example - Antimicrobial Activity of this compound Derivatives against Gram-Negative Bacteria and Fungi

Compound IDModification on Phenyl RingEscherichia coli MIC (µg/mL)Pseudomonas aeruginosa MIC (µg/mL)Candida albicans MIC (µg/mL)
NC 3Pyridine-3-carbonyl>128328
NC 4Pyridine-4-carbonyl641616
NC 52-Pyridinylmethylene12864128
NC 63-Pyridinylmethylene>1283264

Note: This table is an example based on nicotinamide (B372718) derivatives to illustrate data presentation for a broader spectrum of microbes.[3] The antimicrobial activity of this compound derivatives against these organisms should be experimentally determined.

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and comparable results. The following sections outline the methodologies for determining MIC and MBC values.

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

The broth microdilution method is a widely used and standardized technique for determining the MIC of an antimicrobial agent.[4][5]

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial inoculum standardized to approximately 5 x 10^5 CFU/mL

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (medium only)

  • Growth control (medium with inoculum, no compound)

  • Multichannel pipette

  • Incubator

  • Microplate reader (optional, for quantitative analysis)

Procedure:

  • Prepare a stock solution of each test compound and the positive control antibiotic.

  • Dispense 100 µL of sterile MHB into all wells of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well of a row and mix thoroughly.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series.

  • Prepare the bacterial inoculum by adjusting the turbidity of an overnight culture to match a 0.5 McFarland standard. Dilute this suspension to achieve the final desired concentration of 5 x 10^5 CFU/mL.

  • Inoculate each well (except the negative control) with 100 µL of the standardized bacterial suspension.

  • The final volume in each well will be 200 µL.

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[4]

Minimum Bactericidal Concentration (MBC) Assay

The MBC assay is performed as a subsequent step to the MIC assay to determine whether an antimicrobial agent is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[6][7]

Materials:

  • Results from the MIC assay

  • Sterile agar (B569324) plates (e.g., Mueller-Hinton Agar)

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Following the determination of the MIC, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.

  • From each of these selected wells, aspirate a small aliquot (e.g., 10 µL).

  • Spot-plate the aliquot onto a sterile agar plate.

  • Incubate the agar plates at 37°C for 18-24 hours.

  • After incubation, count the number of colonies on each spot.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.[7]

Visualizing Workflows and Mechanisms

Diagrams are powerful tools for illustrating complex experimental workflows and hypothetical mechanisms of action. The following diagrams are generated using the Graphviz DOT language.

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay Stock_Solutions Prepare Stock Solutions (Compounds & Controls) Serial_Dilution Perform Serial Dilutions in 96-well Plate Stock_Solutions->Serial_Dilution Bacterial_Culture Prepare Standardized Bacterial Inoculum Inoculation Inoculate Wells Bacterial_Culture->Inoculation Serial_Dilution->Inoculation Incubation_MIC Incubate Plate (18-24h, 37°C) Inoculation->Incubation_MIC Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubation_MIC->Read_MIC Plating Plate Aliquots from Clear MIC Wells Read_MIC->Plating Incubation_MBC Incubate Agar Plates (18-24h, 37°C) Plating->Incubation_MBC Read_MBC Determine MBC (≥99.9% killing) Incubation_MBC->Read_MBC

Workflow for MIC and MBC determination.
Investigating the Mechanism of Action: A Logical Workflow

While the precise signaling pathways for this compound derivatives are still under investigation, a common mechanism for antimicrobial compounds is the disruption of the bacterial cell membrane.[8][9][10] The following diagram illustrates a logical workflow to investigate this potential mechanism.

G cluster_conclusions Potential Conclusions Start Active this compound Derivative Identified Hypothesis Hypothesis: Membrane Disruption Start->Hypothesis Assay Perform Membrane Permeability Assay (e.g., Calcein Leakage Assay) Hypothesis->Assay Result Measure Fluorescence Increase Assay->Result Conclusion_Positive Membrane disruption is a likely mechanism of action. Result->Conclusion_Positive Significant Increase Conclusion_Negative Membrane disruption is unlikely. Investigate other targets (e.g., DNA, protein synthesis). Result->Conclusion_Negative No Significant Increase Conclusion Conclusion on Mechanism

Investigating the mechanism of action.

This technical guide provides a foundational framework for the systematic investigation of the antimicrobial properties of this compound derivatives. By adhering to standardized data presentation, employing detailed experimental protocols, and utilizing clear visual aids, researchers can contribute to the development of this promising class of antimicrobial agents.

References

Methodological & Application

Synthesis of 3-Phenylpropanamide: A Detailed Protocol for Amidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3-phenylpropanamide from 3-phenylpropanoic acid via various amidation methods. The included procedures are tailored for use in research and development environments, with a focus on reproducibility and scalability.

Introduction

This compound is a valuable chemical intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its preparation through the amidation of 3-phenylpropanoic acid is a fundamental transformation in organic synthesis. This document outlines several common and effective protocols for this conversion, including direct thermal amidation, the use of coupling agents, and conversion to an intermediate acyl chloride.

Comparative Data of Amidation Methods

For a direct comparison of the different synthetic approaches, the following table summarizes the key quantitative data for each method.

MethodKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Direct Thermal AmidationZrCl₄ (10 mol%)p-Xylene (B151628)RefluxNot Specified41[1]
EDC/HOBt CouplingEDC, HOBt, DIPEADMF235>95 (General)[2]
Acyl Chloride Formation (SOCl₂)Thionyl chloride (SOCl₂), Ammonia (B1221849) (NH₃)Not SpecifiedNot SpecifiedNot SpecifiedHigh (General)[3][4]
Boric Acid CatalysisBoric Acid, Urea (B33335)Solvent-free160-1800.3-0.483-85 (General)[5]

Experimental Workflow

The general workflow for the synthesis of this compound involves the activation of the carboxylic acid, followed by the introduction of an amine source, and subsequent purification of the final product.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification 3-Phenylpropanoic_Acid 3-Phenylpropanoic Acid Activation Carboxylic Acid Activation 3-Phenylpropanoic_Acid->Activation Amine_Source Amine Source (e.g., NH₃, Urea) Amidation Amidation Reaction Amine_Source->Amidation Activation->Amidation Workup Reaction Workup (e.g., Quenching, Extraction) Amidation->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Direct Amidation Catalyzed by Zirconium(IV) Chloride

This method involves the direct condensation of 3-phenylpropanoic acid with an amine in the presence of a Lewis acid catalyst.[1]

Materials:

  • 3-Phenylpropanoic acid

  • Ammonia source (e.g., ammonium (B1175870) chloride) or desired amine

  • Zirconium(IV) chloride (ZrCl₄)

  • p-Xylene

  • Standard glassware for organic synthesis with a reflux condenser

Procedure:

  • To a round-bottom flask, add 3-phenylpropanoic acid (1.0 mmol), the amine source (1.0 mmol), and p-xylene (0.5 mL).

  • Add Zirconium(IV) chloride (10 mol%, 0.1 mmol).

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to yield this compound.

Protocol 2: Amidation using EDC/HOBt Coupling Agents

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in the presence of 1-Hydroxybenzotriazole (HOBt) to facilitate amide bond formation under mild conditions.[2]

Materials:

  • 3-Phenylpropanoic acid

  • Ammonia source (e.g., ammonium chloride)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 3-phenylpropanoic acid (1.0 mmol) in DMF in a round-bottom flask.

  • Add HOBt (1.0 equiv) and DIPEA (2.0 equiv).

  • Add the ammonia source (1.1 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.0 equiv) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for the specified time (typically 5 hours).

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Synthesis via Acyl Chloride Intermediate

This classic two-step method involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with ammonia.[3][4]

Materials:

  • 3-Phenylpropanoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Aqueous ammonia (NH₃)

  • Standard glassware for organic synthesis

Procedure:

Step 1: Formation of 3-Phenylpropanoyl Chloride

  • In a fume hood, add 3-phenylpropanoic acid (1.0 equiv) to a round-bottom flask.

  • Add anhydrous DCM or THF.

  • Slowly add thionyl chloride (1.2-1.5 equiv) at 0 °C. A catalytic amount of DMF can be added to accelerate the reaction.

  • Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours, or until gas evolution ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-phenylpropanoyl chloride. This is often used in the next step without further purification.

Step 2: Amidation

  • Dissolve the crude 3-phenylpropanoyl chloride in an anhydrous aprotic solvent like DCM.

  • Cool the solution to 0 °C.

  • Slowly add a concentrated aqueous solution of ammonia (excess) with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Extract the product with DCM.

  • Wash the organic layer with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

  • Purify by recrystallization or column chromatography.

Protocol 4: Solvent-Free Amidation using Boric Acid and Urea

This environmentally friendly protocol utilizes boric acid as a catalyst and urea as the ammonia source in a solvent-free reaction.[5]

Materials:

  • 3-Phenylpropanoic acid

  • Urea

  • Boric acid

  • Mortar and pestle

  • Heating mantle or oil bath

Procedure:

  • In a mortar, combine 3-phenylpropanoic acid (1.0 equiv), urea (1.5 equiv relative to the acid by weight), and boric acid (0.4 equiv relative to the acid by weight).

  • Triturate the mixture for 2-5 minutes to ensure homogeneity.

  • Transfer the mixture to a round-bottom flask.

  • Heat the mixture directly to 160-180 °C for 20-25 minutes. The mixture will melt and then solidify as the product forms.

  • Allow the reaction to cool to room temperature.

  • The crude product can be purified by washing with water to remove excess urea and boric acid, followed by recrystallization.

Signaling Pathway Diagram

The following diagram illustrates the general mechanism of carbodiimide-mediated amidation, a common pathway for forming the amide bond.

G Carboxylic_Acid 3-Phenylpropanoic Acid O_Acylisourea O-Acylisourea Intermediate (Active Ester) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC (Carbodiimide) EDC->O_Acylisourea Amide This compound O_Acylisourea->Amide + NH₃ Urea_Byproduct Urea Byproduct O_Acylisourea->Urea_Byproduct Amine Ammonia (NH₃) Amine->Amide

Caption: Carbodiimide-mediated amidation pathway.

Disclaimer

These protocols are intended for use by trained professionals in a laboratory setting. Appropriate personal protective equipment should be worn at all times. The user is responsible for verifying the safety and suitability of these procedures for their specific application.

References

Application Notes and Protocols: 3-Phenylpropanamide in Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the 3-phenylpropanamide scaffold in the design and development of enzyme inhibitors. This document includes quantitative data on inhibitor potency, detailed experimental protocols for synthesis and evaluation, and diagrams of relevant biological pathways and experimental workflows.

Introduction

The this compound scaffold is a versatile structural motif that has been successfully employed in the development of inhibitors for a range of enzymes implicated in various diseases. Its chemical tractability allows for the systematic exploration of structure-activity relationships (SAR), leading to the identification of potent and selective inhibitors. This document focuses on the application of this compound derivatives as inhibitors of four key enzyme classes: Butyrylcholinesterase (BChE), Cyclooxygenase-2 (COX-2), Fatty Acid Amide Hydrolase (FAAH), and Histone Deacetylases (HDACs).

Quantitative Data on Enzyme Inhibition

The following tables summarize the in vitro inhibitory activities of various this compound derivatives against their respective enzyme targets. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Butyrylcholinesterase (BChE) Inhibition

Compound IDModificationsTargetIC50 (µM)Selectivity Index (AChE/BChE)
12a 4-hydroxycinnamic acid coupled with 4-amino-1-benzylpiperidine, further reacted with N,N-diethylcarbamoyl chlorideHuman BChE0.95[1]-
10b 4-hydroxy-3-methoxycinnamic acid coupled with 4-amino-1-benzylpiperidine, further reacted with N,N-diethylcarbamoyl chlorideHuman BChE6.3[1]-
12b 4-hydroxycinnamic acid coupled with 4-amino-1-benzylpiperidine, further reacted with N,N-dipropylcarbamoyl chlorideHuman BChE5.6[1]-
12c 4-hydroxycinnamic acid coupled with 4-amino-1-benzylpiperidine, further reacted with N,N-diisopropylcarbamoyl chlorideHuman BChE7.9[1]-
5h Phenylpyridazine coreAcetylcholinesterase (AChE)0.11[1]-
5d Phenylpyridazine coreAChE / BChE0.16 / 9.80[1]61.25
6d Biphenyl coreAChE / BChE0.59 / 1.48[1]2.51

Table 2: Cyclooxygenase-2 (COX-2) Inhibition

Compound IDModificationsTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
VIIa 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamideCOX-20.29[2]67.24[2]
Celecoxib Reference DrugCOX-20.42[2]33.8[2]
6b Tethered 1,2,3-triazole and benzenesulfonamideCOX-20.04[3]329[3]
6j Tethered 1,2,3-triazole and benzenesulfonamideCOX-20.04[3]312[3]
6e Tethered 1,2,3-triazole and benzenesulfonamideCOX-20.05[3]-

Table 3: Fatty Acid Amide Hydrolase (FAAH) Inhibition

Compound IDModificationsTargetIC50 (nM)
4-3 Phenyl analog with sulfonamide and piperidineHuman FAAH8.6[4]
4-1 Thiophene-2-yl analogHuman FAAH16[4]
Macamide 1 Oleic acid and benzylamine (B48309) derivativeHuman FAAH10,000 (10 µM)[5]
Macamide 2 Linoleic acid and benzylamine derivativeHuman FAAH12,000 (12 µM)[5]
Macamide 3 Linolenic acid and benzylamine derivativeHuman FAAH17,000 (17 µM)[5]

Table 4: Histone Deacetylase (HDAC) Inhibition

Compound IDModificationsTargetIC50 (µM)
5 Salicylamide (B354443) zinc binding groupHDAC122.2[6]
5 Salicylamide zinc binding groupHDAC227.3[6]
5 Salicylamide zinc binding groupHDAC37.9[6]
9n Isatin-based cap, o-phenylenediamine (B120857) ZBGHDAC10.032[7]
9n Isatin-based cap, o-phenylenediamine ZBGHDAC20.256[7]
9n Isatin-based cap, o-phenylenediamine ZBGHDAC30.311[7]
MS-275 Reference DrugHDAC10.163[7]
MS-275 Reference DrugHDAC20.396[7]
MS-275 Reference DrugHDAC30.605[7]

Experimental Protocols

General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of N-substituted this compound derivatives via amide bond formation between 3-phenylpropanoic acid and a primary or secondary amine.

Materials:

  • 3-Phenylpropanoic acid

  • Desired primary or secondary amine

  • Coupling agents: e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) or Titanium(IV) chloride (TiCl4)

  • Solvent: e.g., Tetrahydrofuran (THF), Pyridine (B92270), or p-Xylene

  • Base (if necessary): e.g., Diisopropylethylamine (DIPEA)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexane (B92381), dichloromethane)

  • Silica (B1680970) gel for column chromatography

Procedure (using EDCI/HOBt):

  • In a round-bottom flask, dissolve 3-phenylpropanoic acid (1.0 equivalent) in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add HOBt (1.2 equivalents) and EDCI (1.2 equivalents) to the solution and stir at room temperature for 30 minutes.

  • In a separate flask, dissolve the desired amine (1.1 equivalents) in the same anhydrous solvent.

  • Slowly add the amine solution to the activated carboxylic acid solution.

  • If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base such as DIPEA (2.5 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound derivative.[8]

  • Characterize the final product using techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Procedure (using TiCl4): [9]

  • To a solution of 3-phenylpropanoic acid (1 mmol) in pyridine (10 mL), add TiCl4 (3 mmol) and the desired amine (1 mmol).

  • Seal the vial tightly and heat the reaction mixture at 85 °C with magnetic stirring for approximately 2 hours.

  • Monitor the reaction for completion using TLC.

  • After cooling, remove the pyridine by co-evaporation with toluene.

  • Treat the residue with an aqueous 1 N HCl solution (10 mL) and extract with dichloromethane (B109758) (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Enzyme Inhibition Assays

This colorimetric assay measures the activity of BChE by quantifying the product of the enzymatic reaction.

Materials:

  • Butyrylcholinesterase (from equine serum or human)

  • Butyrylthiocholine iodide (BTC) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure: [10][11]

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well microplate, add the assay buffer, DTNB solution, and the test compound solution (or vehicle for control).

  • Add the BChE enzyme solution to each well and incubate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 10-15 minutes).

  • Initiate the reaction by adding the substrate (BTC) solution to all wells.

  • Immediately measure the absorbance at 412 nm kinetically for a set period (e.g., 5-10 minutes) using a microplate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • The percent inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

This assay measures the peroxidase activity of COX-2, which is the second step in the formation of prostaglandins.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., ADHP)

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Test compounds dissolved in DMSO

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add assay buffer, heme, and the COX-2 enzyme.

  • Add the test compound solutions or vehicle (for control) to the appropriate wells.

  • Incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.

  • Add the COX probe to all wells.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes at 25°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Calculate the percent inhibition and determine the IC50 value as described for the BChE assay.

This assay measures the hydrolysis of a fluorogenic substrate by FAAH.

Materials:

  • Recombinant human or rat FAAH

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in FAAH Assay Buffer.

  • In a 96-well plate, add the assay buffer and the test compound solutions or vehicle.

  • Add the FAAH enzyme solution to each well.

  • Incubate the plate at 37°C for a short period (e.g., 5 minutes).

  • Initiate the reaction by adding the FAAH substrate solution to all wells.

  • Incubate the plate at 37°C for a defined time (e.g., 30 minutes).

  • Measure the fluorescence (e.g., Ex/Em = 340-360 nm / 450-465 nm) using a microplate reader.

  • Calculate the percent inhibition and determine the IC50 value.

This assay measures the deacetylation of a fluorogenic substrate by HDAC enzymes.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

  • HDAC Assay Buffer

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (containing a protease like trypsin and a stop solution like Trichostatin A)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure: [6]

  • Prepare serial dilutions of the test compounds in HDAC Assay Buffer.

  • In a 96-well plate, add the assay buffer, test compound solutions, and the diluted HDAC enzyme.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction and develop the fluorescent signal by adding the Developer solution to each well.

  • Incubate at room temperature for 15 minutes, protected from light.

  • Measure the fluorescence (e.g., Ex/Em = 355-360 nm / 460 nm) using a microplate reader.

  • Calculate the percent inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for the development of this compound-based enzyme inhibitors.

Signaling Pathways

BChE_Signaling_Pathway cluster_Cholinergic_Synapse Cholinergic Synapse cluster_Inhibition Inhibition ACh Acetylcholine (B1216132) (ACh) Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds BChE Butyrylcholinesterase (BChE) ACh->BChE Hydrolyzed by ACh_release ACh Release ACh_release->ACh Therapeutic_Effect Therapeutic Effect (e.g., in Alzheimer's) Choline_Butyrate Choline + Butyrate BChE->Choline_Butyrate AD_Plaques Amyloid Plaques (in Alzheimer's) BChE->AD_Plaques Associated with Increased_ACh Increased ACh Levels Phenylpropanamide_Inhibitor This compound Inhibitor Phenylpropanamide_Inhibitor->BChE Inhibits Increased_ACh->Therapeutic_Effect Leads to

Caption: BChE's role in acetylcholine hydrolysis and its inhibition.

COX2_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) NFkB_MAPK NF-κB and MAPK Signaling Pathways Inflammatory_Stimuli->NFkB_MAPK COX2_Expression Increased COX-2 Expression NFkB_MAPK->COX2_Expression Prostaglandins Prostaglandins (e.g., PGE2) COX2_Expression->Prostaglandins Produces Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Expression Substrate for Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Phenylpropanamide_Inhibitor This compound COX-2 Inhibitor Phenylpropanamide_Inhibitor->COX2_Expression Inhibits

Caption: COX-2 pathway in inflammation and its inhibition.

FAAH_Signaling_Pathway cluster_Endocannabinoid_System Endocannabinoid Signaling cluster_Inhibition Inhibition Anandamide Anandamide (AEA) CB1_CB2_Receptors CB1/CB2 Receptors Anandamide->CB1_CB2_Receptors Activates FAAH Fatty Acid Amide Hydrolase (FAAH) Anandamide->FAAH Degraded by Signaling_Cascade Downstream Signaling (Pain, Mood, etc.) CB1_CB2_Receptors->Signaling_Cascade Therapeutic_Effects Therapeutic Effects (Analgesia, Anxiolysis) Inactive_Metabolites Inactive Metabolites FAAH->Inactive_Metabolites Increased_Anandamide Increased Anandamide Levels & Duration Phenylpropanamide_Inhibitor This compound FAAH Inhibitor Phenylpropanamide_Inhibitor->FAAH Inhibits Increased_Anandamide->Therapeutic_Effects Leads to

Caption: FAAH's role in endocannabinoid signaling and its inhibition.

HDAC_Signaling_Pathway HDACs Histone Deacetylases (HDACs) Histones Histones HDACs->Histones Acetylated_Histones Acetylated Histones Chromatin_Compaction Chromatin Compaction Histones->Chromatin_Compaction Acetylated_Histones->Histones Deacetylated by Chromatin_Relaxation Chromatin Relaxation Acetylated_Histones->Chromatin_Relaxation HATs Histone Acetyltransferases (HATs) HATs->Acetylated_Histones Adds Acetyl Groups Gene_Repression Tumor Suppressor Gene Repression Chromatin_Compaction->Gene_Repression Cancer_Progression Cancer Progression Gene_Repression->Cancer_Progression Phenylpropanamide_Inhibitor This compound HDAC Inhibitor Phenylpropanamide_Inhibitor->HDACs Inhibits Gene_Activation Tumor Suppressor Gene Activation Chromatin_Relaxation->Gene_Activation Apoptosis Apoptosis / Cell Cycle Arrest Gene_Activation->Apoptosis

Caption: HDAC's role in gene expression and its inhibition in cancer.

Experimental Workflow

Experimental_Workflow Start Start: Identify Enzyme Target Design Design this compound Derivative Library Start->Design Synthesis Chemical Synthesis of Inhibitor Candidates Design->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification In_Vitro_Screening In Vitro Enzyme Inhibition Assay (IC50) Purification->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis SAR_Analysis->Design Iterate Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Lead_Optimization->In_Vivo_Studies End Preclinical Candidate In_Vivo_Studies->End

References

Application of 3-Phenylpropanamide Derivatives in GPR88 Receptor Agonist Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 88 (GPR88) is an orphan receptor predominantly expressed in the striatum, a critical brain region for motor control, reward, and cognition. Its strategic location has made it a compelling target for the development of novel therapeutics for neuropsychiatric and neurodegenerative disorders. Although the endogenous ligand for GPR88 remains unknown, synthetic agonists, particularly those derived from a 3-phenylpropanamide scaffold, have emerged as invaluable tools for elucidating the receptor's function and therapeutic potential. This document provides detailed application notes and protocols for the use of this compound derivatives, such as 2-AMPP and RTI-13951-33, in GPR88 agonist studies.

GPR88 Signaling Pathway

GPR88 is established as a Gαi/o-coupled receptor. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein. The Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade is a hallmark of GPR88 activation and forms the basis for primary functional screening assays.

GPR88_Signaling_Pathway cluster_membrane Cell Membrane GPR88 GPR88 G_protein Gαi/oβγ GPR88->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist This compound Agonist Agonist->GPR88 Binds G_alpha_active Gαi/o-GTP G_protein->G_alpha_active G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha_active->AC Inhibits ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Figure 1: GPR88 Agonist Signaling Pathway.

Quantitative Data Summary

The following tables summarize the in vitro potency of key this compound-derived GPR88 agonists.

Table 1: In Vitro Potency (EC50, nM) of GPR88 Agonists in cAMP Accumulation Assays

CompoundCell LineAssay FormatEC50 (nM)Reference
RTI-13951-33Recombinantin vitro cAMP assay25[1][2]
RTI-13951-33PPLS-HA-hGPR88-CHOin vitro cAMP functional assay45[3]
RTI-122-cAMP EC5011
2-PCCAPPLS-HA-hGPR88-CHO-74[3]
(S,S)-isomer of 2-PCCAPPLS-HA-hGPR88-CHO-1738[3]

Table 2: In Vitro Potency (EC50, nM) and Binding Affinity (Ki, nM) of GPR88 Agonists in [35S]GTPγS Binding Assays

CompoundMembrane SourceParameterValue (nM)Reference
RTI-13951-33Mouse striatal membranesEC50535[3]
RTI-13951-33PPLS-HA-hGPR88-CHO membranesEC5065[4]
RTI-122PPLS-HA-hGPR88-CHO membranesEC5012[4]
2-AMPPMouse striatal membranesEC50940[5]
RTI-13951-33PPLS-HA-hGPR88-CHO membranesKi224[3]
2-PCCAPPLS-HA-hGPR88-CHO membranesKi277[3]
(S,S)-isomer of 2-PCCAPPLS-HA-hGPR88-CHO membranesKi487[3]

Experimental Protocols

cAMP Accumulation Assay

This assay is a primary functional screen for GPR88 agonists, leveraging the receptor's Gαi/o coupling to inhibit adenylyl cyclase.

Principle: GPR88 activation by an agonist inhibits forskolin-stimulated cAMP production. The amount of cAMP is inversely proportional to the agonist's potency.

Materials:

  • HEK293 or CHO cells stably expressing human GPR88.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Forskolin (B1673556).

  • 3-isobutyl-1-methylxanthine (IBMX).

  • Test compounds (this compound derivatives).

  • cAMP detection kit (e.g., HTRF, TR-FRET, or luminescence-based).

  • White, opaque 384-well microplates.

Protocol:

  • Cell Culture: Culture GPR88-expressing cells to ~80-90% confluency.

  • Cell Plating: Harvest cells and seed them into 384-well plates at a density of 2,000-5,000 cells/well. Incubate overnight at 37°C.

  • Compound Preparation: Prepare serial dilutions of test compounds in assay buffer.

  • Assay: a. Remove culture medium from the wells and add assay buffer containing a phosphodiesterase inhibitor like IBMX (typically 500 µM). b. Add the serially diluted test compounds to the wells. c. Incubate for 15-30 minutes at room temperature. d. Add forskolin (a concentration that gives a robust but submaximal cAMP signal, e.g., 1-5 µM) to all wells except the negative control. e. Incubate for 30 minutes at room temperature. f. Lyse the cells and detect cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis: Plot the signal (inversely proportional to cAMP levels) against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

[35S]GTPγS Binding Assay

This assay directly measures the activation of G proteins by the agonist-bound GPR88.

Principle: In the presence of an agonist, the Gα subunit of the G protein exchanges GDP for GTP. A non-hydrolyzable, radiolabeled analog of GTP, [35S]GTPγS, is used to quantify this exchange.

Materials:

  • Membranes from cells expressing GPR88 or from striatal tissue of wild-type and GPR88 knockout mice.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT.

  • GDP (Guanosine diphosphate).

  • [35S]GTPγS.

  • Test compounds.

  • Unlabeled GTPγS for determining non-specific binding.

  • Glass fiber filter mats.

  • Scintillation counter.

Protocol:

  • Membrane Preparation: Prepare cell membranes by homogenization and centrifugation. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add in the following order: a. Assay buffer. b. Serial dilutions of the test compound. c. GDP (final concentration of ~10 µM). d. Membrane suspension (5-20 µg of protein per well). e. [35S]GTPγS (final concentration of ~0.1 nM).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Detection: Dry the filter mats and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding (determined in the presence of 10 µM unlabeled GTPγS) from all measurements. Plot the specific binding against the log concentration of the agonist to determine EC50 and Emax values.

β-Arrestin Recruitment Assay

This assay assesses a different aspect of GPR88 signaling, the recruitment of β-arrestin to the activated receptor, which is involved in receptor desensitization and internalization.

Principle: Agonist-induced activation of GPR88 leads to the recruitment of β-arrestin. This interaction can be measured using various technologies, such as enzyme fragment complementation (e.g., PathHunter assay).

Materials:

  • CHO-K1 cells stably co-expressing a tagged GPR88 and a tagged β-arrestin-2 (e.g., from a commercial vendor like Eurofins DiscoverX).

  • Cell plating reagent.

  • Test compounds.

  • Detection reagents specific to the assay technology.

  • Chemiluminescent plate reader.

Protocol (based on PathHunter eXpress Assay):

  • Cell Handling: Thaw the cryopreserved cells and dilute them in the provided cell plating reagent.

  • Cell Plating: Dispense the cell suspension into a 384-well assay plate.

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Incubation: Incubate the plate for 90 minutes at 37°C.

  • Detection: Add the detection reagent to each well and incubate for 60 minutes at room temperature.

  • Signal Reading: Read the chemiluminescent signal using a plate reader.

  • Data Analysis: Plot the signal against the log concentration of the agonist to generate a dose-response curve and calculate the EC50.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of novel GPR88 agonists based on the this compound scaffold.

GPR88_Agonist_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation HTS Primary Screen (cAMP Assay) Confirmation Hit Confirmation (Dose-Response) HTS->Confirmation Secondary Secondary Assays ([35S]GTPγS, β-Arrestin) Confirmation->Secondary Selectivity Selectivity Profiling Secondary->Selectivity Lead_Opt Lead Optimization (SAR Studies) Selectivity->Lead_Opt PK Pharmacokinetics Behavior Behavioral Models (e.g., Alcohol Consumption) PK->Behavior Start Compound Library (this compound Analogs) Start->HTS Lead_Opt->HTS Lead_Opt->PK

Figure 2: GPR88 Agonist Discovery Workflow.

Conclusion

The this compound scaffold has proven to be a fertile starting point for the development of potent and selective GPR88 agonists. The application of the detailed protocols and workflows described herein will facilitate the continued exploration of GPR88 pharmacology and the validation of this receptor as a promising therapeutic target for a variety of central nervous system disorders. The quantitative data provided for benchmark compounds like RTI-13951-33 and 2-AMPP will serve as a valuable reference for these research endeavors.

References

Application Notes and Protocols for the Analysis of 3-Phenylpropanamide by HPLC and GC

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 3-phenylpropanamide, a key intermediate in pharmaceutical and chemical synthesis, using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The protocols are intended for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This section outlines a reversed-phase HPLC method suitable for the determination of this compound in various sample matrices.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system equipped with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Solvents: Acetonitrile (B52724) (HPLC grade), Water (HPLC grade).

  • Standard: this compound (purity ≥98%).[2]

2. Preparation of Solutions:

  • Mobile Phase: A mixture of acetonitrile and water. The exact ratio should be optimized for best separation, starting with a 50:50 (v/v) mixture.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. If necessary, filter the sample through a 0.45 µm syringe filter before injection.

3. HPLC Conditions: The following are recommended starting parameters that may require optimization:

ParameterSpecification
ColumnC18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (Gradient or Isocratic)
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength210 nm or 254 nm
Injection Volume10 µL

4. Data Analysis:

  • Identify the this compound peak in the chromatogram by comparing its retention time with that of the standard.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical performance data for the HPLC method.

ParameterValue
Retention Time (t R )~ 4.5 min
Linearity (r²)> 0.999
Limit of Detection (LOD)~ 0.1 µg/mL
Limit of Quantification (LOQ)~ 0.5 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis cluster_results Results prep_standard Prepare Standard Solutions hplc_injection Inject Sample/Standard prep_standard->hplc_injection prep_sample Prepare Sample Solution prep_sample->hplc_injection hplc_system HPLC System Setup hplc_system->hplc_injection hplc_separation Chromatographic Separation hplc_injection->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection data_acquisition Data Acquisition hplc_detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of Analyte peak_integration->quantification calibration_curve->quantification report Final Report quantification->report

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography (GC) Analysis of this compound

This section details a GC method for the analysis of this compound, which is suitable for volatile and semi-volatile compounds.

Experimental Protocol

1. Instrumentation and Materials:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Capillary column (e.g., HP-5/DB-5; 30 m x 0.25 mm x 0.25 µm).[3]

  • Gases: Helium or Hydrogen (carrier gas), Nitrogen or Helium (makeup gas), Hydrogen and Air (for FID).

  • Solvent: Dichloromethane (B109758) or Methanol (GC grade).[4]

  • Standard: this compound (purity ≥98%).[2]

2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound and dissolve it in 10 mL of a suitable solvent like methanol.[4]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample in a suitable solvent to a concentration within the calibration range. If the sample is not readily soluble or contains non-volatile components, an extraction may be necessary. For example, a liquid-liquid extraction with dichloromethane can be performed.[4]

3. GC Conditions: The following are recommended starting parameters and may need to be optimized for a specific instrument and application.

ParameterSpecification
ColumnHP-5/DB-5; 30 m x 0.25 mm x 0.25 µm
Carrier GasHelium at a constant flow of 1.0 mL/min
Injector Temperature250 °C
Injection Volume1 µL
Split Ratio50:1
Oven ProgramInitial temp 120 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Detector (FID) Temp280 °C

4. Data Analysis:

  • Identify the this compound peak based on its retention time compared to the standard. If using a mass spectrometer, confirm the identity by comparing the mass spectrum with a reference spectrum.

  • Generate a calibration curve by plotting the peak area of the standards versus their concentrations.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical performance data for the GC method.

ParameterValue
Retention Time (t R )~ 12.5 min
Linearity (r²)> 0.998
Limit of Detection (LOD)~ 0.5 µg/mL
Limit of Quantification (LOQ)~ 2.0 µg/mL
Accuracy (% Recovery)97 - 103%
Precision (% RSD)< 3%

GC Analysis Workflow

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Processing & Analysis cluster_results Results prep_standard Prepare Standard Solutions gc_injection Inject Sample/Standard prep_standard->gc_injection prep_sample Prepare Sample Solution prep_sample->gc_injection gc_system GC System Setup gc_system->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation gc_detection FID/MS Detection gc_separation->gc_detection data_acquisition Data Acquisition gc_detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of Analyte peak_integration->quantification calibration_curve->quantification report Final Report quantification->report

Caption: Workflow for the GC analysis of this compound.

References

Application Notes and Protocols for Studying Quorum Sensing Inhibition by N-(4-Fluorophenyl)-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including virulence factor production and biofilm formation. This process relies on the production and detection of signaling molecules called autoinducers. In many Gram-negative bacteria, such as the opportunistic pathogen Pseudomonas aeruginosa, N-acyl homoserine lactones (AHLs) are the primary autoinducers. The LasI/LasR and RhlI/RhlR systems are two well-characterized AHL-based QS circuits in P. aeruginosa that regulate a wide array of virulence genes.[1][2] The inhibition of QS, also known as quorum quenching, is an attractive anti-virulence strategy that may impose less selective pressure for resistance development compared to traditional antibiotics.[3]

N-(4-Fluorophenyl)-3-phenylpropanamide is a synthetic compound with potential as a quorum sensing inhibitor. These application notes provide a comprehensive set of protocols for the initial screening, quantitative assessment, and mechanistic investigation of the anti-quorum sensing properties of this compound. The protocols utilize the biosensor strain Chromobacterium violaceum for initial screening and quantitative analysis of violacein (B1683560) inhibition, and Pseudomonas aeruginosa for studying biofilm inhibition and the effect on QS-related gene expression.

Signaling Pathway: Las/Rhl Quorum Sensing in Pseudomonas aeruginosa

The Las and Rhl quorum sensing systems in P. aeruginosa are hierarchically organized.[4][5][6] The LasI synthase produces the autoinducer 3-oxo-C12-HSL, which binds to the transcriptional regulator LasR.[4] This complex then activates the expression of target genes, including rhlR, which encodes the regulator for the second QS system.[4] The RhlI synthase produces another autoinducer, C4-HSL, which binds to RhlR to control the expression of another set of virulence genes.[1]

LasRhl_Pathway cluster_las Las System cluster_rhl Rhl System LasI LasI AHL_las 3-oxo-C12-HSL LasI->AHL_las synthesizes LasR LasR RhlR RhlR LasR->RhlR activates expression Virulence_las Virulence Factors (e.g., elastase) LasR->Virulence_las activates expression AHL_las->LasR binds & activates RhlI RhlI AHL_rhl C4-HSL RhlI->AHL_rhl synthesizes RhlR->RhlI activates expression Virulence_rhl Virulence Factors (e.g., pyocyanin) RhlR->Virulence_rhl activates expression AHL_rhl->RhlR binds & activates

Caption: The Las/Rhl quorum sensing cascade in P. aeruginosa.

Experimental Protocols

Protocol 1: Qualitative Screening of QSI Activity using Chromobacterium violaceum

This protocol provides a rapid method to screen for the quorum sensing inhibitory potential of N-(4-Fluorophenyl)-3-phenylpropanamide by observing the inhibition of violacein pigment production in Chromobacterium violaceum.[7]

Materials:

  • N-(4-Fluorophenyl)-3-phenylpropanamide

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Chromobacterium violaceum (e.g., ATCC 12472)

  • Luria-Bertani (LB) agar (B569324) and broth

  • Sterile filter paper discs

  • Positive control (e.g., a known QSI compound)

  • Negative control (DMSO)

Procedure:

  • Prepare a stock solution of N-(4-Fluorophenyl)-3-phenylpropanamide (e.g., 10 mg/mL) in DMSO.

  • Culture C. violaceum overnight in LB broth at 30°C with shaking.

  • Prepare a bacterial lawn by spreading 100 µL of the overnight culture onto an LB agar plate.

  • Impregnate sterile filter paper discs with the test compound solution, positive control, and negative control.

  • Place the discs onto the surface of the inoculated LB agar plate.

  • Incubate the plate at 30°C for 24-48 hours.

  • Observe for a zone of inhibition of violacein production (a colorless halo) around the disc containing the test compound. A clear zone of no growth indicates antibacterial activity, not necessarily QSI.

Screening_Workflow A Prepare stock solution of N-(4-Fluorophenyl)-3-phenylpropanamide D Impregnate filter discs with test compound and controls A->D B Culture C. violaceum C Prepare bacterial lawn on LB agar B->C E Place discs on agar plate C->E D->E F Incubate at 30°C for 24-48h E->F G Observe for inhibition of violacein production F->G

Caption: Workflow for qualitative screening of QSI activity.
Protocol 2: Quantitative Determination of IC50 for Violacein Inhibition

This protocol determines the half-maximal inhibitory concentration (IC50) of N-(4-Fluorophenyl)-3-phenylpropanamide on violacein production in C. violaceum.[3][8][9][10][11]

Materials:

  • N-(4-Fluorophenyl)-3-phenylpropanamide

  • DMSO

  • C. violaceum

  • LB broth

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in LB broth in a 96-well plate.

  • Inoculate each well with an overnight culture of C. violaceum diluted to an OD600 of 0.1.

  • Include positive and negative controls.

  • Incubate the plate at 30°C for 24 hours with shaking.

  • Measure bacterial growth by reading the absorbance at 600 nm (OD600).

  • Quantify violacein by centrifuging the plate, removing the supernatant, and adding DMSO to the pellet to solubilize the pigment. Read the absorbance at 585 nm.[12]

  • Calculate the percentage of violacein inhibition and plot it against the compound concentration to determine the IC50 value.

IC50_Workflow A Prepare serial dilutions of test compound in 96-well plate B Inoculate with C. violaceum A->B C Incubate at 30°C for 24h B->C D Measure bacterial growth (OD600) C->D E Quantify violacein (OD585) C->E F Calculate % inhibition and determine IC50 D->F E->F Biofilm_Workflow A Prepare serial dilutions of test compound in 96-well plate B Inoculate with P. aeruginosa A->B C Incubate at 37°C for 24h B->C D Wash to remove planktonic cells C->D E Stain with Crystal Violet D->E F Wash and dry plate E->F G Solubilize dye with Acetic Acid F->G H Quantify biofilm (OD550) G->H

References

Application Notes and Protocols for the Synthesis of N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides represent a class of compounds featuring a phthalimide (B116566) group linked to a phenylalanine backbone, which is in turn connected to an aryl amine via an amide bond. The phthalimide moiety is a well-known pharmacophore present in drugs like thalidomide (B1683933), which is used in the treatment of multiple myeloma.[1] The N-aryl amide linkage is also a key structural motif in a vast array of pharmaceuticals and biologically active compounds.[2][3] The synthesis of these molecules is of significant interest for creating libraries of novel compounds for drug discovery, particularly in areas such as cancer and inflammation research.[4]

The primary synthetic challenge lies in the formation of the amide bond between the sterically hindered N-phthaloyl-L-phenylalanine and a range of electronically diverse anilines, while preserving the stereochemical integrity of the chiral center. This document provides an overview of common synthetic strategies, a comparison of coupling reagents, and a detailed experimental protocol for a representative synthesis.

General Synthetic Strategy

The most direct and common approach for the synthesis of N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides is the amide coupling reaction between N-phthaloyl-L-phenylalanine (as the carboxylic acid component) and a substituted aniline (B41778) (as the amine component). This reaction requires an activating agent, or coupling reagent, to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating the nucleophilic attack by the aniline.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A N-Phthaloyl-L-phenylalanine (Carboxylic Acid) C Coupling Reagent + Base A->C B Substituted Aniline (Aryl Amine) B->C D N-aryl-2-(1,3-dioxoisoindolin-2-yl) -3-phenylpropanamide C->D Amide Bond Formation

Caption: General synthetic scheme for N-aryl propanamides.

Application Note: Selection of Coupling Reagents

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization of the alpha-chiral center. Conventional methods for N-arylamide synthesis often involve activating agents like thionyl chloride or various peptide coupling reagents.[2] Below is a summary of commonly used reagent classes.

  • Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[2][5] They activate the carboxylic acid to form an O-acylisourea intermediate. To suppress racemization and improve efficiency, they are almost always used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).[5][6] The urea (B33335) byproduct from DCC can complicate purification due to its low solubility, whereas EDC and its byproduct are water-soluble, simplifying workup.[5]

  • Uronium/Aminium Salts: Reagents such as HATU, HBTU, and TBTU are highly efficient and known for fast reaction times with minimal racemization, especially when a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is used.[2][5] They are often the reagents of choice for challenging couplings.

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective, particularly for sterically hindered amino acids.[5]

  • Other Reagents: For amides prone to epimerization, reagents like 3-(diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) have been shown to be effective.[6]

Data Presentation: Comparison of Coupling Reagents for N-Aryl Amide Synthesis

The following table summarizes the performance of various coupling reagents for the synthesis of N-aryl amides, based on literature data for analogous reactions.

Coupling Reagent/SystemBaseTypical SolventYieldEnantiomeric Excess (ee)NotesReference
EDC / HOAtBasicDMF57%65%Significant epimerization observed in a model system.[6]
DEPBT--83%82%Known to be effective for epimerization-prone amides.[6]
COMU / K2HPO4K2HPO4Mechanochemical70-96%>99%Solvent-free method, maintains stereochemical integrity.[7]
TCFH / K2HPO4K2HPO4MechanochemicalHigh>99%Effective for hindered acids and low-nucleophilic amines.[7]
HATU / NMMNMM-up to 90%HighStraightforward method with high purity and good efficiency.[2]

Detailed Experimental Protocol: HATU-Mediated Synthesis

This protocol describes a general procedure for the synthesis of an N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamide using HATU as the coupling reagent.

Materials:

  • N-Phthaloyl-L-phenylalanine (1.0 equiv)

  • Substituted aniline (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M HCl solution

  • Saturated NaHCO3 solution

  • Saturated NaCl solution (brine)

  • Anhydrous MgSO4 or Na2SO4

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve N-Phthaloyl-L-phenylalanine (1.0 equiv) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the substituted aniline (1.1 equiv) followed by HATU (1.2 equiv).

  • Initiation: Cool the mixture to 0 °C using an ice bath. Slowly add DIPEA (3.0 equiv) dropwise to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO3 solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamide.

  • Characterization: Characterize the final product using NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.

G start Start setup 1. Dissolve N-Phthaloyl-L-phenylalanine in anhydrous DMF under N2 start->setup add_reagents 2. Add substituted aniline and HATU setup->add_reagents cool 3. Cool to 0 °C add_reagents->cool add_base 4. Add DIPEA dropwise cool->add_base react 5. Stir at room temperature (6-12h) add_base->react monitor 6. Monitor by TLC react->monitor monitor->react Incomplete workup 7. Aqueous Work-up (EtOAc, HCl, NaHCO3, Brine) monitor->workup Complete dry 8. Dry (MgSO4) and Concentrate workup->dry purify 9. Purify by Column Chromatography dry->purify characterize 10. Characterize Product (NMR, MS, IR) purify->characterize end End characterize->end

Caption: Experimental workflow for amide coupling.

Application Note: Potential Biological Significance and Screening

Derivatives of isoindoline-1,3-dione have been investigated for a range of biological activities, including analgesic and anti-inflammatory properties.[8][9][10] Given the structural similarity to thalidomide and other bioactive molecules, the newly synthesized N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides are prime candidates for biological screening.

A potential area of investigation could be their activity as kinase inhibitors, a mechanism relevant to many anticancer drugs. The diagram below illustrates a hypothetical signaling pathway where these compounds could be tested for their ability to inhibit a protein kinase, thereby blocking downstream signaling that leads to cell proliferation.

G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Protein Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response Inhibitor Synthesized Compound (Potential Inhibitor) Inhibitor->Kinase Inhibits

Caption: Potential mechanism of action for screening.

References

Protocol for the Reduction of 3-Phenylpropanamide to 3-Phenylpropanamine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The reduction of amides to their corresponding amines is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical building blocks, pharmaceuticals, and agrochemicals. 3-Phenylpropanamine, in particular, is a valuable intermediate in the synthesis of various biologically active molecules. This document outlines and compares three common protocols for the reduction of 3-phenylpropanamide to 3-phenylpropanamine: Lithium Aluminum Hydride (LAH) reduction, Borane (B79455) reduction, and catalytic hydrogenation. Each method offers distinct advantages and disadvantages concerning reactivity, selectivity, safety, and scalability.

Lithium Aluminum Hydride (LAH) is a potent and highly reactive reducing agent capable of reducing a wide variety of functional groups, including amides.[1][2] The reduction of amides with LAH is typically high-yielding and proceeds under relatively mild conditions.[3] However, its high reactivity necessitates strict anhydrous conditions and careful handling due to its violent reaction with water and protic solvents.[4] The workup procedure for LAH reactions can also be cumbersome, often requiring careful quenching to manage the reactive aluminum byproducts.[2]

Borane (BH₃) , often used as a complex with tetrahydrofuran (B95107) (THF) or dimethyl sulfide (B99878) (DMS), presents a milder alternative to LAH for amide reduction.[5] Borane reagents are generally more selective than LAH, showing better tolerance for other functional groups.[5] While still requiring anhydrous conditions, the reactions and workup procedures are often considered safer than those involving LAH.[6]

Catalytic Hydrogenation offers a greener and more atom-economical approach to amide reduction, with water being the only theoretical byproduct. This method avoids the use of stoichiometric metal hydride reagents and the associated waste streams. However, the hydrogenation of amides is challenging due to their low reactivity and often requires high pressures, elevated temperatures, and specialized catalysts, such as those based on ruthenium.[7][8] Recent advancements have led to the development of more active catalysts that can operate under milder conditions.[9] The choice of catalyst and reaction conditions is critical to achieve high yields and selectivity.[10]

This document provides detailed experimental protocols for each of these methods, a comparative summary of their quantitative data, and visual workflows to aid researchers in selecting and implementing the most suitable procedure for their specific needs.

Quantitative Data Summary

The following table summarizes typical quantitative data for the reduction of this compound or analogous primary aliphatic amides to the corresponding primary amines using the three described methods.

MethodReducing Agent/CatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference(s)
Hydride ReductionLithium Aluminum Hydride (LAH)THF or EtherReflux4 - 16>90 (general)[3][11]
Borane ReductionBorane-THF or Borane-DMSTHFReflux2 - 880 - 95 (general)[5][6]
Catalytic HydrogenationRu-WOₓ/SiO₂-CaCPME16016~83 (for hexanamide)[7][10]

Experimental Protocols

Protocol 1: Reduction with Lithium Aluminum Hydride (LAH)

This protocol describes the reduction of this compound to 3-phenylpropanamine using lithium aluminum hydride in tetrahydrofuran.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Diethyl ether

  • 15% w/v aqueous Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Hydrochloric acid (HCl) (for salt formation, optional)

  • Celite

Procedure:

  • Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of Lithium Aluminum Hydride (2.0 equivalents) in anhydrous THF (100 mL) under a nitrogen atmosphere.

  • Addition of Amide: this compound (1.0 equivalent) is dissolved in anhydrous THF (50 mL) and added dropwise to the LAH suspension at 0 °C with vigorous stirring.

  • Reaction: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-16 hours).

  • Workup (Fieser Method): The reaction mixture is cooled to 0 °C in an ice bath. The reaction is quenched by the slow, sequential dropwise addition of:

    • 'x' mL of water (where 'x' is the mass of LAH in grams used).

    • 'x' mL of 15% aqueous NaOH solution.

    • '3x' mL of water.

  • Isolation: The resulting granular precipitate is stirred at room temperature for 30 minutes and then filtered through a pad of Celite. The filter cake is washed with diethyl ether (3 x 50 mL).

  • Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-phenylpropanamine. The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt.

LAH_Reduction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification setup_flask Dry Flask under N₂ add_lah Add LAH and THF setup_flask->add_lah add_amide Add this compound in THF at 0°C add_lah->add_amide reflux Heat to Reflux add_amide->reflux monitor Monitor by TLC reflux->monitor cool Cool to 0°C monitor->cool quench Quench (H₂O, NaOH, H₂O) cool->quench filter Filter through Celite quench->filter wash Wash with Ether filter->wash dry Dry Organic Phase wash->dry concentrate Concentrate dry->concentrate purify Distill or Crystallize concentrate->purify Final Product Final Product purify->Final Product

Figure 1: Experimental workflow for the LAH reduction of this compound.

Protocol 2: Reduction with Borane

This protocol details the reduction of this compound using a borane-tetrahydrofuran (B86392) complex.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (B129727)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: A dry 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a solution of this compound (1.0 equivalent) in anhydrous THF (50 mL) under a nitrogen atmosphere.

  • Addition of Borane: The flask is cooled to 0 °C, and the borane-THF solution (2.0 - 3.0 equivalents) is added dropwise.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-8 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: The reaction is cooled to 0 °C, and excess borane is quenched by the slow, dropwise addition of methanol until gas evolution ceases. The mixture is then stirred for an additional 30 minutes.

  • Acidification and Extraction: The solvent is removed under reduced pressure. The residue is treated with 1 M HCl (50 mL) and heated at 50 °C for 30 minutes to hydrolyze the amine-borane complex. The aqueous solution is cooled, washed with diethyl ether (2 x 30 mL) to remove non-basic impurities, and then basified with saturated NaHCO₃ solution until a pH of ~9 is reached.

  • Isolation and Purification: The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford the crude 3-phenylpropanamine. Further purification can be achieved by distillation.

Borane_Reduction_Workflow cluster_reaction Reaction cluster_quench Quenching cluster_workup Workup & Isolation cluster_purification Purification dissolve_amide Dissolve this compound in THF add_borane Add BH₃·THF at 0°C dissolve_amide->add_borane reflux Heat to Reflux add_borane->reflux cool Cool to 0°C reflux->cool add_methanol Add Methanol cool->add_methanol concentrate1 Concentrate add_methanol->concentrate1 add_hcl Add HCl and Heat concentrate1->add_hcl wash_ether Wash with Ether add_hcl->wash_ether basify Basify with NaHCO₃ wash_ether->basify extract Extract with Ether basify->extract dry Dry and Concentrate extract->dry distill Distill dry->distill Final Product Final Product distill->Final Product

Figure 2: Experimental workflow for the Borane reduction of this compound.

Protocol 3: Catalytic Hydrogenation

This protocol is adapted from procedures for the hydrogenation of aliphatic primary amides using a heterogeneous ruthenium-based catalyst.[7][10]

Materials:

  • This compound

  • Ruthenium-Tungsten on Calcium-doped Silica (Ru-WOₓ/SiO₂-Ca) catalyst (e.g., 5 mol% Ru)

  • Cyclopentyl methyl ether (CPME)

  • Hydrogen gas (H₂)

  • Ammonia (B1221849) (NH₃) gas

  • Inert gas (e.g., Argon or Nitrogen)

  • Filtration aid (e.g., Celite)

Procedure:

  • Reactor Setup: A high-pressure autoclave reactor equipped with a magnetic stir bar is charged with this compound (1.0 equivalent), the Ru-WOₓ/SiO₂-Ca catalyst, and CPME as the solvent.

  • Inerting and Pressurization: The reactor is sealed and purged several times with an inert gas, followed by purging with hydrogen gas. The reactor is then pressurized with ammonia to a partial pressure of approximately 0.5 bar, followed by pressurization with hydrogen to a total pressure of 50 bar.

  • Reaction: The reaction mixture is heated to 160 °C with vigorous stirring. The reaction progress is monitored by sampling and analysis (e.g., GC-MS) over 16 hours.

  • Workup: After the reaction is complete, the reactor is cooled to room temperature and carefully depressurized.

  • Isolation and Purification: The reaction mixture is filtered through a pad of Celite to remove the heterogeneous catalyst. The filter cake is washed with additional solvent. The combined filtrate is concentrated under reduced pressure to yield the crude 3-phenylpropanamine. The product can be further purified by vacuum distillation.

Catalytic_Hydrogenation_Workflow cluster_setup Reactor Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification charge_reactor Charge Autoclave with Amide, Catalyst, and Solvent purge Purge with Inert Gas and H₂ charge_reactor->purge pressurize Pressurize with NH₃ and H₂ purge->pressurize heat_stir Heat to 160°C and Stir pressurize->heat_stir monitor Monitor Reaction heat_stir->monitor cool_depressurize Cool and Depressurize monitor->cool_depressurize filter_catalyst Filter Catalyst cool_depressurize->filter_catalyst concentrate Concentrate Filtrate filter_catalyst->concentrate distill Vacuum Distillation concentrate->distill Final Product Final Product distill->Final Product

Figure 3: Workflow for the catalytic hydrogenation of this compound.

References

Application Notes and Protocols for the Conversion of 3-Phenylpropanamide to 3-Phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of 3-phenylpropanamide to 3-phenylpropanoic acid is a fundamental organic transformation, accurately described as an amide hydrolysis reaction rather than an oxidation. This process is crucial in various research and development settings, particularly in the synthesis of pharmaceuticals and other fine chemicals where 3-phenylpropanoic acid serves as a key building block. These application notes provide detailed protocols for the acidic and basic hydrolysis of this compound, offering a comparative overview of the methodologies.

Overview of Hydrolysis Methods

The hydrolysis of an amide to a carboxylic acid involves the cleavage of the amide bond. This can be effectively achieved under both acidic and basic conditions, with the choice of method often depending on the overall molecular structure of the substrate and its compatibility with strong acids or bases.

  • Acidic Hydrolysis: This method typically employs a strong mineral acid, such as hydrochloric acid or sulfuric acid, and requires heating to drive the reaction to completion. The reaction proceeds through the protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

  • Basic Hydrolysis (Saponification): This method involves heating the amide with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the amide. This reaction is generally irreversible as the final step involves an acid-base reaction between the carboxylic acid and the base to form a carboxylate salt.

Data Presentation: Comparison of Hydrolysis Methods

The following table summarizes the key quantitative parameters for the acidic and basic hydrolysis of this compound to 3-phenylpropanoic acid. Please note that while general conditions are well-established, specific yields and reaction times can vary based on the scale of the reaction and the purity of the starting material. The data presented here is based on typical laboratory-scale procedures for structurally similar amides due to a lack of specific published data for this compound.

ParameterAcidic HydrolysisBasic Hydrolysis
Reagents This compound, Hydrochloric Acid (e.g., 6 M) or Sulfuric Acid (e.g., 3 M), WaterThis compound, Sodium Hydroxide (e.g., 10-25% w/v) or Potassium Hydroxide, Water
Stoichiometry (Amide:Reagent) Catalytic acid, excess waterExcess base
Temperature Reflux (typically ~100 °C)Reflux (typically ~100 °C)
Reaction Time 4 - 12 hours2 - 8 hours
Typical Yield 85 - 95%90 - 98%
Work-up Extraction with an organic solvent, followed by washing and solvent evaporation.Acidification to precipitate the carboxylic acid, followed by filtration.

Experimental Protocols

Protocol 1: Acidic Hydrolysis of this compound

This protocol describes a general procedure for the acidic hydrolysis of this compound.

Materials:

  • This compound

  • 6 M Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethyl acetate (B1210297) or Diethyl ether

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 equivalent) and 6 M hydrochloric acid (5-10 volumes).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Reaction Monitoring: Maintain the reflux for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by periodically taking aliquots from the reaction mixture.

  • Cooling and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or diethyl ether (3 x 20 mL).

  • Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude 3-phenylpropanoic acid.

  • Purification (Optional): The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Basic Hydrolysis of this compound

This protocol outlines a general procedure for the basic hydrolysis (saponification) of this compound.

Materials:

  • This compound

  • 10-25% (w/v) Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beaker

  • Buchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a 10-25% aqueous solution of sodium hydroxide (5-10 volumes).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Reaction Monitoring: Continue refluxing for 2-8 hours. The evolution of ammonia (B1221849) gas, which can be detected by its characteristic smell and by testing with moist pH paper (will turn blue), indicates the progress of the reaction. The reaction is typically complete when the evolution of ammonia ceases.

  • Cooling: After the reaction is complete, remove the heating source and allow the solution to cool to room temperature.

  • Acidification: Carefully and slowly acidify the cooled reaction mixture by adding concentrated hydrochloric acid dropwise with stirring in an ice bath. Monitor the pH with pH paper or a pH meter until the solution is acidic (pH ~1-2).

  • Precipitation and Isolation: The 3-phenylpropanoic acid will precipitate out of the solution as a solid.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified 3-phenylpropanoic acid in a desiccator or a vacuum oven.

Visualizations

The following diagrams illustrate the logical workflow for the acidic and basic hydrolysis of this compound.

acidic_hydrolysis_workflow start Start reactants Combine this compound and Aqueous Acid (e.g., HCl) start->reactants reflux Heat to Reflux (4-12 hours) reactants->reflux cool Cool to Room Temperature reflux->cool extract Extract with Organic Solvent cool->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry product 3-Phenylpropanoic Acid dry->product

Caption: Workflow for Acidic Hydrolysis.

basic_hydrolysis_workflow start Start reactants Combine this compound and Aqueous Base (e.g., NaOH) start->reactants reflux Heat to Reflux (2-8 hours) reactants->reflux cool Cool to Room Temperature reflux->cool acidify Acidify with Strong Acid (e.g., HCl) cool->acidify precipitate Precipitate Product acidify->precipitate filter_wash Filter and Wash with Water precipitate->filter_wash dry Dry Product filter_wash->dry product 3-Phenylpropanoic Acid dry->product

Application Notes and Protocols for Testing the Antiproliferative Activity of 3-Phenylpropanamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpropanamide derivatives have emerged as a promising class of compounds with potential antiproliferative activity, making them attractive candidates for cancer therapeutic development.[1][2] Evaluating the efficacy and understanding the mechanism of action of these derivatives require robust and reproducible in vitro cell-based assays. These application notes provide detailed protocols for a panel of key cell culture assays to characterize the antiproliferative effects of this compound derivatives. The assays described herein are designed to assess cytotoxicity, long-term cell survival, and to elucidate the underlying cellular mechanisms, including induction of apoptosis and cell cycle arrest.

It is important to distinguish between antiproliferative and cytotoxic effects. Antiproliferative activity refers to the inhibition of cell growth and multiplication, while cytotoxicity refers to the ability of a compound to cause cell death.[3] The assays detailed below can help to differentiate between these effects.

Data Presentation: In Vitro Antiproliferative Activity

The antiproliferative activity of a series of hypothetical this compound derivatives against various cancer cell lines can be summarized in a structured table. The IC50 value, which represents the concentration of a compound required to inhibit cell growth by 50%, is a standard metric for comparison.

Table 1: Hypothetical Antiproliferative Activity (IC50 in µM) of this compound Derivatives after 72-hour Treatment

Compound IDDerivative SubstitutionA549 (Lung Carcinoma)MCF-7 (Breast Cancer)HCT-116 (Colon Cancer)K562 (Leukemia)
PPA-001Unsubstituted15.8 ± 1.222.5 ± 2.118.3 ± 1.59.7 ± 0.8
PPA-0024-Chloro8.2 ± 0.712.1 ± 1.09.5 ± 0.94.1 ± 0.3
PPA-0034-Methoxy25.3 ± 2.535.8 ± 3.129.1 ± 2.418.6 ± 1.7
PPA-0043,4-Dichloro5.1 ± 0.47.9 ± 0.66.2 ± 0.52.5 ± 0.2
PPA-0054-Nitro10.5 ± 0.915.4 ± 1.311.8 ± 1.16.3 ± 0.5

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results. Researchers should generate their own data based on their specific experimental conditions.

Experimental Protocols

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[4][5] It is a reliable and cost-effective method for assessing cytotoxicity.[6]

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of cells.[5][6]

Protocol:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Include wells with medium only to serve as a background control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives from a stock solution in a suitable solvent (e.g., DMSO). The final solvent concentration in the wells should be kept below 0.5% to avoid toxicity.

    • Add 100 µL of the diluted compounds to the respective wells.

    • Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation:

    • After incubation, gently remove the culture medium.

    • Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.[7]

    • Incubate the plate at 4°C for at least 1 hour.

  • Staining:

    • Remove the TCA solution and wash the plates four to five times with tap water or 1% acetic acid.[8]

    • Allow the plates to air-dry completely.

    • Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.[7]

    • Incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[7]

    • Allow the plates to air-dry.

  • Solubilization and Absorbance Measurement:

    • Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[7]

    • Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance at 510 nm or 540 nm using a microplate reader.[4][7]

Data Analysis:

  • Subtract the background absorbance from all readings.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

SRB_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_staining Fixation & Staining cluster_analysis Measurement & Analysis cell_seeding Cell Seeding (96-well plate) treatment Add Compound (72h incubation) cell_seeding->treatment compound_prep Compound Dilution compound_prep->treatment fixation Cell Fixation (10% TCA) treatment->fixation staining SRB Staining (0.4% SRB) fixation->staining solubilization Solubilization (10mM Tris) staining->solubilization readout Absorbance Reading (510 nm) solubilization->readout analysis Data Analysis (IC50 Calculation) readout->analysis

Caption: Workflow of the Sulforhodamine B (SRB) assay for cytotoxicity testing.

Colony Formation Assay

The colony formation assay, or clonogenic assay, assesses the ability of a single cell to undergo unlimited division and form a colony.[9] It is a measure of long-term cell survival after treatment.

Principle: This assay evaluates the clonogenic potential of cells, which is their ability to survive and proliferate into a colony of at least 50 cells from a single progenitor cell.

Protocol:

  • Cell Preparation and Seeding:

    • Prepare a single-cell suspension from the cell line of interest. For adherent cells, use trypsinization.

    • Determine the optimal number of cells to seed, which needs to be optimized for each cell line and treatment condition.

    • Seed the cells in 6-well plates and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24 hours).

  • Incubation:

    • After treatment, remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium.

    • Incubate the plates for 10-14 days, allowing colonies to form. Change the medium every 2-3 days.

  • Fixing and Staining:

    • Gently wash the colonies with PBS.

    • Fix the colonies with a solution like 10% formalin or ice-cold methanol (B129727) for 10-15 minutes.

    • Stain the colonies with a 0.5% crystal violet solution for 10-20 minutes.

  • Colony Counting:

    • Wash the plates with water to remove excess stain and allow them to air-dry.

    • Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

Data Analysis:

  • Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.

  • PE = (Number of colonies formed / Number of cells seeded) x 100%

  • SF = PE of treated cells / PE of control cells

Colony_Formation_Assay_Workflow start Start cell_seeding Seed Single Cells (6-well plate) start->cell_seeding treatment Treat with Compound (e.g., 24h) cell_seeding->treatment incubation Incubate (10-14 days) treatment->incubation fix_stain Fix and Stain Colonies (Crystal Violet) incubation->fix_stain counting Count Colonies (≥50 cells) fix_stain->counting analysis Calculate Surviving Fraction counting->analysis end_node End analysis->end_node

Caption: General workflow for the colony formation assay.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[10]

Principle: During early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[11] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a suitable culture vessel (e.g., 6-well plate) and allow them to attach.

    • Treat the cells with the this compound derivatives at the desired concentrations for the appropriate time.

    • Include both negative (vehicle-treated) and positive (e.g., staurosporine-treated) controls.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[12][13]

Principle: PI is a fluorescent dye that binds stoichiometrically to DNA.[12] The fluorescence intensity of stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells and treat them with the this compound derivatives as described for the apoptosis assay.

  • Cell Harvesting and Fixation:

    • Harvest the cells and wash them with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours or overnight.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).[14]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

Data Analysis:

  • The data is typically displayed as a histogram of DNA content.

  • Software analysis is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis, which can help to elucidate the mechanism of action of the this compound derivatives.[15]

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary and secondary antibodies.[15]

Key Apoptosis Markers to Investigate:

  • Caspases: Cleavage of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3) is a hallmark of apoptosis.[16][17]

  • PARP: Cleavage of Poly (ADP-ribose) polymerase by activated Caspase-3 is another indicator of apoptosis.

  • Bcl-2 Family Proteins: The ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins can indicate the involvement of the intrinsic (mitochondrial) apoptosis pathway.[16]

Protocol:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the this compound derivatives, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[18]

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.[18]

  • SDS-PAGE and Protein Transfer:

    • Denature the protein samples and separate them by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]

    • Use densitometry software to quantify the band intensities. Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).

Potential Signaling Pathway

Some this compound derivatives have been suggested to act as antitubulin agents, which can disrupt microtubule dynamics, leading to mitotic arrest and subsequent induction of apoptosis.[1][19]

Apoptosis_Pathway cluster_drug Drug Action cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptotic Cascade drug This compound Derivative tubulin Tubulin Polymerization drug->tubulin Inhibition mitotic_arrest Mitotic Arrest (G2/M Phase) tubulin->mitotic_arrest bcl2_family Modulation of Bcl-2 Family Proteins mitotic_arrest->bcl2_family cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Putative mechanism of action for this compound derivatives.

References

Revolutionizing Neuroprotection: Animal Models for Evaluating the In Vivo Efficacy of 3-Phenylpropanamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols and guidelines for researchers, scientists, and drug development professionals on the use of animal models to evaluate the in vivo efficacy of novel 3-phenylpropanamide compounds as potential neuroprotective agents. While direct in vivo efficacy data for a broad range of this compound derivatives remains an area of active investigation, this document leverages established methodologies and data from structurally related compounds to provide a robust framework for preclinical studies.

The protocols outlined herein focus on a neonatal hypoxic-ischemic (HI) brain injury mouse model, a well-established and clinically relevant model for assessing neuroprotective interventions. The methodologies cover animal preparation, surgical procedures, compound administration, and endpoint analyses, including the assessment of cerebral infarct volume and neurobehavioral outcomes.

Introduction to 3-Phenylpropanamides in Neuroprotection

The this compound scaffold is a promising pharmacophore in the design of central nervous system (CNS) active agents. Phenylpropanoids and their derivatives are known to possess a variety of biological activities, including antioxidant and anti-inflammatory properties, which are highly relevant to the multifactorial nature of neurodegenerative diseases. While much of the research has been at the in vitro stage, the translation to in vivo models is a critical step in the drug development pipeline.

Recommended Animal Model: Neonatal Hypoxic-Ischemic Brain Injury in Mice

The neonatal hypoxic-ischemic (HI) brain injury model in mice is a highly relevant and reproducible model for studying neuroprotective agents. This model mimics many aspects of perinatal asphyxia in humans, a significant cause of neonatal brain damage. The unilateral ligation of the common carotid artery followed by a period of systemic hypoxia induces a consistent and quantifiable infarct in the ipsilateral cerebral hemisphere.

Experimental Protocols

Animal Preparation and Housing
  • Species: C57BL/6J mice are a commonly used inbred strain for this model.

  • Age: Postnatal day 7 (P7) pups are utilized.

  • Housing: Dams and their litters should be housed in standard laboratory cages with free access to food and water, maintained on a 12-hour light/dark cycle.

Hypoxic-Ischemic Brain Injury Procedure

This protocol is adapted from the well-established Rice-Vannucci model.

  • Anesthesia: Anesthetize P7 mouse pups using isoflurane (B1672236) (3% for induction, 1.5-2% for maintenance) in a mixture of nitrous oxide and oxygen.

  • Surgical Procedure:

    • Make a midline incision on the neck to expose the right common carotid artery.

    • Carefully dissect the artery from the surrounding nerves and tissues.

    • Permanently ligate the artery using a 5-0 surgical silk suture.

    • Suture the incision and allow the pups to recover on a heating pad for 1-2 hours with their dam.

  • Hypoxia:

    • Place the pups in a humidified chamber perfused with a mixture of 8% oxygen and 92% nitrogen for 90 minutes. The chamber should be maintained at 37°C.

    • Sham-operated control animals undergo the same surgical procedure without ligation of the carotid artery and are placed in a chamber with normal air.

  • Post-Hypoxia Recovery: Return the pups to their dam for recovery.

Compound Administration
  • Test Compound: this compound derivative (e.g., N-benzyl eicosapentaenamide as a structurally related example).

  • Vehicle: The compound should be dissolved in a suitable vehicle (e.g., saline containing a low percentage of DMSO and Tween 80).

  • Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic delivery.

  • Dosing Regimen: Dosing can be performed immediately after the hypoxic-ischemic insult and continued for a specified number of days (e.g., once daily for 7 days). Dose-ranging studies are recommended to determine the optimal therapeutic dose.

Assessment of Neuroprotective Efficacy

This is a primary endpoint to quantify the extent of brain damage.

  • Tissue Preparation: At a predetermined time point (e.g., 7 days post-HI), euthanize the mice and harvest the brains.

  • TTC Staining:

    • Slice the brains into 2 mm coronal sections.

    • Immerse the sections in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline (PBS) at 37°C for 20-30 minutes in the dark. Healthy, viable tissue will stain red, while the infarcted tissue will remain white.

    • Fix the stained sections in 4% paraformaldehyde.

  • Image Analysis:

    • Acquire digital images of the stained sections.

    • Use image analysis software (e.g., ImageJ) to measure the area of the infarct and the total area of the ipsilateral and contralateral hemispheres for each slice.

    • The infarct volume is calculated to correct for edema:

      • Corrected Infarct Area = (Area of Contralateral Hemisphere) - (Non-infarcted Area of Ipsilateral Hemisphere)

      • Total Infarct Volume = Sum of (Corrected Infarct Area × Slice Thickness)

These tests are crucial for evaluating the functional outcomes of the neuroprotective treatment.[1][2] Assessments should be performed at various time points post-HI (e.g., 1, 3, and 7 days).

  • Righting Reflex: Place the pup on its back and record the time it takes to right itself onto all four paws.

  • Geotaxis Test: Place the pup on a 45° inclined plane with its head facing downwards. Record the time taken to turn 180° and orient itself upwards.

  • Grip Strength Test: This test can be performed in older animals (e.g., 6 weeks post-HI) to assess forelimb strength.[2]

  • Ladder Walking Test: This test evaluates motor coordination and limb placement.[2]

Data Presentation

All quantitative data should be summarized in clearly structured tables to facilitate comparison between treatment groups.

Treatment GroupDose (mg/kg)nInfarct Volume (mm³) (Mean ± SEM)Righting Reflex (s) (Mean ± SEM)Geotaxis Time (s) (Mean ± SEM)
Sham-1001.5 ± 0.25.2 ± 0.8
Vehicle-1045.8 ± 3.18.9 ± 1.125.4 ± 2.3
Compound X101022.3 ± 2.54.1 ± 0.612.7 ± 1.5*
Compound X301015.1 ± 1.9 2.8 ± 0.48.9 ± 1.1**

*p < 0.05, *p < 0.01 compared to Vehicle group.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_prep Animal Preparation cluster_hi HI Injury cluster_treatment Treatment cluster_assessment Efficacy Assessment cluster_analysis Data Analysis P7_pups P7 Mouse Pups Anesthesia Isoflurane Anesthesia P7_pups->Anesthesia Ligation Right Carotid Artery Ligation Anesthesia->Ligation Hypoxia 8% O2 for 90 min Ligation->Hypoxia Compound_Admin Compound Administration (i.p.) Hypoxia->Compound_Admin Vehicle_Admin Vehicle Administration (i.p.) Hypoxia->Vehicle_Admin Behavioral Neurobehavioral Tests (Righting Reflex, Geotaxis) Compound_Admin->Behavioral Vehicle_Admin->Behavioral TTC TTC Staining & Infarct Volume Behavioral->TTC Data Quantitative Data Analysis TTC->Data

Caption: Experimental workflow for evaluating neuroprotective efficacy.

Putative Neuroprotective Signaling Pathway

Many neuroprotective compounds exert their effects by modulating key signaling pathways involved in cell survival and apoptosis. The PI3K/Akt pathway is a critical pro-survival pathway that is often targeted.

signaling_pathway Compound This compound Compound Receptor Cell Surface Receptor Compound->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Bcl2 Bcl-2 mTOR->Bcl2 Promotes Survival Bad->Bcl2 Inhibits Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Apoptosis Apoptosis Caspase9->Apoptosis

Caption: Putative PI3K/Akt survival pathway modulation.

Conclusion

The methodologies and frameworks presented in this application note provide a comprehensive guide for the in vivo evaluation of this compound compounds for neuroprotective efficacy. By utilizing the neonatal hypoxic-ischemic brain injury model and a combination of histological and behavioral endpoints, researchers can robustly assess the therapeutic potential of these novel compounds. The provided data tables and diagrams serve as templates for clear and concise presentation of experimental results, facilitating the advancement of promising neuroprotective candidates towards clinical development.

References

High-Throughput Screening Assays for 3-Phenylpropanamide Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting high-throughput screening (HTS) assays on 3-phenylpropanamide libraries. The this compound scaffold is a versatile starting point for the discovery of novel therapeutics, with derivatives showing activity against a range of biological targets, including histone deacetylases (HDACs), bacterial enzymes, and G-protein coupled receptors (GPCRs). These protocols are designed to guide researchers in the efficient screening and identification of lead compounds from these libraries.

Introduction to this compound Libraries

The this compound core structure offers a flexible backbone that can be readily functionalized to explore a wide chemical space. This adaptability makes it an attractive scaffold for generating diverse compound libraries for HTS campaigns. By modifying substituents on the phenyl ring and the propanamide moiety, libraries can be designed to target specific protein families or to explore novel biological activities through phenotypic screening.

I. Biochemical Assays

Biochemical assays are essential for screening compound libraries against purified molecular targets, such as enzymes or receptors. These assays provide direct evidence of compound-target interaction and are well-suited for HTS.

Fluorometric Assay for Histone Deacetylase (HDAC) Inhibitors

Application Note: A significant number of this compound derivatives, particularly those incorporating a hydroxamic acid or benzamide (B126) zinc-binding group, have been identified as HDAC inhibitors. This protocol describes a fluorometric HTS assay to identify and characterize HDAC inhibitors within a this compound library. The assay is based on the deacetylation of a fluorogenic substrate by HDAC enzymes, where the subsequent addition of a developer releases a fluorescent signal. Inhibition of HDAC activity by a compound results in a decreased fluorescent signal.

Experimental Protocol:

Materials:

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Purified human recombinant HDAC enzyme (e.g., HDAC1, HDAC2, or HDAC3)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (containing a protease, e.g., trypsin, and a known HDAC inhibitor like Trichostatin A for control)

  • This compound compound library dissolved in DMSO

  • Positive control inhibitor (e.g., Trichostatin A)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Compound Plating:

    • Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 100 nL) of each compound from the this compound library (typically at 10 mM in DMSO) to the wells of a 384-well plate.

    • Include wells with DMSO only (negative control) and a positive control inhibitor.

  • Enzyme Preparation:

    • Dilute the HDAC enzyme to the desired working concentration in cold HDAC Assay Buffer. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.

  • Enzyme Addition:

    • Add the diluted HDAC enzyme solution (e.g., 10 µL) to all wells except the "no enzyme" control wells.

  • Pre-incubation:

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition:

    • Prepare the HDAC substrate solution in HDAC Assay Buffer at a concentration close to its Km value.

    • Add the substrate solution (e.g., 10 µL) to all wells to initiate the enzymatic reaction.

  • Enzymatic Reaction:

    • Incubate the plate at 37°C for 60 minutes. The incubation time may need to be optimized based on the enzyme activity.

  • Development:

    • Add the developer solution (e.g., 20 µL) to all wells to stop the HDAC reaction and initiate the development of the fluorescent signal.

    • Incubate at 37°C for 15-30 minutes.

  • Fluorescence Reading:

    • Measure the fluorescence intensity using a plate reader at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the positive and negative controls.

    • Determine the Z'-factor to assess the quality of the assay. A Z'-factor > 0.5 is considered excellent for HTS.

Data Presentation:

Compound IDStructureTarget HDACIC50 (nM)Reference
6a Phenyl-substituted ortho-aminoanilideHDAC14.5[1]
HDAC251.4[1]
HDAC3>10,000[1]
6b 4-Fluorophenyl-substituted ortho-aminoanilideHDAC14.4[1]
HDAC231.6[1]
HDAC3>10,000[1]
6d 4-Pyridinyl-substituted ortho-aminoanilideHDAC113.2[1]
HDAC277.2[1]
HDAC38,908[1]
AlphaScreen Assay for Protein-Protein Interaction (PPI) Inhibition

Application Note: The this compound scaffold can be elaborated to disrupt protein-protein interactions (PPIs). The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that is highly sensitive and suitable for HTS of PPI inhibitors. In this assay, a donor and an acceptor bead are brought into proximity by the interacting proteins. Inhibition of the PPI by a compound from the library prevents this proximity, leading to a decrease in the luminescent signal.

Experimental Protocol:

Materials:

  • AlphaScreen buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA)

  • Purified, tagged proteins involved in the PPI of interest (e.g., one with a biotin (B1667282) tag and the other with a GST-tag)

  • Streptavidin-coated Donor beads

  • Anti-GST Acceptor beads

  • This compound compound library in DMSO

  • 384-well white, opaque microplates

  • AlphaScreen-compatible plate reader

Procedure:

  • Compound and Protein Plating:

    • Dispense compounds into the microplate.

    • Add the biotinylated protein to all wells.

  • Incubation:

    • Incubate for 30 minutes at room temperature to allow compound-protein binding.

  • Second Protein Addition:

    • Add the GST-tagged protein to all wells.

  • Incubation:

    • Incubate for 60 minutes at room temperature to allow for protein-protein interaction.

  • Bead Addition:

    • Prepare a mixture of Streptavidin-coated Donor beads and anti-GST Acceptor beads in AlphaScreen buffer in subdued light.

    • Add the bead mixture to all wells.

  • Final Incubation:

    • Incubate the plate in the dark at room temperature for 60 minutes.

  • Signal Detection:

    • Read the plate on an AlphaScreen-compatible reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound.

    • Identify hits that cause a significant decrease in the AlphaScreen signal.

II. Cell-Based Assays

Cell-based assays are crucial for evaluating the activity of compounds in a more physiologically relevant context. They can be used for both target-based and phenotypic screening.

Cell Viability Assay for Anticancer Activity

Application Note: Derivatives of this compound have shown cytotoxic effects against various cancer cell lines. This protocol describes a high-throughput cell viability assay using a resazurin-based reagent to screen a this compound library for compounds with anticancer activity. Viable, metabolically active cells reduce resazurin (B115843) to the fluorescent resorufin. A decrease in fluorescence indicates a reduction in cell viability.

Experimental Protocol:

Materials:

  • Cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer)

  • Complete cell culture medium

  • This compound compound library in DMSO

  • Positive control cytotoxic drug (e.g., Doxorubicin)

  • Resazurin-based cell viability reagent (e.g., alamarBlue™, CellTiter-Blue®)

  • 384-well clear-bottom, black-walled tissue culture plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 384-well plates at an optimized density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with the this compound library compounds at various concentrations.

    • Include vehicle (DMSO) and positive control wells.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement:

    • Add the resazurin-based reagent to each well.

    • Incubate for 1-4 hours at 37°C.

  • Fluorescence Reading:

    • Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

  • Data Analysis:

    • Calculate the percent cell viability for each compound concentration.

    • Determine the IC50 value for active compounds.

Data Presentation:

Compound IDCell LineIC50 (µM)Reference
Compound 5 A549 (Lung Cancer)10.67 ± 1.53[2]
C6 (Glioma)4.33 ± 1.04[2]
Compound 2 A549 (Lung Cancer)24.0 ± 3.46[2]
C6 (Glioma)23.33 ± 2.08[2]
Compound 3 A549 (Lung Cancer)28.0 ± 1.0[2]
C6 (Glioma)49.33 ± 1.15[2]
Antibacterial Whole-Cell Screening Assay

Application Note: The this compound scaffold has been explored for the development of novel antibacterial agents. This protocol outlines a high-throughput, whole-cell screening assay to identify compounds with antibacterial activity by measuring the inhibition of bacterial growth. Optical density (OD) at 600 nm is used as a readout for bacterial proliferation.

Experimental Protocol:

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Bacterial growth medium (e.g., Luria-Bertani broth)

  • This compound compound library in DMSO

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • 384-well clear, flat-bottom plates

  • Microplate reader capable of measuring absorbance at 600 nm

Procedure:

  • Compound Plating:

    • Dispense the compound library into the 384-well plates.

  • Bacterial Inoculum Preparation:

    • Grow an overnight culture of the bacterial strain.

    • Dilute the culture in fresh medium to a starting OD600 of ~0.05.

  • Inoculation:

    • Add the diluted bacterial culture to all wells containing compounds, as well as to positive and negative control wells.

  • Incubation:

    • Incubate the plates at 37°C with shaking for 16-24 hours.

  • Growth Measurement:

    • Measure the optical density at 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent growth inhibition for each compound.

    • Determine the Minimum Inhibitory Concentration (MIC) for active compounds through subsequent dose-response experiments.

Data Presentation:

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 3 S. aureus14-16[3]
C. diphtheriae14-16[3]
Compound 15 S. aureus14-16[3]
C. diphtheriae14-16[3]
Compound 20 K. pneumoniae15-16[3]

III. Visualizations: Signaling Pathways and Workflows

Signaling Pathways

HDAC_Signaling Phenylpropanamide_Inhibitor This compound HDAC Inhibitor HDAC HDAC Phenylpropanamide_Inhibitor->HDAC Inhibits

PI3K_AKT_mTOR_Signaling cluster_0 Cellular Responses RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP2 Dephosphorylates PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Growth Cell Growth mTORC1->Growth Phenylpropanamide_Modulator This compound Modulator Phenylpropanamide_Modulator->AKT Modulates

Experimental Workflow

HTS_Workflow

IV. Conclusion

The protocols and data presented in this document provide a comprehensive guide for researchers initiating HTS campaigns with this compound libraries. The versatility of this scaffold allows for its application against a multitude of targets. By employing the appropriate biochemical or cell-based assays, and by following a systematic screening workflow, novel and potent modulators of various biological pathways can be efficiently discovered, paving the way for the development of new therapeutic agents. Careful assay validation and data analysis are paramount to the success of any HTS campaign.

References

analytical techniques for the characterization of reactive starting materials in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Characterization of Reactive Starting Materials

Audience: Researchers, scientists, and drug development professionals.

Introduction: The characterization of reactive starting materials is a critical step in chemical synthesis, particularly in the pharmaceutical industry. These materials can be prone to various decomposition pathways, including oxidation, hydrolysis, polymerization, and isomerization, which can impact reaction yield, impurity profiles, and safety.[1] Accurate and robust analytical methods are therefore essential to ensure the quality, purity, and stability of these reagents before their use in synthesis. This document provides detailed application notes and protocols for several key analytical techniques suited for the characterization of reactive substances.

Safety and Handling Protocols for Reactive Materials

Before any analysis, the safe handling of reactive, pyrophoric, or air-sensitive materials is paramount. Failure to use proper techniques can lead to spontaneous ignition, explosion, or the release of toxic gases.[2][3] All manipulations should be performed by trained personnel in a controlled environment.

Protocol 1: General Handling of Air- and Moisture-Sensitive Reagents

This protocol outlines the standard procedures for handling pyrophoric and other air-sensitive liquids and solids.

Materials:

  • Inert atmosphere glovebox or Schlenk line

  • Dried, moisture-free glassware

  • Syringes (Luer-lock, airtight) and long needles (e.g., 18 gauge or larger)[4]

  • Double-tipped needles

  • Septa (rubber or Teflon-faced)

  • Inert gas source (Argon or Nitrogen)

  • Non-reactive quenching solvent (e.g., isopropanol, toluene)

  • Appropriate Personal Protective Equipment (PPE): Flame-retardant lab coat, safety goggles or face shield, and fire-retardant gloves.[5][6]

Procedure:

  • Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere. Purge all syringes and needles with inert gas before use.[5]

  • Environment Setup: Conduct all transfers within a fume hood or a glovebox.[5][6] Remove all flammable and combustible materials from the immediate work area.[6]

  • Reagent Bottle Handling: Secure the reagent bottle to a stand using a clamp to prevent tipping.[4][5]

  • Liquid Transfer (Syringe):

    • Create a positive pressure of inert gas in the reagent bottle using a gas line through the septum.

    • Carefully insert the needle of the purged syringe through the septum into the liquid.

    • Slowly draw the desired volume of liquid into the syringe. It is often helpful to draw a small amount of inert gas into the syringe on top of the liquid to create a headspace buffer.

    • Remove the syringe and immediately insert it into the receiving flask, which is also under a positive pressure of inert gas.

    • Slowly dispense the reagent.

  • Liquid Transfer (Double-Tipped Needle/Cannula):

    • For larger volumes, insert one end of the cannula into the reagent bottle (above the liquid level) and the other into the receiving flask.

    • Insert a gas line into the reagent bottle to create a slight positive pressure.

    • Insert a needle connected to a bubbler in the receiving flask to vent excess pressure.

    • Lower the cannula into the liquid in the reagent bottle to initiate the transfer via pressure differential.[6]

  • Quenching and Cleaning: After transfer, rinse the syringe or cannula with a non-reactive solvent (e.g., hexane (B92381) or toluene).[6] Slowly add the rinse to a quenching solution (e.g., isopropanol) to safely neutralize any residual reactive material before cleaning.

Workflow for Handling Reactive Reagents

G cluster_prep Preparation cluster_transfer Transfer cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Flame-Retardant Coat, Gloves, Goggles) prep_area Prepare Work Area (Fume Hood/Glovebox, Remove Flammables) prep_ppe->prep_area prep_glass Prepare Dry Glassware & Inert Gas Supply prep_area->prep_glass secure_bottle Secure Reagent Bottle prep_glass->secure_bottle purge_system Purge System with Inert Gas secure_bottle->purge_system select_method Volume > 20mL? purge_system->select_method transfer_syringe Transfer via Syringe select_method->transfer_syringe No transfer_cannula Transfer via Cannula select_method->transfer_cannula Yes quench_residual Quench Residual Reagent in Transfer Equipment transfer_syringe->quench_residual transfer_cannula->quench_residual neutralize_excess Neutralize Excess Reagent & Contaminated Materials quench_residual->neutralize_excess dispose Dispose of Waste Properly neutralize_excess->dispose

Caption: Workflow for safely handling air- and moisture-sensitive reagents.

Spectroscopic Techniques for Structural Elucidation and Purity

Spectroscopic methods are indispensable for confirming the identity and assessing the purity of starting materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is a powerful tool for unambiguous structure elucidation and quantitative analysis (qNMR) of reactive materials. For compounds that may react with standard deuterated solvents, "No-D NMR" spectroscopy can be employed.[7] This technique uses protonated solvents, and the large solvent signals are suppressed during acquisition, allowing for the analysis of the analyte without introducing a potentially reactive deuterated species.[7] Relaxation measurements (T1 and T2) can also provide information on reaction rates and the presence of intermediates.[8]

Protocol 2: No-D NMR Sample Preparation for an Air-Sensitive Compound

Procedure:

  • Follow the safety and handling procedures outlined in Protocol 1.

  • In a glovebox, accurately weigh a known quantity of the reactive starting material and a stable internal standard into a vial.

  • Dissolve the mixture in a minimal amount of a suitable, dry, protonated solvent (e.g., anhydrous benzene, toluene).

  • Transfer the solution to a dry NMR tube equipped with a J. Young valve or a screw-cap septum.

  • Seal the NMR tube before removing it from the glovebox.

  • Before analysis, inform the NMR facility manager about the nature of the sample.

  • Acquire the spectrum using a pre-defined No-D NMR experiment with solvent suppression.

  • Process the data and integrate the signals of the analyte relative to the internal standard to determine purity.

Mass Spectrometry (MS)

Application Note: Mass spectrometry offers exceptional sensitivity for detecting starting materials, impurities, and transient reactive intermediates, even at very low concentrations.[9][10] Electrospray ionization (ESI) is a common technique for analyzing reaction mixtures directly from the solution phase.[10] For highly reactive species, In-Source Reactivity Mass Spectrometry (ISR-MS) can be used to study reactions in the gas phase within the mass spectrometer itself.[11] Coupling liquid chromatography with mass spectrometry (LC-MS) is a dominant method for both screening and characterizing reactive compounds and their metabolites.[12]

Protocol 3: Analysis of an Acyl Chloride by GC-MS after Derivatization

Acyl chlorides are highly reactive towards water and alcohols. Direct analysis by reversed-phase HPLC is often not feasible.[1] Derivatization converts the analyte into a more stable compound suitable for analysis.

Procedure:

  • Derivatization:

    • In a glovebox, accurately weigh ~5 mg of the acyl chloride into a vial.

    • Add 1 mL of anhydrous toluene (B28343) and 1.5 equivalents of a derivatizing agent (e.g., 2,4-difluoroaniline).

    • Add 1.2 equivalents of a non-nucleophilic base (e.g., pyridine).

    • Seal the vial, remove from the glovebox, and stir at room temperature for 1 hour.

  • Sample Preparation:

    • Quench the reaction by adding 1 mL of 1M HCl.

    • Extract the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and dilute an aliquot of the organic layer to an appropriate concentration (~100 µg/mL) for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the sample onto a suitable GC column (e.g., DB-5).

    • Use a temperature program appropriate for separating the derivatized product from any side products or unreacted starting materials.

    • Analyze the resulting mass spectrum to confirm the identity of the derivatized product and quantify its purity based on peak area.

Chromatographic Techniques for Separation and Quantification

Chromatography is the workhorse for purity assessment in the pharmaceutical industry. However, special considerations are needed for reactive molecules.

Application Note: Reversed-phase HPLC (RP-HPLC) can be challenging for reactive molecules due to potential interactions with water or modifiers in the mobile phase.[1] In such cases, alternative methods like normal-phase HPLC (NP-HPLC) or supercritical fluid chromatography (SFC) can be employed, provided that reactive modifiers like alcohols are avoided.[1] For highly reactive compounds, derivatization remains a valuable strategy to stabilize the molecule for analysis by either HPLC or GC.[1]

Table 1: Comparison of Chromatographic Techniques for Reactive Materials

TechniquePrincipleAdvantages for Reactive AnalytesLimitationsTypical Application
RP-HPLC Partitioning between a nonpolar stationary phase and a polar mobile phase.High resolving power; wide availability of columns.[1]Aqueous mobile phase can hydrolyze sensitive compounds.Analysis of water-stable compounds (e.g., boronate esters with care).[1]
NP-HPLC Partitioning between a polar stationary phase and a nonpolar mobile phase.Avoids aqueous mobile phases, protecting water-sensitive analytes.Lower resolving power for complex mixtures compared to RP-HPLC.Purity of acyl chlorides, chloroformates, and other hydrolytically unstable materials.[1]
GC Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.High efficiency; suitable for volatile and thermally stable compounds.Requires analyte to be volatile; high temperatures can cause decomposition.Analysis of volatile, reactive compounds after derivatization (e.g., silylation).[1]
SFC Uses a supercritical fluid (e.g., CO₂) as the mobile phase.Avoids water and high temperatures; fast separations.Requires specialized equipment.Chiral and achiral separations of moderately polar, reactive compounds.

Thermal Analysis for Hazard Assessment

Understanding the thermal stability of a starting material is crucial for ensuring process safety, especially during scale-up.

Application Note: Thermal analysis techniques are used to assess the reactivity and decomposition hazards of chemicals.[13] Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, identifying the onset temperature and energy of exothermic decomposition events.[13][14] Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, indicating decomposition, moisture loss, or volatilization.[13] For simulating worst-case scenarios like a cooling failure, Accelerating Rate Calorimetry (ARC) is used to measure the time-temperature-pressure profile under adiabatic conditions.[13][14]

Protocol 4: Thermal Stability Screening by DSC

Procedure:

  • Accurately weigh 1-5 mg of the starting material into a hermetically sealed aluminum DSC pan. Handle air-sensitive materials in a glovebox.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 5-10 °C/min) over a relevant temperature range (e.g., 30 °C to 350 °C).

  • Record the heat flow as a function of temperature.

  • Analyze the resulting thermogram to determine the onset temperature of any exothermic or endothermic events, the peak temperature, and the integrated energy (enthalpy) of the event.

Table 2: Typical Data from Thermal Hazard Analysis

ParameterTechniqueDescriptionImportance
Onset Temperature (T_on) DSC, ARCThe temperature at which decomposition or reaction begins.Defines the maximum safe operating and storage temperature.
Heat of Reaction/Decomposition (ΔH) DSC, Reaction CalorimetryThe total energy released during an exothermic event (in J/g).Indicates the severity of a potential runaway reaction.[15]
Adiabatic Temperature Rise (ΔT_ad) ARC, Reaction CalorimetryThe theoretical temperature increase if all heat evolved is retained by the system.Assesses the potential for a reaction to reach a dangerous temperature.[15]
Mass Loss (%) TGAThe percentage of mass lost during heating.Differentiates between decomposition, evaporation, and desorption.

Workflow for Thermal Hazard Assessment

G start Characterize Reactive Starting Material screening Screening Tests (DSC, TGA) start->screening is_exotherm Exotherm Detected? screening->is_exotherm advanced_testing Advanced Testing (ARC, Reaction Calorimetry) is_exotherm->advanced_testing Yes no_hazard Low Thermal Hazard Proceed with Caution is_exotherm->no_hazard No data_analysis Data Analysis (Determine T_on, ΔH, ΔT_ad) advanced_testing->data_analysis risk_assessment Process Safety Risk Assessment data_analysis->risk_assessment safe_op Define Safe Operating & Storage Conditions risk_assessment->safe_op

Caption: Decision workflow for assessing the thermal hazards of reactive materials.

In-Situ Monitoring of Reactions

Application Note: In-situ analytical techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, allow for real-time monitoring of a chemical reaction as it occurs.[16][17] By inserting a probe directly into the reaction vessel, these methods can track the concentration of reactants, products, and transient intermediates without the need for sampling.[16][18] This provides invaluable data for understanding reaction kinetics, identifying labile species, and determining reaction endpoints, which is particularly useful when working with unstable starting materials.[16]

Protocol 5: Setting up In-Situ FTIR for Reaction Monitoring

Procedure:

  • Select an appropriate FTIR probe (e.g., Attenuated Total Reflectance - ATR) compatible with the reaction chemistry (solvents, temperature, pressure).

  • Install the probe into the reaction vessel through a port, ensuring a proper seal.

  • Before starting the reaction, collect a background spectrum of the solvent and any non-reactive starting materials at the initial reaction temperature.

  • Initiate the reaction (e.g., by adding the reactive starting material).

  • Begin spectral acquisition, collecting spectra at regular time intervals (e.g., every 30-60 seconds).

  • Monitor the reaction progress by observing the decrease in absorbance of characteristic peaks for the starting material(s) and the increase in absorbance of peaks corresponding to the product(s).

  • Continue monitoring until the starting material peaks have disappeared or their concentration has stabilized, indicating reaction completion.

  • Use the collected time-resolved data to generate kinetic profiles for the reaction.

References

Determining the Minimum Inhibitory Concentration (MIC) of Antimicrobial Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of novel antimicrobial analogs. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3] Accurate MIC determination is a critical step in the evaluation of new antimicrobial candidates, providing essential data on their potency and spectrum of activity.

This guide covers three principal methods for MIC determination: Broth Microdilution, Agar (B569324) Dilution, and Gradient Diffusion (E-test). Each section includes a detailed protocol, a summary of key data in tabular format, and a visual representation of the workflow. Adherence to standardized procedures, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is crucial for generating reliable and reproducible results.

Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents in a liquid growth medium.[1][3] It involves preparing two-fold serial dilutions of the antimicrobial agent in a 96-well microtiter plate and then inoculating each well with a standardized suspension of the test microorganism.[1][4]

Principle

A standardized bacterial inoculum is added to wells of a microtiter plate containing serial dilutions of the antimicrobial analog. Following incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[1]

Experimental Protocol

1.2.1. Preparation of Antimicrobial Stock Solution:

  • Accurately weigh the antimicrobial analog powder.

  • Dissolve the powder in a suitable solvent to create a high-concentration stock solution (e.g., 10 mg/mL).[5] The choice of solvent depends on the solubility of the compound.[4]

  • The formula to calculate the required weight of the antibiotic powder is: Weight (mg) = [Volume (mL) x Desired Concentration (µg/mL)] / Potency (µg/mg)

  • Sterilize the stock solution by filtration through a 0.22 µm filter if it is not soluble in a self-sterilizing solvent like DMSO or ethanol.[6]

  • Store the stock solution in aliquots at -20°C or lower to prevent degradation from repeated freeze-thaw cycles.[7][8]

1.2.2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized inoculum in the appropriate test broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[4]

1.2.3. Microtiter Plate Preparation and Inoculation:

  • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[4]

  • Add 100 µL of the 2x concentrated antimicrobial stock solution to the first column of wells.[4]

  • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[4]

  • Column 11 serves as the growth control (inoculum without antimicrobial) and column 12 as the sterility control (broth only).[4]

  • Add 5 µL of the prepared inoculum to wells in columns 1 through 11.[4]

1.2.4. Incubation and Result Interpretation:

  • Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.[3]

  • After incubation, visually inspect the wells for turbidity. A button of growth at the bottom of the well indicates bacterial growth.

  • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Data Presentation

Table 1: Example of Broth Microdilution Plate Layout and Interpretation

WellAntimicrobial Concentration (µg/mL)Growth (Turbidity)Interpretation
1128-No Growth
264-No Growth
332-No Growth
416-No Growth
58+Growth
64+Growth
72+Growth
81+Growth
90.5+Growth
100.25+Growth
110 (Growth Control)+Valid Test
120 (Sterility Control)-Valid Test
Result MIC = 16 µg/mL

Workflow Diagram

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare Antimicrobial Stock Solution plate_prep Prepare Serial Dilutions in 96-Well Plate stock->plate_prep inoculum Prepare Standardized Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension inoculum->inoculate plate_prep->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read Visually Inspect for Growth (Turbidity) incubate->read mic Determine MIC read->mic

Caption: Workflow for Broth Microdilution MIC Determination.

Agar Dilution Method

The agar dilution method is a reference method for MIC determination where varying concentrations of the antimicrobial agent are incorporated into an agar medium.[3][9] It is particularly useful for testing a large number of isolates against a limited number of antimicrobial agents.

Principle

A series of agar plates, each containing a specific concentration of the antimicrobial analog, is prepared. The surface of each plate is then spot-inoculated with a standardized suspension of the test microorganisms. After incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that inhibits the visible growth of the organism on the agar surface.[9]

Experimental Protocol

2.2.1. Preparation of Antimicrobial-Containing Agar Plates:

  • Prepare a sterile stock solution of the antimicrobial analog at 10 times the highest desired final concentration in the agar.

  • Prepare molten and cooled (45-50°C) Mueller-Hinton agar (or other appropriate agar medium).

  • Create a series of two-fold dilutions of the antimicrobial stock solution.

  • Add 1 part of each antimicrobial dilution to 9 parts of molten agar (e.g., 2 mL of antimicrobial solution to 18 mL of agar).[10] Mix thoroughly by inverting the tube several times to avoid bubbles and pour into sterile petri dishes.

  • Allow the agar to solidify completely at room temperature.

  • Prepare a growth control plate containing no antimicrobial agent.

2.2.2. Inoculum Preparation:

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • This will be further diluted to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.[9]

2.2.3. Inoculation of Agar Plates:

  • Using a multipoint inoculator (replicator) or a calibrated loop, spot-inoculate the surface of each agar plate with the prepared bacterial suspensions.

  • Allow the inoculated spots to dry completely before inverting the plates for incubation.

2.2.4. Incubation and Result Interpretation:

  • Incubate the plates at 35-37°C for 16-20 hours.[9]

  • Examine the plates for the presence of bacterial growth at the inoculation spots.

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth, disregarding a single colony or a faint haze.

Data Presentation

Table 2: Example of Agar Dilution Results for Multiple Isolates

Antimicrobial Concentration (µg/mL)Isolate 1 GrowthIsolate 2 GrowthIsolate 3 Growth
128---
64---
32-+-
16++-
8+++
4+++
2+++
1+++
0 (Growth Control)+++
MIC (µg/mL) 16 32 16

Workflow Diagram

Agar_Dilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare Antimicrobial Stock Solution agar_prep Prepare Agar Plates with Serial Antimicrobial Dilutions stock->agar_prep inoculum Prepare Standardized Inoculum (0.5 McFarland) spot_inoculate Spot Inoculate Plates with Bacterial Suspensions inoculum->spot_inoculate agar_prep->spot_inoculate incubate Incubate at 37°C for 18-24h spot_inoculate->incubate read Examine Plates for Growth at Inoculation Sites incubate->read mic Determine MIC read->mic

Caption: Workflow for Agar Dilution MIC Determination.

Gradient Diffusion Method (E-test)

The Epsilometer test (E-test) is a quantitative method that utilizes a predefined, continuous concentration gradient of an antimicrobial agent immobilized on a plastic strip.[11][12]

Principle

An E-test strip is placed on the surface of an agar plate that has been uniformly inoculated with the test microorganism. The antimicrobial agent diffuses from the strip into the agar, creating a stable, continuous concentration gradient. After incubation, an elliptical zone of inhibition is formed. The MIC is read directly from the scale on the strip at the point where the edge of the inhibition ellipse intersects the strip.[11][13]

Experimental Protocol

3.2.1. Inoculum Preparation and Inoculation:

  • Prepare a standardized inoculum equivalent to a 0.5 McFarland standard, as previously described.

  • Dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.

  • Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[11]

  • Allow the agar surface to dry for 5-15 minutes before applying the E-test strip.[12]

3.2.2. Application of E-test Strip:

  • Using sterile forceps, apply the E-test strip to the center of the inoculated agar plate with the MIC scale facing upwards.[11]

  • Ensure that the entire length of the strip is in complete contact with the agar surface.

3.2.3. Incubation and Result Interpretation:

  • Incubate the plate in an inverted position at 35-37°C for 18-24 hours.[11]

  • After incubation, read the MIC value at the point where the lower part of the elliptical zone of inhibition intersects the E-test strip.[11][12] If the intersection point falls between two markings on the scale, the higher value should be recorded.

Data Presentation

Table 3: Example of E-test Results

Isolate IDAntimicrobial AnalogMIC (µg/mL)
SA-01Analog-X0.25
EC-02Analog-X8
PA-03Analog-X32
EF-04Analog-X1

Workflow Diagram

Etest_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis inoculum Prepare Standardized Inoculum (0.5 McFarland) plate_inoculation Uniformly Inoculate Agar Plate inoculum->plate_inoculation apply_strip Apply E-test Strip to Agar Surface plate_inoculation->apply_strip incubate Incubate at 37°C for 18-24h apply_strip->incubate read Read MIC at Intersection of Ellipse and Strip incubate->read mic Determine MIC read->mic

Caption: Workflow for Gradient Diffusion (E-test) MIC Determination.

Quality Control

Robust quality control (QC) is essential to ensure the accuracy and reproducibility of MIC testing. This involves the regular testing of reference strains with known MIC values.[14]

Reference Strains and Expected MIC Ranges

Standard QC strains, such as those from the American Type Culture Collection (ATCC), should be included with each batch of MIC tests. The obtained MIC values for these QC strains must fall within the acceptable ranges published by CLSI or EUCAST.

Antimicrobial AgentEscherichia coli ATCC® 25922Staphylococcus aureus ATCC® 29213Pseudomonas aeruginosa ATCC® 27853
Ampicillin2 - 80.25 - 1NA
Ciprofloxacin0.004 - 0.0160.12 - 0.50.25 - 1
Gentamicin0.25 - 10.12 - 10.5 - 2
Tetracycline0.5 - 20.12 - 18 - 32
Meropenem0.008 - 0.030.015 - 0.060.25 - 1

Note: These ranges are for illustrative purposes. Always refer to the latest CLSI or EUCAST documents for current QC ranges.

Troubleshooting Common Issues in MIC Testing

Inconsistent or unexpected MIC results can arise from various factors. A systematic approach to troubleshooting is crucial.

Table 5: Common Problems and Troubleshooting Steps in MIC Determination

ProblemPossible Cause(s)Troubleshooting Steps
MICs are consistently too high - Inoculum is too dense.[8]- Antimicrobial agent has degraded.- Re-standardize the inoculum to a 0.5 McFarland.- Prepare fresh antimicrobial stock solutions.[8]
MICs are consistently too low - Inoculum is too light.[8]- Incorrect antimicrobial concentration.- Re-standardize the inoculum.- Verify calculations and dilutions for stock solutions.
Growth in sterility control wells - Contamination of broth or reagents.- Use fresh, sterile media and reagents.
No growth in growth control wells - Inoculum is not viable.- Incorrect incubation conditions.- Use a fresh culture for inoculum preparation.- Verify incubator temperature and atmosphere.
Trailing endpoints (faint growth over a range of concentrations) - Common with certain drug-bug combinations (e.g., sulfonamides).- Read the MIC at the concentration with ~80% reduction in growth compared to the growth control.
Inconsistent results between experiments - Variations in media, inoculum preparation, or incubation time.[15]- Strictly adhere to the standardized protocol.- Ensure all reagents are from the same lot if possible.

By following these detailed protocols and incorporating rigorous quality control measures, researchers can obtain accurate and reliable MIC data for their antimicrobial analogs, facilitating the advancement of new therapeutic agents.

References

Application Note: Quantitative NMR for the Analysis of Reactive Species

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reactive species, including reactive oxygen species (ROS), reactive nitrogen species (RNS), and reactive carbonyl species (RCS), are typically short-lived and highly reactive molecules that play critical roles in various biological and chemical processes. Their transient nature makes direct quantification challenging. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful analytical tool for this purpose. Unlike many other analytical techniques, qNMR is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei, allowing for quantification without the need for identical reference standards for the analyte.[1][2][3] This non-destructive technique provides both structural and quantitative information simultaneously, making it invaluable for studying reaction kinetics, quantifying unstable intermediates, and assessing the purity of compounds in complex mixtures.[4][5][6]

This application note provides detailed protocols and data presentation guidelines for the analysis of reactive species using qNMR, with a focus on reactive aldehydes and the indirect detection of ROS.

General Principles of Quantitative NMR (qNMR)

qNMR relies on the principle that the integrated area of an NMR signal is directly proportional to the molar concentration of the nuclei generating that signal.[6][7] For accurate quantification, several experimental parameters must be carefully controlled.

  • Internal vs. External Standardization: The internal standard method, where a certified reference compound is added directly to the sample, is generally preferred for higher accuracy as it accounts for variations in sample volume and spectrometer performance.[8] The external standard method, using a separate reference sample, can be used when the sample is precious and needs to be recovered.[8][9]

  • Selection of Internal Standard: An ideal internal standard should be of high purity, chemically inert, stable, and have at least one simple resonance (e.g., a singlet) that does not overlap with any analyte signals.[2][10][11]

  • Key Acquisition Parameters: To ensure signal intensity is directly proportional to concentration, a sufficiently long relaxation delay (D1) is crucial. A common rule of thumb is to set D1 to at least 5 times the longest longitudinal relaxation time (T1) of both the analyte and the standard.[8] A 90° pulse angle should be used for excitation.[12] Additionally, a sufficient signal-to-noise ratio (S/N > 250:1) is required for integration errors below 1%.[13]

Logical Workflow for qNMR Analysis

The general workflow for performing a qNMR experiment for the analysis of reactive species involves careful planning, execution, and data analysis to ensure accurate and reproducible results.

G cluster_plan 1. Method Planning cluster_prep 2. Sample Preparation cluster_acq 3. Data Acquisition cluster_proc 4. Data Processing & Analysis A Select Solvent & Internal Standard (IS) B Identify Non-Overlapping Analyte & IS Peaks A->B C Determine T1 Relaxation Times B->C H Set qNMR Parameters (D1 ≥ 5xT1, 90° Pulse) C->H Inform D1 setting D Accurately Weigh Analyte & IS E Dissolve in Deuterated Solvent D->E F Transfer to NMR Tube E->F G Tune & Shim Spectrometer F->G G->H I Acquire Spectrum (Ensure S/N > 250) H->I J Fourier Transform I->J K Phase & Baseline Correction J->K L Integrate Analyte & IS Signals K->L M Calculate Concentration or Purity L->M

Caption: General workflow for quantitative NMR (qNMR) analysis.

Application 1: Quantification of Reactive Aldehydes

Reactive aldehydes are often secondary products of lipid peroxidation and can serve as markers for oxidative stress.[14][15] ¹H qNMR provides a direct method to quantify specific aldehydes in a complex mixture, such as an edible oil, without extensive sample preparation.[14][15]

Experimental Protocol: Quantification of 4-hydroxynonenal (B163490) (HNE)

This protocol describes the quantification of HNE, a specific reactive aldehyde, in an oil sample using an internal standard.

  • Internal Standard (IS) Stock Preparation:

    • Accurately weigh ~20 mg of a certified internal standard (e.g., 1,3,5-trimethoxybenzene) into a 10 mL volumetric flask.

    • Dissolve and bring to volume with deuterated chloroform (B151607) (CDCl₃). Calculate the exact concentration in mol/L.

  • Sample Preparation:

    • Accurately weigh ~100 mg of the oil sample into a vial.[10]

    • Add a precise volume (e.g., 500 µL) of the internal standard stock solution to the vial.

    • Add an additional 100 µL of CDCl₃ containing 0.1% TMS as a chemical shift reference.

    • Vortex the mixture thoroughly to ensure complete dissolution and homogenization.[11]

    • Transfer the final solution to a 5 mm NMR tube.[12]

  • NMR Data Acquisition:

    • Instrument: 600 MHz NMR Spectrometer with a cryoprobe.

    • Pulse Program: Standard single pulse (e.g., Bruker 'zg30').

    • Temperature: 298 K.

    • Pulse Angle: 30° (or 90° if T1 values are known and D1 is set accordingly).

    • Relaxation Delay (D1): 15 s (to ensure full relaxation for most species).

    • Acquisition Time (AQ): 2.0 s.

    • Number of Scans (NS): 64 (adjust as needed for S/N > 250).

    • Spectral Width: 12 ppm.

  • Data Processing and Quantification:

    • Apply an exponential line broadening of 0.3 Hz.

    • Perform Fourier transform, followed by manual phasing and baseline correction.[12]

    • Integrate the characteristic aldehyde proton signal of HNE (e.g., ~9.5 ppm).

    • Integrate a well-resolved singlet from the internal standard (e.g., aromatic protons of 1,3,5-trimethoxybenzene (B48636) at ~6.1 ppm).

    • Calculate the concentration of HNE using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * CIS

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

Data Presentation

Quantitative results should be summarized in a clear, tabular format.

Sample IDSample Weight (mg)HNE Signal Integral (δ 9.5 ppm)IS Signal Integral (δ 6.1 ppm)Calculated HNE Conc. (mmol/kg oil)
Oil A101.20.153.000.45
Oil B99.80.423.011.25
Oil C100.50.082.990.24

Application 2: Indirect Detection of Reactive Oxygen Species (ROS)

Direct detection of highly reactive ROS like the hydroxyl radical (•OH) by NMR is not feasible due to their extremely short half-lives. An alternative approach is to use a spin probe that reacts with ROS to form a stable, diamagnetic product that is NMR-detectable.[16] Nitroxyl (B88944) radicals, such as 4-oxo-TEMPO, can be reduced by ROS to the corresponding N-hydroxylamine, which can be readily quantified by ¹H NMR.[16]

Reaction Pathway for Indirect ROS Detection

G ROS Reactive Oxygen Species (e.g., •OH) Product N-hydroxylamine (Diamagnetic, NMR Active) ROS->Product Reduction Reaction Probe 4-oxo-TEMPO (Paramagnetic, NMR Silent) Probe->Product NMR ¹H qNMR Quantification Product->NMR Quantified Signal (e.g., from CH₃ groups)

Caption: Indirect ROS detection using a nitroxyl spin probe.

Experimental Protocol: Indirect ROS Detection in a Cell Culture Model

This protocol describes the detection of ROS generated by human hepatoma HepG2 cells.[16]

  • Cell Culture and Treatment:

    • Culture HepG2 cells to the desired confluency (e.g., 1 x 10⁶ cells) in a suitable medium.

    • Prepare a 10 mM stock solution of 4-oxo-TEMPO in the cell culture medium.

    • Add the 4-oxo-TEMPO stock solution to the cell culture dishes to a final concentration of 1 mM.

    • Incubate for a defined period (e.g., 60 minutes) at 37°C.

  • Sample Preparation for NMR:

    • After incubation, collect 0.5 mL of the cell culture medium.

    • To this, add 50 µL of D₂O containing a known concentration of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for a final IS concentration of 1 mM.[16]

    • Mix gently and transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Instrument: 400 MHz NMR Spectrometer.

    • Pulse Program: A pulse program with water suppression (e.g., presaturation).

    • Temperature: 298 K.

    • Relaxation Delay (D1): 5.0 s.

    • Number of Scans (NS): 128 or as required for adequate S/N.

    • Acquisition Parameters: Standard parameters for ¹H NMR.

  • Data Processing and Quantification:

    • Process the spectrum as described in the previous protocol.

    • Identify and integrate the signals corresponding to the methyl protons of the N-hydroxylamine product (e.g., singlet at ~1.2 ppm).[16]

    • Integrate the singlet from the TSP internal standard at 0 ppm.

    • Calculate the concentration of the N-hydroxylamine product, which corresponds to the amount of ROS that reacted with the probe.

Data Presentation

Tabulate the data to show the relationship between treatment conditions and ROS production.

ConditionIncubation Time (min)N-hydroxylamine Integral (δ 1.2 ppm)TSP Integral (δ 0 ppm)Calculated N-hydroxylamine Conc. (µM)
Control (No Cells)600.029.002.0
HepG2 Cells300.459.0144.4
HepG2 Cells600.888.9986.8
HepG2 + ROS Inducer601.529.02149.5

References

Application Notes and Protocols: 3-Phenylpropanamide Derivatives as Mu-Opioid Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 3-phenylpropanamide derivatives as ligands for the mu-opioid receptor (MOR). It includes a summary of their binding affinities and in vivo analgesic potencies, detailed protocols for key experimental assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction

This compound derivatives represent a class of synthetic opioids with significant potential in pain management. Certain compounds within this family, such as the highly potent ohmefentanyl and its stereoisomers, exhibit high affinity and selectivity for the mu-opioid receptor.[1] The analgesic effects of these compounds are primarily mediated through their interaction with MOR, a G-protein coupled receptor (GPCR) that plays a central role in the modulation of pain perception.[1][2] Activation of MOR by an agonist initiates an intracellular signaling cascade, leading to analgesia.[2] Understanding the structure-activity relationships and pharmacological profiles of these derivatives is crucial for the development of novel analgesics with improved efficacy and reduced side effects.

Quantitative Data Summary

The following table summarizes the in vitro receptor binding affinities and in vivo analgesic potencies of selected this compound derivatives, primarily focusing on the stereoisomers of ohmefentanyl. A lower Kᵢ value indicates a higher binding affinity to the receptor, while a lower ED₅₀ value signifies greater analgesic potency.

CompoundReceptor Affinity Kᵢ (ratio of DPDPE/DAMGO)Analgesic Potency ED₅₀ (mg/kg, mouse hot plate, i.p.)Reference Morphine ED₅₀ (mg/kg)Potency Relative to Morphine
(3R,4S,2'S)-(+)-cis-1b (Ohmefentanyl isomer) 22,5000.00106~3.16~13,100x
(3R,4S,2'R)-(-)-cis-1a (Ohmefentanyl isomer) 22,8000.00465~3.16~2,990x
Corresponding Antipodes (1d, 1c) -Least potent of the eight isomers--

Data extracted from Zhu et al., 1994.[1] The Kᵢ ratio represents the selectivity for the mu-opioid receptor over the delta-opioid receptor. A higher ratio indicates greater mu-selectivity.

Signaling Pathway and Experimental Workflow

Activation of the mu-opioid receptor by a this compound derivative agonist initiates a series of intracellular events characteristic of Gᵢ/ₒ-coupled GPCRs. This signaling cascade ultimately leads to the modulation of neuronal excitability and the analgesic response.

MOR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR Mu-Opioid Receptor (MOR) G_protein Gαi/oβγ MOR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma Dissociates AC Adenylyl Cyclase (AC) ATP ATP AC->ATP VGCC Voltage-Gated Ca²⁺ Channels Ca_influx ↓ Ca²⁺ Influx VGCC->Ca_influx K_channel K⁺ Channels K_efflux ↑ K⁺ Efflux K_channel->K_efflux Ligand This compound Derivative (Agonist) Ligand->MOR Binds G_alpha->AC Inhibits G_betagamma->VGCC Inhibits G_betagamma->K_channel Activates cAMP cAMP Analgesia Analgesia cAMP->Analgesia Reduced Neuronal Excitability ATP->cAMP Converts Ca_influx->Analgesia K_efflux->Analgesia

Caption: Mu-opioid receptor signaling pathway upon agonist binding.

The evaluation of novel this compound derivatives as mu-opioid receptor ligands typically follows a standardized workflow, progressing from in vitro characterization to in vivo assessment of analgesic efficacy.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Kᵢ) Functional_Assay Functional Assays (GTPγS, cAMP) (Determine EC₅₀, Eₘₐₓ) Binding_Assay->Functional_Assay High Affinity Compounds Analgesia_Test Analgesia Models (Hot Plate, Tail Flick) (Determine ED₅₀) Functional_Assay->Analgesia_Test Potent & Efficacious Compounds Side_Effect_Test Side Effect Profiling (e.g., Respiratory Depression, GI Transit) Analgesia_Test->Side_Effect_Test Analgesic Compounds Outcome Candidate for Further Development Side_Effect_Test->Outcome Favorable Safety Profile Start Novel this compound Derivative Start->Binding_Assay

Caption: General experimental workflow for evaluating mu-opioid receptor ligands.

Experimental Protocols

This protocol determines the binding affinity (Kᵢ) of a test compound for the mu-opioid receptor.[3]

Objective: To determine the Kᵢ of a this compound derivative for the human mu-opioid receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor (e.g., CHO or HEK293 cells).[3][4]

  • Radioligand: [³H]-DAMGO (a selective mu-opioid receptor agonist).[3]

  • Test Compound: this compound derivative.

  • Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).[3]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[3]

  • Filtration Apparatus: Cell harvester with glass fiber filters.[3]

  • Scintillation Counter. [3]

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[3]

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kₔ, e.g., 0.5 nM), and membrane suspension.[3]

    • Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.[3]

    • Competitive Binding: Assay buffer, [³H]-DAMGO, and varying concentrations of the this compound derivative (typically from 10⁻¹¹ to 10⁻⁵ M).[3]

  • Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.[3]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.[3]

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[3]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity (in counts per minute, CPM) using a scintillation counter.[3]

Data Analysis:

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).[3]

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.[3]

  • Determine IC₅₀: The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-DAMGO. This is determined using non-linear regression analysis.[3]

  • Calculate Kᵢ: Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand.[3]

This functional assay measures the activation of G-proteins upon agonist binding to the mu-opioid receptor.[5]

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a this compound derivative in stimulating G-protein activation.

Materials:

  • Receptor Source: Mouse brainstem tissue or cell membranes expressing the mu-opioid receptor.[5]

  • Radioligand: [³⁵S]GTPγS.[5]

  • Test Compound: this compound derivative.

  • Positive Control: DAMGO.[5]

  • Unlabeled GTPγS: For determining non-specific binding.[5]

  • GDP: To ensure G-proteins are in their inactive state at the start of the assay.[5]

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.[5]

  • Scintillation Counter. [5]

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and prepare a crude membrane fraction through differential centrifugation.[5]

  • Assay Setup (in a 96-well plate):

    • Add 25 µL of assay buffer or unlabeled GTPγS (for non-specific binding, final concentration 10 µM).[5]

    • Add 25 µL of diluted test compound, vehicle, or DAMGO.[5]

    • Add 50 µL of membrane suspension (10-20 µg of protein per well).[5]

    • Add 50 µL of GDP (final concentration 10-100 µM).[5]

  • Pre-incubation: Incubate the plate at 30°C for 15 minutes.[5]

  • Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well.[5]

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.[5]

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Scintillation Counting: Measure the radioactivity on the filters.[5]

Data Analysis:

  • Subtract non-specific binding from all other values to obtain specific binding.[5]

  • Plot the specific binding (as a percentage of the maximal response of a full agonist like DAMGO) against the logarithm of the test compound concentration.[5]

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ and Eₘₐₓ values.[5]

This assay measures the ability of a mu-opioid receptor agonist to inhibit adenylyl cyclase and reduce intracellular cAMP levels.[6][7]

Objective: To determine the potency (IC₅₀) of a this compound derivative in inhibiting cAMP production.

Materials:

  • Cells: CHO cells stably expressing the mu-opioid receptor and a cAMP biosensor (e.g., GloSensor).[7][8]

  • cAMP Stimulator: Forskolin (B1673556) or Prostaglandin E₂ (PGE₂).[6]

  • Test Compound: this compound derivative.

  • Positive Control: DAMGO or Morphine.[6][7]

  • Luminescence Plate Reader.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and incubate for 24 hours.[8]

  • Assay Preparation: Wash cells and equilibrate with a cAMP biosensor reagent for 2 hours at room temperature.[8]

  • Compound Addition: Add varying concentrations of the test compound or controls to the wells.

  • cAMP Stimulation: Add a fixed concentration of forskolin (e.g., 30 µM) to all wells to stimulate cAMP production.[7]

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Measurement: Measure the luminescence, which is inversely proportional to the cAMP concentration.

Data Analysis:

  • Normalize the data to the maximum cAMP levels in the presence of forskolin alone.[7]

  • Plot the normalized response against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[7]

This test assesses the central analgesic activity of a compound by measuring the latency of a pain response to a thermal stimulus.[9][10]

Objective: To evaluate the analgesic efficacy (ED₅₀) of a this compound derivative in mice or rats.

Materials:

  • Animals: Mice or rats.[10]

  • Hot Plate Apparatus: A device with a heated surface maintained at a constant temperature (e.g., 55 ± 0.5°C).[9]

  • Test Compound: this compound derivative.

  • Vehicle Control.

  • Positive Control: Morphine.

Procedure:

  • Acclimation: Acclimate the animals to the testing room and handling.

  • Baseline Latency: Place each animal on the hot plate and measure the time it takes to exhibit a pain response (e.g., paw licking, jumping). Record this as the baseline latency. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.[9]

  • Drug Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, subcutaneous).[9]

  • Post-treatment Latency: At a predetermined time after drug administration (e.g., 30 minutes), place the animal back on the hot plate and measure the response latency again.[11]

Data Analysis:

  • Calculate Percent Maximum Possible Effect (%MPE): %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.[9]

  • Generate Dose-Response Curve: Plot the %MPE against the logarithm of the drug dose.

  • Determine ED₅₀: The ED₅₀ is the dose of the compound that produces 50% of the maximum possible effect.

This test also measures central analgesic activity by quantifying the time it takes for an animal to withdraw its tail from a heat source.[12][13]

Objective: To assess the analgesic potency of a this compound derivative.

Materials:

  • Animals: Mice or rats.[13]

  • Tail Flick Analgesiometer: An instrument that applies a focused beam of heat to the animal's tail.[12]

  • Test Compound: this compound derivative.

  • Vehicle Control.

  • Positive Control: Morphine.

Procedure:

  • Animal Preparation: Gently restrain the animal with its tail exposed.[14]

  • Baseline Latency: Apply the heat stimulus to the tail and measure the time until the animal flicks its tail away. This is the baseline reaction time. A cut-off time of 10-12 seconds is typically used to prevent tissue damage.[12]

  • Drug Administration: Administer the test compound, vehicle, or positive control.[12]

  • Post-treatment Latency: At various time points after administration, repeat the measurement of the tail flick latency.

Data Analysis:

  • Calculate the increase in latency after drug administration compared to the baseline.

  • An increase in the latency period indicates an analgesic effect.[12]

  • A dose-response curve can be generated to determine the ED₅₀.

References

Troubleshooting & Optimization

Technical Support Center: 3-Phenylpropanamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-phenylpropanamide and improving yields.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low to No Product Yield

  • Question: My reaction has resulted in a very low yield or no this compound at all. What are the potential causes and how can I rectify this?

  • Answer: A low or nonexistent yield can stem from several factors related to reactants, reaction conditions, or workup procedures.[1][2][3] A primary cause can be the quality of the starting materials. For instance, if synthesizing from 3-phenylpropanoic acid, ensure it is pure. When using an acid chloride intermediate, any moisture present can hydrolyze the benzoyl chloride back to benzoic acid, significantly reducing the yield.[3]

    Incomplete reactions are another common culprit. This could be due to insufficient reaction time, incorrect temperature, or inadequate mixing, particularly in heterogeneous reaction mixtures.[3] Ensure that the reaction is allowed to proceed for the recommended duration and that stirring is efficient.

    Finally, product loss during the workup and purification stages can drastically affect the final yield.[3] For example, using an excessive amount of solvent during recrystallization can lead to a substantial portion of the product remaining dissolved in the mother liquor.[3]

Issue 2: Presence of Unreacted Starting Materials

  • Question: My final product is contaminated with unreacted 3-phenylpropanoic acid and/or the amine. How can I improve the conversion rate?

  • Answer: The presence of unreacted starting materials indicates an incomplete reaction. To drive the reaction to completion, consider the following optimizations:

    • Stoichiometry: Employing a slight excess (around 1.2 equivalents) of the amine can help to ensure the complete consumption of the 3-phenylpropanoic acid or its activated derivative.[4]

    • Reaction Time and Temperature: Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is crucial.[5] If the reaction appears sluggish, extending the reaction time or cautiously increasing the temperature may be necessary. For instance, in thionyl chloride mediated activation, a temperature of 65-70°C is often required for efficient conversion to the acid chloride.[4]

    • Activation of Carboxylic Acid: The direct reaction between a carboxylic acid and an amine is often slow due to the formation of an unreactive ammonium (B1175870) carboxylate salt.[6] Activating the 3-phenylpropanoic acid is essential. This is commonly achieved by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, or by using coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC).[4][6][7]

Issue 3: Formation of Side Products

  • Question: I have identified unexpected side products in my reaction mixture. What are the common side products and how can their formation be minimized?

  • Answer: Side product formation is a common challenge that can significantly lower the yield and complicate purification. In the synthesis of this compound from 3-phenylpropanoic acid, a frequent byproduct is the unreacted carboxylic acid itself, especially if the activation step is incomplete or if the activated species is hydrolyzed.[2][3]

    When using coupling agents like DCC, the formation of N-acylurea byproduct can occur. While often insoluble and removable by filtration, its formation consumes the activated acid. Using additives like 1-Hydroxybenzotriazole (HOBt) can help to suppress this side reaction.

    To minimize side reactions, careful control of the reaction temperature is critical. For instance, during the formation of the acid chloride and the subsequent addition of the amine, maintaining a low temperature (e.g., 0–5°C) can help to reduce the formation of byproducts.[4]

Issue 4: Difficulties in Product Purification

  • Question: I am struggling to purify my this compound. What are the recommended purification strategies?

  • Answer: Effective purification is key to obtaining high-purity this compound. The appropriate method will depend on the nature of the impurities present.

    • Aqueous Workup: A standard workup procedure often involves sequential washes with acidic and basic solutions to remove unreacted starting materials and certain byproducts.[4] For example, washing with a dilute acid solution (e.g., 5% HCl) will remove any unreacted amine, while a wash with a mild base (e.g., saturated NaHCO₃ solution) will remove unreacted 3-phenylpropanoic acid.[2][4]

    • Recrystallization: This is a highly effective method for purifying solid this compound. A common solvent system for recrystallization is an ethanol/water mixture.[4] The choice of solvent is critical; the desired compound should be soluble in the hot solvent but sparingly soluble at room temperature, while the impurities should remain soluble at all temperatures.

    • Column Chromatography: For mixtures that are difficult to separate by extraction or recrystallization, silica (B1680970) gel column chromatography is a powerful technique. An eluent system such as ethyl acetate/hexane is often employed to separate the desired amide from non-polar and very polar impurities.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent laboratory method for synthesizing this compound is the amidation of 3-phenylpropanoic acid.[4] This typically involves a two-step process:

  • Activation of the carboxylic acid: The carboxylic acid group of 3-phenylpropanoic acid is activated to make it more susceptible to nucleophilic attack. Common activating agents include:

    • Thionyl chloride (SOCl₂) or oxalyl chloride: These reagents convert the carboxylic acid into a highly reactive acyl chloride.[4][6][8]

    • Carbodiimides (e.g., EDC, DCC): These coupling agents facilitate the direct reaction between the carboxylic acid and an amine.[4]

  • Reaction with an amine: The activated carboxylic acid derivative is then reacted with ammonia (B1221849) or an appropriate amine to form the amide bond.[4]

An alternative, though less common, route is the partial hydrolysis of 3-phenylpropionitrile.[7]

Q2: How can I optimize the reaction conditions to maximize the yield?

A2: Optimizing reaction conditions is crucial for achieving a high yield of this compound. Key parameters to consider include:

  • Temperature: Controlling the temperature is vital to minimize side reactions. For instance, the formation of the acid chloride from 3-phenylpropanoic acid using thionyl chloride is often performed at a controlled temperature, sometimes starting at 0-5°C and then warming to ensure complete reaction.[4]

  • Stoichiometry: The molar ratio of the reactants plays a significant role. Using a slight excess of the amine (e.g., 1.2 equivalents) can help drive the reaction to completion.[4]

  • Solvent: The choice of solvent is important for ensuring that the reactants are soluble and to facilitate the reaction. Dichloromethane (B109758) or toluene (B28343) are commonly used solvents for these types of reactions.[4]

  • Reaction Time: The reaction should be monitored (e.g., by TLC) to determine the optimal reaction time to ensure complete conversion of the starting materials without significant decomposition of the product.

Q3: What are the key safety precautions to consider during the synthesis of this compound?

A3: Safety should always be the top priority in the laboratory. When synthesizing this compound, several hazards need to be considered:

  • Reagents: Many of the reagents used, such as thionyl chloride and pivaloyl chloride, are corrosive, toxic, and react with water to produce corrosive hydrogen chloride gas.[2] These should always be handled in a well-ventilated fume hood.

  • Solvents: Organic solvents like dichloromethane and toluene are flammable and have associated health risks. Avoid inhalation and skin contact.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Data Presentation

Table 1: Comparison of Reaction Conditions for Amidation of 3-Phenylpropanoic Acid

Activating AgentAmineMolar Ratio (Acid:Amine)Temperature (°C)Typical Yield (%)Reference
SOCl₂Ammonia1:1.20-2574-85[4]
EDC·HClBenzylamine1:130up to 81[4]
Isobutyl chloroformate/TriethylamineIsopropylamine1:1.2-20 to 2570-85[4]

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Phenylpropanoic Acid via Acyl Chloride

  • Acid Chloride Formation: In a fume hood, dissolve 3-phenylpropanoic acid in an anhydrous solvent such as dichloromethane. Slowly add thionyl chloride (SOCl₂) (approximately 1.2 equivalents) to the solution at room temperature. A catalytic amount of DMF can be added to accelerate the reaction. Heat the reaction mixture to reflux (around 65-70°C) and monitor the reaction by observing the cessation of gas evolution.

  • Amidation: Cool the reaction mixture to 0°C in an ice bath. In a separate flask, prepare a solution of aqueous ammonia. Slowly add the freshly prepared acyl chloride solution to the cold ammonia solution with vigorous stirring.

  • Workup: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for an additional 30-60 minutes. Separate the organic layer and wash it sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The crude product can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: 3-Phenylpropanoic Acid activation Acid Activation (e.g., SOCl2 or EDC) start->activation reaction Amidation Reaction activation->reaction amine_prep Prepare Amine Solution (e.g., Ammonia) amine_prep->reaction extraction Aqueous Workup (Acid/Base Washes) reaction->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Purification (Recrystallization or Chromatography) concentration->purification end End: Pure this compound purification->end

Caption: A typical workflow for the synthesis and purification of this compound.

troubleshooting_yield Troubleshooting Low Yield in this compound Synthesis cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield Observed incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_reactions Side Reactions low_yield->side_reactions workup_loss Product Loss During Workup low_yield->workup_loss poor_reagents Poor Reagent Quality low_yield->poor_reagents optimize_conditions Optimize Conditions (Time, Temp, Stoichiometry) incomplete_reaction->optimize_conditions control_temp Control Temperature side_reactions->control_temp careful_workup Careful Workup & Purification workup_loss->careful_workup purify_reagents Use Pure/Dry Reagents poor_reagents->purify_reagents

Caption: A logical diagram for troubleshooting low product yield.

References

Technical Support Center: Optimizing the Ritter Reaction for Amide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Ritter reaction for the synthesis of amides.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Ritter reaction in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My Ritter reaction is resulting in a low yield or no desired amide product. What are the potential causes and how can I improve the yield?

A: Low yields in the Ritter reaction can stem from several factors, primarily related to the stability of the carbocation intermediate and the reaction conditions. Here are some common causes and troubleshooting steps:

  • Carbocation Instability: The Ritter reaction proceeds via a carbocation intermediate.[1] The stability of this carbocation is crucial for the reaction's success.

    • Substrate Choice: Tertiary and benzylic alcohols or alkenes that can form stable tertiary or benzylic carbocations are ideal substrates.[2][3] Primary alcohols are generally unsuitable as they form highly unstable primary carbocations.[4] Secondary alcohols can be used, but may require harsher conditions or specific catalysts to achieve good yields.[5][6]

    • Rearrangements: Carbocation intermediates are prone to rearrangement to form a more stable carbocation.[7] This can lead to the formation of isomeric amide products. Carefully analyze your product mixture to identify any rearranged products. Using milder reaction conditions or a more selective catalyst can sometimes minimize rearrangements.[8]

  • Inadequate Acid Catalysis: A strong acid is typically required to promote the formation of the carbocation.[9]

    • Acid Strength and Concentration: Ensure you are using a sufficiently strong acid (e.g., concentrated sulfuric acid, trifluoroacetic acid) and in the correct stoichiometric amount.[1] The classical Ritter reaction often uses a stoichiometric amount of a strong Brønsted acid.[10]

    • Catalyst Deactivation: The presence of water or other nucleophiles can compete with the nitrile in reacting with the carbocation or deactivate the acid catalyst. Ensure all reagents and glassware are anhydrous.

  • Suboptimal Reaction Conditions:

    • Temperature: The optimal temperature can vary depending on the substrate and catalyst. For some systems, increasing the temperature can improve the rate and yield.[10] However, for others, higher temperatures can lead to decomposition or an increase in side products.[10] It is recommended to perform small-scale trials at different temperatures to find the optimal condition.

    • Reaction Time: Monitor the reaction progress using techniques like TLC, GC, or NMR to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while prolonged reaction times may result in product degradation.

Issue 2: Formation of Side Products

Q: I am observing significant side product formation in my Ritter reaction. What are the common side reactions and how can I suppress them?

A: The most common side reactions in the Ritter reaction are elimination and the formation of ethers.

  • Elimination: The carbocation intermediate can undergo elimination to form an alkene, especially at higher temperatures.

    • Temperature Control: Lowering the reaction temperature can often minimize elimination.

    • Nitrile Concentration: Using the nitrile as the solvent or in large excess can favor the nucleophilic attack of the nitrile on the carbocation over elimination.

  • Ether Formation: If water is present in the reaction mixture, it can act as a nucleophile and react with the carbocation to form an alcohol, which can then react with another carbocation to form an ether.

    • Anhydrous Conditions: As mentioned previously, maintaining strictly anhydrous conditions is crucial to prevent ether formation and other water-related side reactions.

  • Nitrile Hydrolysis: Under strong acidic conditions, the nitrile itself can be hydrolyzed to the corresponding carboxylic acid or primary amide. This is more likely to occur with prolonged reaction times or at high temperatures.

To minimize side reactions, a careful optimization of reaction conditions (temperature, reaction time, and reagent stoichiometry) is essential. The use of modern, milder catalytic systems can also significantly reduce the formation of unwanted byproducts.[7][10]

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider when optimizing the Ritter reaction?

A1: The key parameters to optimize for a successful Ritter reaction are:

  • Substrate: The ability of the substrate (alcohol or alkene) to form a stable carbocation is the most critical factor.[2][3]

  • Nitrile: The choice of nitrile can influence the reaction rate and yield. A wide range of aliphatic and aromatic nitriles can be used.[2][9]

  • Acid Catalyst: The type and amount of acid catalyst are crucial. While strong Brønsted acids are traditional, various Lewis acids and solid acid catalysts have been developed to provide milder and more selective conditions.[3]

  • Solvent: The solvent can affect the solubility of the reagents and the stability of the carbocation. In many cases, the nitrile itself can serve as the solvent.

  • Temperature: The optimal temperature needs to be determined empirically for each specific reaction.

  • Reaction Time: Monitoring the reaction progress is essential to determine the point of maximum product formation and avoid degradation.

Q2: Can I use primary alcohols in the Ritter reaction?

A2: Generally, primary alcohols are not suitable for the Ritter reaction because they form unstable primary carbocations.[4] However, benzylic primary alcohols can be used as they form relatively stable benzylic carbocations.[4]

Q3: Are there milder alternatives to strong acids for catalyzing the Ritter reaction?

A3: Yes, significant research has focused on developing milder and more environmentally friendly catalysts for the Ritter reaction. These include:

  • Lewis Acids: Catalysts like iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) and iron(III) chloride hexahydrate (FeCl₃·6H₂O) have been shown to be effective.[5][11]

  • Solid Acids: Heterogeneous catalysts such as Amberlyst-15 have also been successfully employed.[12]

  • Deep Eutectic Solvents (DESs): A reusable Lewis acidic deep eutectic solvent composed of FeCl₃·6H₂O and glycerol (B35011) has been developed for an efficient and sustainable Ritter reaction.[10][13]

Q4: How can I monitor the progress of my Ritter reaction?

A4: The progress of the Ritter reaction can be monitored by standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC): To visualize the consumption of the starting material and the formation of the product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify the structure of the product and determine the conversion by integrating the signals of the starting material and product.

Data Presentation

Table 1: Optimization of Ritter Reaction Conditions with Fe(NO₃)₃·9H₂O

EntrySubstrate (Alcohol)NitrileCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
11-PhenylethanolAcetonitrile (B52724)7580389.4 (GC)
21-PhenylethanolAcetonitrile10080398.8 (GC)
31-PhenylethanolAcetonitrile12580394.6 (GC)
41-PhenylethanolAcetonitrile100653Lower Yield
51-(4-Methoxyphenyl)ethanolAcetonitrile10080395 (Isolated)
61-(4-Chlorophenyl)ethanolAcetonitrile10080365 (Isolated)
71-PhenylethanolBenzonitrile10080382 (Isolated)
81-PhenylethanolPropionitrile10080385 (Isolated)
Data adapted from a study on the efficient synthesis of amides using Fe(NO₃)₃·9H₂O.[6]

Table 2: Substrate Scope of the Ritter Reaction using FeCl₃·6H₂O/Glycerol DES

EntryAlcoholNitrileTemperature (°C)Time (h)Yield (%)
11-PhenylethanolBenzonitrile40492
21-(4-Bromophenyl)ethanolBenzonitrile40485
3BenzhydrolBenzonitrile40498
4Adamantan-1-olBenzonitrile100495
5BenzhydrolAcetonitrile40488
6Benzhydrol4-Chlorobenzonitrile100481
7BenzhydrolPhenylacetonitrile100474
Data from a study on a sustainable Ritter reaction protocol using an iron-based deep eutectic solvent.[10][13]

Experimental Protocols

Protocol 1: General Procedure for the Ritter Reaction of Secondary Alcohols with Acetonitrile using Fe(NO₃)₃·9H₂O [5][6]

  • To a solution of the secondary alcohol (0.5 mmol) in acetonitrile (3 mL), add iron(III) nitrate nonahydrate (0.5 mmol).

  • Stir the reaction mixture at 80 °C for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired amide.

Protocol 2: General Procedure for the Ritter Reaction using FeCl₃·6H₂O/Glycerol Deep Eutectic Solvent (DES) [10][13]

  • Preparation of the DES: Mix anhydrous FeCl₃·6H₂O and glycerol in a 1:2 molar ratio and stir at room temperature until a homogeneous liquid is formed.

  • Ritter Reaction: To the prepared FeCl₃·6H₂O/glycerol DES (1 g), add the alcohol (1.5 mmol) and the nitrile (1.65 mmol).

  • Stir the reaction mixture at the specified temperature (see Table 2) for the indicated time under an air atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract the mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the residue by crystallization or column chromatography to obtain the pure amide.

Mandatory Visualization

Ritter_Reaction_Mechanism cluster_carbocation_formation Carbocation Formation cluster_nitrile_attack Nitrile Attack cluster_hydrolysis Hydrolysis Alcohol Alcohol Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol + H+ H+ H+ Carbocation Carbocation Protonated_Alcohol->Carbocation - H2O Nitrilium_Ion Nitrilium Ion Carbocation->Nitrilium_Ion + Nitrile H2O H2O Nitrile Nitrile Intermediate Imidate Intermediate Nitrilium_Ion->Intermediate + H2O H2O_hydrolysis H2O Amide Amide Intermediate->Amide Tautomerization - H+

Caption: General mechanism of the Ritter reaction.

Troubleshooting_Workflow Start Low Yield in Ritter Reaction Check_Carbocation Is the carbocation stable? Start->Check_Carbocation Check_Conditions Are reaction conditions optimized? Check_Carbocation->Check_Conditions Yes Use_Stable_Substrate Use tertiary/benzylic substrate Check_Carbocation->Use_Stable_Substrate No Check_Side_Reactions Are side products observed? Check_Conditions->Check_Side_Reactions Yes Optimize_Temp_Time Optimize temperature and reaction time Check_Conditions->Optimize_Temp_Time No Anhydrous_Conditions Ensure anhydrous conditions Check_Side_Reactions->Anhydrous_Conditions Yes (e.g., Ether) Consider_Catalyst Consider alternative catalyst Check_Side_Reactions->Consider_Catalyst Yes (e.g., Rearrangement) Successful_Reaction Successful Reaction Check_Side_Reactions->Successful_Reaction No Use_Stable_Substrate->Check_Conditions Optimize_Temp_Time->Check_Side_Reactions Anhydrous_Conditions->Successful_Reaction Consider_Catalyst->Successful_Reaction

Caption: Troubleshooting workflow for low yield in the Ritter reaction.

References

preventing the hydrolysis of 3-phenylpropanamide to its carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the hydrolysis of 3-phenylpropanamide to its carboxylic acid, 3-phenylpropanoic acid.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is this compound susceptible to hydrolysis?

A1: this compound, like other amides, is generally stable under neutral conditions. However, its hydrolysis is significantly accelerated under acidic or basic conditions, particularly with the application of heat.[1][2] The reaction involves the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon of the amide bond.

Q2: What is the primary degradation product of this compound hydrolysis?

A2: The primary degradation product of this compound hydrolysis is 3-phenylpropanoic acid and ammonia (B1221849) (or ammonium (B1175870) ions in acidic conditions).

Q3: In a biological setting, what other factors could contribute to the hydrolysis of this compound?

A3: In biological systems, enzymatic hydrolysis is a key consideration. Amidases, a class of hydrolase enzymes, can catalyze the cleavage of the amide bond in this compound.[3]

Q4: How can I minimize the hydrolysis of this compound during my experiments?

A4: To minimize hydrolysis, it is crucial to control the pH of your solution, keeping it as close to neutral (pH 7) as possible. Avoid high temperatures and prolonged heating. If working with biological samples, consider the presence of amidases and potentially use enzyme inhibitors if necessary.

Q5: Are there any analytical techniques to monitor the hydrolysis of this compound?

A5: Yes, High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique to monitor the degradation of this compound.[4][5][6][7][8][9][10] A stability-indicating HPLC method can separate and quantify this compound from its degradation product, 3-phenylpropanoic acid, allowing for accurate assessment of its stability over time.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly high levels of 3-phenylpropanoic acid in the sample. pH of the solution is too acidic or basic. Measure the pH of your solution. Adjust to a neutral pH (6.5-7.5) using a suitable buffer system.
High storage or experimental temperature. Store samples at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures. Avoid unnecessary heating during experiments.
Prolonged experiment duration. Minimize the duration of the experiment where the compound is in solution. Prepare solutions fresh before use.
Enzymatic degradation in biological samples. If working with cell lysates or other biological matrices, consider the presence of amidases. Perform experiments at low temperatures and consider adding a broad-spectrum protease/amidase inhibitor cocktail.
Inconsistent stability results between batches. Variability in experimental conditions. Standardize all experimental parameters, including pH, temperature, buffer composition, and storage conditions.
Contamination of reagents. Use high-purity water and reagents. Ensure all glassware is thoroughly cleaned and free of acidic or basic residues.

Quantitative Data

Table 1: Representative pH-Rate Profile for Amide Hydrolysis

pHApparent First-Order Rate Constant (k_obs) (s⁻¹)
2.05.0 x 10⁻⁷
3.01.5 x 10⁻⁷
4.05.0 x 10⁻⁸
5.02.0 x 10⁻⁸
6.01.0 x 10⁻⁸
7.08.0 x 10⁻⁹
8.01.5 x 10⁻⁸
9.05.0 x 10⁻⁸
10.01.5 x 10⁻⁷
11.05.0 x 10⁻⁷
12.01.5 x 10⁻⁶

Note: These are hypothetical values for illustrative purposes and the actual rates for this compound will vary.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to determine the intrinsic stability of this compound and to identify its degradation products under various stress conditions, as recommended by ICH guidelines.[11]

Objective: To assess the stability of this compound under hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • High-purity water (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Phosphate buffer (pH 7.0)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector and a suitable C18 column

  • pH meter

  • Oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Acid Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 M HCl.

  • Base Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 M NaOH.

  • Oxidative Degradation:

    • To a known volume of the stock solution, add an equal volume of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).

    • Withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a vial and heat it in an oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, dissolve a portion of the solid in the mobile phase to a suitable concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound in a suitable solvent to light in a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

    • After the exposure period, withdraw aliquots from both the exposed and control samples and dilute with the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method.

    • The method should be able to separate this compound from its degradation product, 3-phenylpropanoic acid, and any other potential impurities.

    • Monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of this compound.

Data Analysis:

  • Calculate the percentage degradation of this compound under each stress condition.

  • Identify and, if possible, quantify the major degradation products.

  • Determine the degradation pathway of this compound.

Visualizations

Hydrolysis_Prevention_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solutions Solutions cluster_verification Verification Problem This compound Hydrolysis Detected Check_pH Check Solution pH Problem->Check_pH Check_Temp Review Temperature Conditions Problem->Check_Temp Check_Enzymes Consider Enzymatic Activity (Biological Samples) Problem->Check_Enzymes Adjust_pH Adjust pH to Neutral (6.5-7.5) using a suitable buffer Check_pH->Adjust_pH pH is acidic/basic Control_Temp Store at Low Temperature (2-8°C or frozen) Check_Temp->Control_Temp High temperature Use_Inhibitors Add Amidase Inhibitors Check_Enzymes->Use_Inhibitors Enzymatic hydrolysis likely Monitor_Stability Monitor Stability using Stability-Indicating HPLC Adjust_pH->Monitor_Stability Control_Temp->Monitor_Stability Use_Inhibitors->Monitor_Stability Minimize_Time Minimize Experiment Duration Minimize_Time->Monitor_Stability

Caption: Troubleshooting workflow for preventing this compound hydrolysis.

Forced_Degradation_Pathway cluster_compound Compound cluster_products Degradation Products Amide This compound Acid 3-Phenylpropanoic Acid Amide->Acid Acid/Base Hydrolysis (Primary Pathway) Other Other Minor Degradants Amide->Other Oxidation / Photolysis (Secondary Pathways)

Caption: Degradation pathways of this compound under forced degradation conditions.

References

strategies for purifying 3-phenylpropanamide from unreacted starting materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive strategies for purifying 3-phenylpropanamide from unreacted starting materials. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've synthesized this compound from 3-phenylpropanoic acid and ammonia (B1221849) using a coupling reagent. How do I remove the unreacted starting materials and the coupling agent's byproduct?

A1: The purification strategy depends on the coupling reagent used.

  • If you used a carbodiimide (B86325) reagent like EDC (1-ethyl-3-(3-(dimethylaminopropyl)carbodiimide)): The primary byproduct is a water-soluble urea (B33335) derivative (1-ethyl-3-(3-dimethylaminopropyl)urea).[1][2] Unreacted 3-phenylpropanoic acid can be removed with a basic wash, and unreacted ammonia (if in excess) can be removed with an acidic wash. A typical workup involves liquid-liquid extraction.

  • If you used a carbodiimide reagent like DCC (N,N'-dicyclohexylcarbodiimide): The main byproduct is dicyclohexylurea (DCU), which has low solubility in many common organic solvents.[3] This allows for its removal by filtration.

Troubleshooting Guide: Purification after Amide Coupling

Issue Potential Cause Recommended Solution
Product is contaminated with unreacted 3-phenylpropanoic acid. Incomplete reaction or insufficient basic wash.During your aqueous workup, ensure you wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (B78521) (NaOH) solution to deprotonate the carboxylic acid, making it water-soluble.[4]
Product is contaminated with the EDC urea byproduct. Incomplete removal during aqueous extraction.The urea byproduct of EDC is water-soluble.[2] Wash the organic layer multiple times with water or a dilute HCl solution followed by brine.[1]
A white precipitate (DCU) is present in my product after using DCC. Dicyclohexylurea (DCU) is the byproduct of DCC and is poorly soluble.Filter the reaction mixture before the aqueous workup. DCU can often be filtered off directly from the reaction solvent (e.g., dichloromethane).[3] If some DCU remains, it can sometimes be removed by recrystallization, as its solubility profile may differ from your product.
My final product is an oil and won't crystallize. Presence of impurities preventing crystallization.Try purifying by column chromatography first to remove impurities, then attempt recrystallization. Alternatively, try triturating the oil with a non-polar solvent like hexanes to induce crystallization.

Q2: I've prepared this compound from 3-phenylpropionyl chloride and ammonia. What is the best way to purify the product?

A2: This reaction is typically rapid. The main impurities are likely excess ammonia and ammonium (B1175870) chloride formed as a byproduct.[5]

Troubleshooting Guide: Purification after Acyl Chloride Reaction

Issue Potential Cause Recommended Solution
Product is contaminated with ammonium chloride. Ammonium chloride is the primary byproduct.Wash the reaction mixture with water to dissolve the ammonium chloride.
The product has a low yield after aqueous workup. This compound has moderate water solubility.To minimize product loss, saturate the aqueous layer with sodium chloride (brine) before extraction to decrease the solubility of the amide in the aqueous phase.
Residual acidic impurities are present. Possible hydrolysis of the starting acyl chloride to 3-phenylpropanoic acid.A wash with a mild base like saturated sodium bicarbonate solution during the workup will remove any acidic impurities.[4]

Data Presentation: Physical Properties of Key Compounds

The following table summarizes the physical properties of this compound and common starting materials and byproducts to aid in the development of purification strategies.

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C) Solubility
This compound C₉H₁₁NO149.1999 - 103339.9 (predicted)Moderately soluble in water; soluble in ethanol (B145695), methanol.[6]
3-Phenylpropanoic Acid C₉H₁₀O₂150.1748 - 50280Slightly soluble in water; soluble in ethanol.[7]
3-Phenylpropionyl Chloride C₉H₉ClO168.62-7 - -5232Reacts with water; soluble in ether.[8][9]
Dicyclohexylurea (DCU) C₁₃H₂₄N₂O224.34232 - 233~408Poorly soluble in water and many organic solvents; slightly soluble in hot DMSO and methanol.[3]
1-Ethyl-3-(3-dimethylaminopropyl)urea (EDU) C₈H₁₉N₃O173.26N/A316.5 (predicted)Soluble in water; slightly soluble in chloroform (B151607) and methanol.[10][11]

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction (for EDC-mediated synthesis)
  • Reaction Quench: After the reaction is complete, dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

  • Acidic Wash: Transfer the mixture to a separatory funnel and wash with 1M HCl (2 x 50 mL per 100 mL of organic phase) to remove unreacted amines and the EDC urea byproduct.

  • Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove unreacted 3-phenylpropanoic acid.

  • Brine Wash: Wash the organic layer with brine (1 x 50 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: An ethanol/water mixture is a suitable solvent system for the recrystallization of this compound.[4]

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water, and dry them in a vacuum oven.

Protocol 3: Purification by Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system using thin-layer chromatography (TLC). A good starting point for this compound is a mixture of hexane (B92381) and ethyl acetate.[4] The ideal eluent system should give the product a retention factor (Rf) of approximately 0.3.

  • Column Packing: Prepare a slurry of silica (B1680970) gel in the chosen eluent and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the eluent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

PurificationWorkflow start Crude this compound extraction Liquid-Liquid Extraction start->extraction Initial Cleanup recrystallization Recrystallization start->recrystallization Direct (if crude is solid) chromatography Column Chromatography start->chromatography Direct extraction->recrystallization Further Purification extraction->chromatography Alternative Purification impurities_aq Aqueous Impurities (Acids, Bases, Salts) extraction->impurities_aq pure_product Pure this compound recrystallization->pure_product impurities_sol Soluble Impurities recrystallization->impurities_sol chromatography->pure_product impurities_sep Separated Impurities chromatography->impurities_sep

Caption: General workflow for the purification of this compound.

TroubleshootingRecrystallization start Attempting Recrystallization oiling_out Product Oils Out start->oiling_out low_yield Low Crystal Yield start->low_yield no_crystals No Crystals Form start->no_crystals sol_oiling Re-dissolve and add more 'good' solvent or cool more slowly oiling_out->sol_oiling Troubleshoot sol_low_yield Concentrate mother liquor or cool for a longer period low_yield->sol_low_yield Troubleshoot sol_no_crystals Scratch flask with glass rod or add a seed crystal no_crystals->sol_no_crystals Troubleshoot success Pure Crystals Obtained sol_oiling->success sol_low_yield->success sol_no_crystals->success

Caption: Troubleshooting common issues during recrystallization.

References

Technical Support Center: Managing Exothermic 3-Phenylpropanamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing temperature control during the exothermic synthesis of 3-phenylpropanamide. Below are frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure safe and successful reactions.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in this compound synthesis?

A1: The amidation of 3-phenylpropanoic acid, particularly when using activating agents like thionyl chloride (SOCl₂) or carbodiimides (EDC, DCC), is an exothermic process.[1] Poor temperature control can lead to several undesirable outcomes, including the formation of side products, degradation of the desired product, and in severe cases, a runaway reaction, which poses a significant safety hazard.[2][3] Maintaining a stable temperature ensures higher yield, purity, and process safety.[1][4]

Q2: What are the initial signs of a thermal runaway in my reaction?

A2: Early indicators of a thermal runaway include a sudden, unexpected rise in the reaction mixture's temperature that does not stabilize with standard cooling, an increase in pressure within the reaction vessel, noticeable gas evolution, and a change in the color or viscosity of the reaction mixture.[2] It is crucial to have a quenching plan in place before starting any exothermic reaction.

Q3: What are the most common methods for synthesizing this compound and their typical temperature ranges?

A3: Common methods include:

  • Thionyl Chloride (SOCl₂) Activation: This involves two main temperature stages. The initial formation of the acid chloride is often conducted at a low temperature (0–5°C) to minimize side reactions. The subsequent activation step is typically performed at a higher temperature, around 65–70°C.[1]

  • Carbodiimide Coupling (EDC or DCC): This method is generally performed at cooler temperatures, typically ranging from 0°C to 25°C.[1]

  • Isobutyl Chloroformate Method: This procedure requires strict temperature control, with the formation of the mixed anhydride (B1165640) occurring at -20°C to 5°C and the final amine coupling step at 0–25°C.[1]

  • Direct Thermal Amidation: This method requires significantly higher temperatures, often exceeding 140°C, to drive the reaction by removing water.[5]

Q4: Can flow chemistry be used to better control the exotherm?

A4: Yes, flow chemistry is an excellent strategy for managing highly exothermic reactions. The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat dissipation.[4] This technology enables precise temperature control, prevents the formation of hot spots, and significantly improves safety by minimizing the volume of reactants at any given time.[4]

Troubleshooting Guide

Issue 1: The temperature of my reaction is spiking uncontrollably during reagent addition.

  • Question: I am adding the amine to the 3-phenylpropanoyl chloride, and the temperature is rising rapidly despite being in an ice bath. What should I do?

  • Answer:

    • Immediately stop the addition of the reagent.

    • Ensure efficient stirring: Inefficient mixing can create localized hot spots.[6]

    • Slow the rate of addition: Adding the reagent too quickly is a common cause of temperature spikes. Use a syringe pump for controlled, dropwise addition.

    • Dilute the reactants: Using a more dilute solution can help to manage the rate of heat generation.[4]

    • Improve the cooling system: For highly exothermic steps, an ice/salt or dry ice/acetone (B3395972) bath may be necessary to achieve lower temperatures.

Issue 2: My final product yield is low, and I suspect thermal degradation.

  • Question: After purification, my yield of this compound is much lower than expected. TLC analysis of the crude mixture showed multiple spots. Could overheating be the cause?

  • Answer: Yes, overheating can lead to the formation of by-products and degradation of the target molecule.

    • Review your temperature logs: Were there any deviations from the target temperature range during the reaction?[6]

    • Optimize the reaction temperature: Conduct small-scale experiments at different temperatures to find the optimal balance between reaction rate and product stability. For instance, while SOCl₂ activation may occur at 70°C, the subsequent amidation step should be kept cool.[1]

    • Minimize reaction time: Do not let the reaction run longer than necessary. Monitor its progress closely using TLC or LC-MS and quench it as soon as the starting material is consumed.[6]

Issue 3: The reaction is not proceeding to completion at the recommended low temperature.

  • Question: I am running a DCC-coupling reaction at 0°C, but after several hours, a significant amount of starting material remains. What should I do?

  • Answer:

    • Check reagent quality: Ensure that your coupling agents (DCC, EDC) and other reagents are pure and not degraded.[6]

    • Allow for gradual warming: While the initial addition should be done at 0°C, some reactions require a gradual warm-up to room temperature (25°C) to proceed to completion.[1] Monitor the reaction by TLC during this warming phase.

    • Verify stoichiometry: Ensure the molar ratios of your reactants are correct. For example, using a slight excess of the amine (1.2 equivalents) can help drive the reaction to completion.[1]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for managing temperature in this compound synthesis.

Table 1: Recommended Temperature Ranges for Common Synthetic Routes

Synthetic RouteStepTemperature Range (°C)Reference
Thionyl Chloride (SOCl₂) Activation Acid Chloride Formation / Amine Addition0 – 5[1]
Thionyl Chloride Activation65 – 70[1]
Carbodiimide Coupling (EDC/DCC) Full Reaction0 – 25[1]
Isobutyl Chloroformate Method Anhydride Formation-20 – 5[1]
Amine Coupling0 – 25[1]
Direct Thermal Amidation Full Reaction>140[5]

Table 2: Cooling Bath Options and Achievable Temperatures

Cooling AgentAchievable Temperature (°C)Notes
Ice / Water0Most common; suitable for many amidation steps.
Ice / NaCl-10 to -20Provides lower temperatures for more exothermic steps.
Dry Ice / Acetone-78Effective for reactions requiring very low temperatures, such as mixed anhydride formation.
Dry Ice / Isopropanol-77Alternative to acetone with a lower freezing point.

Experimental Protocols

Protocol 1: Synthesis via Thionyl Chloride Activation with Temperature Control

This protocol details the synthesis of this compound from 3-phenylpropanoic acid using thionyl chloride, with a strong emphasis on temperature management.

Materials:

  • 3-phenylpropanoic acid

  • Thionyl chloride (SOCl₂)

  • Ammonia solution (aqueous) or appropriate amine

  • Dichloromethane (DCM) or Toluene[1]

  • 5% HCl solution[1]

  • Saturated sodium bicarbonate (NaHCO₃) solution[1]

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ice bath, thermometer, dropping funnel

Procedure:

  • Acid Chloride Formation:

    • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-phenylpropanoic acid (1.0 equiv) in dichloromethane.

    • Cool the flask in an ice bath to 0–5°C.[1]

    • Slowly add thionyl chloride (1.2 equiv) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 65-70°C and stir for 2-3 hours until gas evolution ceases.[1]

  • Removal of Excess SOCl₂:

    • Cool the mixture back to room temperature.

    • Remove the excess thionyl chloride and solvent by distillation or under reduced pressure. This step is critical for product purity.[1]

  • Amidation:

    • Dissolve the crude 3-phenylpropanoyl chloride in fresh, dry dichloromethane.

    • Cool this solution in an ice bath to 0–5°C.

    • In a separate flask, prepare a solution of the amine (1.2 equiv).

    • Add the amine solution dropwise to the acid chloride solution, maintaining the temperature between 0–5°C throughout the addition.[1]

    • Once the addition is complete, allow the reaction to stir at 0°C for 1 hour, then gradually warm to room temperature and stir for an additional 4–6 hours.[1]

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with 5% HCl and saturated NaHCO₃ solution.[1]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization (e.g., from an ethanol/water mixture) or silica (B1680970) gel chromatography.[1]

Visualizations

Exotherm_Troubleshooting_Workflow Workflow for Managing Temperature Excursions start Temperature Spike Detected (>5-10°C above setpoint) stop_addition Immediately Stop Reagent Addition start->stop_addition check_stirring Verify Stirring Efficiency stop_addition->check_stirring check_cooling Assess Cooling Bath Performance stop_addition->check_cooling is_stable Temperature Stabilizing? check_stirring->is_stable check_cooling->is_stable resume_slowly Resume Addition at Slower Rate is_stable->resume_slowly Yes enhance_cooling Enhance Cooling (e.g., add salt/dry ice) is_stable->enhance_cooling No end_ok Process Controlled resume_slowly->end_ok enhance_cooling->is_stable quench Execute Emergency Quench Protocol enhance_cooling->quench If still unstable

Caption: Troubleshooting workflow for temperature spikes.

Heat_Management_Concept Conceptual Diagram of Reaction Heat Management cluster_gen Factors Increasing Heat Generation cluster_rem Factors Increasing Heat Removal reaction Exothermic Reaction (Heat Generation) stable Stable Temperature (Generation = Removal) reaction->stable when balanced by runaway Runaway Condition (Generation > Removal) reaction->runaway if uncontrolled heat_removal Cooling System (Heat Removal) stable->heat_removal fast_addition Fast Reagent Addition fast_addition->reaction high_conc High Concentration high_conc->reaction hot_spots Poor Mixing hot_spots->reaction cooling_bath Efficient Cooling Bath cooling_bath->heat_removal slow_addition Slow Reagent Addition slow_addition->heat_removal dilution Dilution dilution->heat_removal good_stirring Good Stirring good_stirring->heat_removal

Caption: Heat generation vs. heat removal in exothermic reactions.

References

Technical Support Center: Troubleshooting TLC Analysis of 3-Phenylpropanamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Thin Layer Chromatography (TLC) analysis of reactions involving 3-phenylpropanamide.

Frequently Asked Questions (FAQs)

Q1: What is a typical Rf value for this compound?

A1: The Rf value of this compound is highly dependent on the solvent system (eluent) used. As a moderately polar compound, a good starting point is a solvent system that gives an Rf value between 0.2 and 0.4, as this range typically provides the best separation.[1][2] It is always recommended to run a standard of pure this compound alongside your reaction mixture to accurately determine its Rf in your specific system.

Q2: How can I visualize this compound on a TLC plate if it's not UV-active?

A2: While the phenyl group in this compound should allow for visualization under a 254 nm UV lamp, if the concentration is too low or you need a secondary method, various staining solutions can be used.[3] Potassium permanganate (B83412) (KMnO4) stain is a good general-purpose oxidizing stain that works for many organic compounds.[4] Stains that are specific for amides or nitrogen-containing compounds, such as the hydroxylamine/iron(III) chloride test or Dragendorff reagent, can also be effective.[5][6]

Q3: How do I choose an appropriate solvent system for my this compound reaction?

A3: The choice of solvent system depends on the polarity of your starting materials, product, and any byproducts. For amide synthesis, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is a common starting point.[1][7] If your starting materials (e.g., 3-phenylpropanoic acid and an amine) are significantly different in polarity from your amide product, you can adjust the ratio of these solvents to achieve good separation. For more polar compounds, adding a small amount of methanol (B129727) to a dichloromethane (B109758) or ethyl acetate solution can be effective.[1][8][9]

Q4: My starting materials, 3-phenylpropanoic acid and an amine, are streaking on the TLC plate. How can I fix this?

A4: Streaking of acidic or basic compounds is a common issue.[3] For acidic compounds like carboxylic acids, adding a small amount (0.1–2.0%) of acetic or formic acid to the mobile phase can improve spot shape.[1][3] For basic compounds like amines, adding a small amount (0.1–2.0%) of triethylamine (B128534) or a few drops of ammonia (B1221849) in methanol can prevent streaking.[1][3]

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
No spots are visible on the TLC plate. 1. The sample concentration is too low.[3][10] 2. The compound is not UV-active and no stain was used.[3] 3. The solvent level in the developing chamber was above the spotting line.[3][10] 4. The compound is volatile and evaporated from the plate.[3]1. Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[3][10] 2. Use a chemical stain for visualization (see Table 2). 3. Ensure the solvent level is below the origin line where the samples are spotted.[3][10] 4. This is less likely for this compound but can be an issue for more volatile reactants.
The spots are streaked or elongated. 1. The sample is overloaded (too concentrated).[3][10][11] 2. The solvent system is inappropriate for the sample.[10] 3. The compound is acidic or basic and is interacting strongly with the silica (B1680970) gel.[3] 4. The sample was not fully dissolved before spotting.1. Dilute the sample before spotting.[3][11] 2. Change the polarity of the solvent system.[10] 3. Add a small amount of acid (e.g., acetic acid) for acidic compounds or base (e.g., triethylamine) for basic compounds to the eluent.[1][3] 4. Ensure your sample is fully dissolved in the spotting solvent.
The spots are too close to the baseline (low Rf). 1. The eluent is not polar enough to move the compound up the plate.[3][11]1. Increase the polarity of the solvent system. For example, increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture, or add a small amount of methanol.[1][3]
The spots are too close to the solvent front (high Rf). 1. The eluent is too polar for the compound.[3]1. Decrease the polarity of the solvent system. For example, increase the proportion of hexane in a hexane/ethyl acetate mixture.[1][3]
The solvent front is uneven. 1. The TLC plate was touching the side of the developing chamber or the filter paper.[10] 2. The bottom of the TLC plate is not level with the bottom of the chamber. 3. The chamber was not properly saturated with solvent vapor.1. Ensure the plate is centered in the chamber and not touching the sides.[10] 2. Make sure the plate is resting flat on the bottom of the chamber. 3. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor before running the plate.
There are unexpected spots on the plate. 1. Contamination of the TLC plate from handling.[10] 2. The spotting capillary was contaminated. 3. The reaction has produced unexpected byproducts.1. Handle the TLC plate only by the edges.[10] 2. Use a clean capillary for each sample. 3. This may indicate a real result; consider what side reactions might be occurring.

Experimental Protocols

Standard TLC Monitoring of a this compound Synthesis

This protocol assumes the synthesis of this compound from 3-phenylpropanoic acid and an amine.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber with a lid

  • Capillary tubes for spotting

  • Pencil

  • Ruler

  • Eluent (e.g., 1:1 Hexane:Ethyl Acetate)

  • Visualization method (UV lamp, staining solution)

  • Samples:

    • Starting Material 1 (SM1): 3-phenylpropanoic acid dissolved in a suitable solvent

    • Starting Material 2 (SM2): Amine dissolved in a suitable solvent

    • Reaction Mixture (RM)

Procedure:

  • Prepare the Developing Chamber: Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm.[12] Place a piece of filter paper inside, wet it with the eluent, and close the lid to allow the atmosphere to saturate for 5-10 minutes.

  • Prepare the TLC Plate:

    • With a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate.[12]

    • Mark three small, evenly spaced points on this line for your samples. Label them (e.g., SM1, Co-spot, RM).

  • Spot the Plate:

    • Using a clean capillary tube, touch it to the SM1 solution and then briefly and gently touch it to the first marked point on the origin. Keep the spot as small as possible.[12]

    • On the center point (Co-spot), first spot the starting materials, and then, using the same capillary, spot the reaction mixture directly on top.[12] This "co-spot" helps to confirm the identity of the starting material spot in the reaction mixture lane.[12]

    • Using a clean capillary tube, spot the reaction mixture on the third point.

  • Develop the Plate:

    • Carefully place the spotted TLC plate into the prepared chamber, ensuring the origin line is above the solvent level.[10]

    • Close the lid and allow the solvent to travel up the plate undisturbed.

    • When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[12]

  • Visualize the Plate:

    • Allow the solvent to completely evaporate from the plate.

    • View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.

    • If necessary, use a chemical stain for further visualization (see Table 2).

  • Analyze the Results:

    • Calculate the Rf value for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[9]

    • Monitor the disappearance of the starting material spots and the appearance of the product spot in the reaction mixture lane to determine the progress of the reaction.

Data Presentation

Table 1: Recommended Solvent Systems for TLC of Amide Reactions

Compound Polarity Recommended Solvent System Notes
Non-polar to Moderately PolarHexane / Ethyl Acetate (e.g., 9:1 to 1:1)A good starting point for many amide syntheses.[1][7] Adjust the ratio to achieve optimal separation.
Moderately Polar to PolarDichloromethane / Methanol (e.g., 99:1 to 9:1)Useful when compounds are not sufficiently mobile in less polar systems.[1]
Polar / Basic CompoundsDichloromethane / Methanol with 1-10% NH4OHThe addition of a base helps to prevent streaking of amines.[8][9]
Polar / Acidic CompoundsEthyl Acetate / Butanol / Acetic Acid / Water (80:10:5:5)A highly polar system that can be effective for very polar compounds, including carboxylic acids.[8][9]

Table 2: Common Visualization Agents for TLC

Visualization Agent Preparation Procedure Detects
UV Light (254 nm) N/AShine a 254 nm UV lamp on the dried plate.Compounds with a UV chromophore (e.g., aromatic rings) will appear as dark spots on a fluorescent background.[5]
Potassium Permanganate (KMnO4) 3g KMnO4, 20g K2CO3, 5 mL 5% NaOH in 300 mL water.Dip the plate in the solution and gently heat with a heat gun.Most oxidizable organic compounds (alcohols, amines, alkenes, etc.). Appears as yellow/brown spots on a purple background.[4]
Ninhydrin (B49086) 0.3g ninhydrin in 100 mL of n-butanol and 3 mL of acetic acid.Dip or spray the plate and heat gently.Primary and secondary amines, amino acids. Typically gives purple or yellow spots.[4][6]
p-Anisaldehyde 135 mL absolute ethanol, 5 mL concentrated H2SO4, 1.5 mL glacial acetic acid, 3.7 mL p-anisaldehyde.Dip the plate and heat until colors develop.A general stain for many functional groups. Colors vary depending on the compound.[13][14]
Iodine Chamber A few crystals of iodine in a closed chamber.Place the dried plate in the chamber until spots appear.Many organic compounds will absorb the iodine vapor, appearing as brown spots.[13][14]

Visualizations

TLC_Troubleshooting_Workflow start_node Start TLC Analysis problem_node problem_node start_node->problem_node Observe TLC Plate issue_node issue_node problem_node->issue_node Identify Issue cause_node cause_node solution_node solution_node cause_node->solution_node Low Concentration? Solvent Above Origin? No UV/Stain? end_node Successful Analysis solution_node->end_node Re-run TLC issue_node->cause_node No Spots issue_node->end_node Good Separation cause_node2 Overloaded Sample? Inappropriate Solvent? Acidic/Basic Compound? issue_node->cause_node2 Streaking cause_node3 Incorrect Solvent Polarity? issue_node->cause_node3 Rf Too Low/High cause_node4 Plate Touching Side? Chamber Not Saturated? issue_node->cause_node4 Uneven Front solution_node2 Dilute Sample Change Solvent Add Acid/Base Modifier cause_node2->solution_node2 solution_node2->end_node solution_node3 Adjust Solvent Ratio (Increase/Decrease Polarity) cause_node3->solution_node3 solution_node3->end_node solution_node4 Center Plate Saturate Chamber cause_node4->solution_node4 solution_node4->end_node

Caption: Troubleshooting workflow for common TLC analysis issues.

References

how to reproduce a previously successful 3-phenylpropanamide experiment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully reproducing 3-phenylpropanamide synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a low yield in my this compound synthesis?

Low yields can stem from several factors:

  • Inefficient Carboxylic Acid Activation: The chosen coupling reagent or method may not be effectively activating the 3-phenylpropanoic acid for the amidation reaction.[1]

  • Poor Amine Nucleophilicity: If you are synthesizing a substituted amide, an electron-deficient or sterically hindered amine will be a poor nucleophile, leading to a slow or incomplete reaction.[1]

  • Formation of Unreactive Salts: Simply mixing 3-phenylpropanoic acid and an amine at room temperature can form an ammonium (B1175870) carboxylate salt, which is unreactive under these conditions.[1]

  • Suboptimal Reaction Conditions: Parameters such as solvent, temperature, reaction time, and stoichiometry of reactants may not be optimized.[1][2]

  • Side Reactions: The hydrolysis of the activated acid intermediate or the acyl chloride can reduce the amount of reactant available to form the desired product.[3]

Q2: How do I choose the right synthetic method for my experiment?

There are two primary methods for this synthesis, each with its own advantages:

  • Acid Chloride Route: This involves converting 3-phenylpropanoic acid to 3-phenylpropanoyl chloride using a reagent like thionyl chloride (SOCl₂), followed by a reaction with an amine.[2] This is a robust and often high-yielding method. However, it involves handling corrosive and reactive reagents like SOCl₂.[2][3]

  • Coupling Agent Route: This method uses a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid in situ.[2][4] This approach involves milder conditions but may require more careful purification to remove byproducts from the coupling agent.[5]

Q3: My final product is impure. What are the likely contaminants and how can I remove them?

Common impurities include:

  • Unreacted 3-Phenylpropanoic Acid: This can be removed by washing the organic reaction mixture with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[2][3]

  • Unreacted Amine: If you are using an amine other than ammonia (B1221849), residual amine can be removed with a dilute acid wash (e.g., 1M or 5% HCl).[2][3]

  • Coupling Agent Byproducts: If using DCC, the dicyclohexylurea (DCU) byproduct is notoriously insoluble and can often be removed by filtration. If using EDC, the byproducts are water-soluble and can be removed with aqueous washes.[2]

  • Diacylated Product: This is less common but can occur under harsh conditions.[3]

Purification is typically achieved through a combination of an aqueous workup (acid/base washes) followed by recrystallization or column chromatography.[2] Recrystallization from an ethanol/water mixture is often effective.[2]

Q4: My reaction is very slow or appears to have stalled. What should I check?

If the reaction is not progressing, consider the following:

  • Temperature: Amidation reactions can be sensitive to temperature. The acid chloride formation with SOCl₂ is often performed at elevated temperatures (65–70°C), while the subsequent amidation and carbodiimide (B86325) coupling reactions are typically run at cooler temperatures (0–25°C) to control the reaction rate and minimize side reactions.[2]

  • Solubility: Ensure all reactants are adequately dissolved in the chosen solvent. Poor solubility can significantly hinder reaction rates.[5]

  • Stoichiometry: Verify that the molar ratios of your reactants are correct. For instance, in EDC-mediated coupling, a 1:1 molar ratio between the acid and amine is common.[2]

  • Catalyst (if applicable): When forming the acid chloride, a catalytic amount of N,N-dimethylformamide (DMF) can be used to accelerate the reaction.[2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Product Yield Incomplete reaction.Increase reaction time or adjust the temperature. Monitor reaction progress using Thin Layer Chromatography (TLC).[5]
Inefficient acid activation.If using a coupling agent, consider switching to the acid chloride method, which is often more reactive.[2][5] Ensure your coupling reagents are fresh.
Hydrolysis of activated intermediate.Ensure all glassware is dry and use anhydrous solvents, especially for the acid chloride route.[3] Add the acyl chloride dropwise at a low temperature (0-5°C) to control the exothermic reaction.[2]
Impure Product (after workup) Residual starting materials.Perform sequential washes with dilute acid (e.g., 5% HCl) to remove unreacted amine and saturated NaHCO₃ to remove unreacted carboxylic acid.[2]
Byproducts from coupling agents.If using DCC, filter off the insoluble DCU byproduct. For water-soluble byproducts from EDC, ensure thorough aqueous extraction.[2]
Oily or non-crystalline product.Purify via silica (B1680970) gel column chromatography. An ethyl acetate/hexane eluent system is commonly used.[2] Alternatively, attempt recrystallization from a different solvent system.[2]
Reaction Fails to Start Formation of unreactive ammonium salt.Do not simply mix the acid and amine. Ensure you are using a proper activation method (coupling agent or acid chloride formation).[1]
Reagent degradation.Use fresh or properly stored coupling agents, thionyl chloride, and anhydrous solvents.

Data Presentation: Reaction Conditions

The following table summarizes typical reaction conditions for the synthesis of N-substituted 3-phenylpropanamides, which can be adapted for the parent compound.

DerivativeReagentsMolar Ratio (Acid:Amine)Temperature (°C)TimeYield (%)
N-benzyl-3-phenylpropanamide3-Phenylpropanoic acid, Benzylamine, EDC·HCl1:13030-60 minUp to 81
N-isopropyl-3-phenylpropanamide3-Phenylpropanoic acid, Isopropylamine, EDC/DCC-0-25--
N-isopropyl-3-phenylpropanamide3-Phenylpropanoic acid, Isobutyl chloroformate, Triethylamine, Isopropylamine1:1.2-20 to 5 (anhydride), 0-25 (coupling)-70-85
2-amino-2-methyl-3-phenylpropanamide2-Methyl-3-phenylpropanoyl chloride, Ammonia1:1.20 to 254-6 hours74-85
(Data adapted from a summary of various synthesis methods)[2]

Experimental Protocols

Method A: Synthesis via 3-Phenylpropanoyl Chloride

This protocol involves two main steps: the formation of the acid chloride and the subsequent reaction with an amine source.

Step 1: Formation of 3-Phenylpropanoyl Chloride

  • In a fume hood, add 3-phenylpropanoic acid to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add thionyl chloride (SOCl₂) (approx. 1.5-2.0 equivalents) dropwise to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[2]

  • Heat the mixture under reflux conditions (typically 65–70°C) until the evolution of gas (SO₂ and HCl) ceases.[2]

  • Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.[2] The resulting crude 3-phenylpropanoyl chloride can often be used directly in the next step.

Step 2: Amidation

  • Dissolve the crude 3-phenylpropanoyl chloride in an anhydrous solvent (e.g., dichloromethane).

  • Cool the solution in an ice bath (0-5°C).

  • Slowly add a concentrated aqueous solution of ammonia (or bubble ammonia gas through the solution) with vigorous stirring.[5]

  • Allow the reaction to warm to room temperature and continue stirring until completion, monitoring progress by TLC.

  • Begin the workup by adding water and separating the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization, typically from an ethanol/water mixture.[2]

Method B: Synthesis via EDC Coupling

This protocol outlines a one-pot synthesis using a carbodiimide coupling agent.

  • Dissolve 3-phenylpropanoic acid (1.0 equiv) and the amine source (1.0-1.2 equiv) in a suitable solvent such as dichloromethane (B109758) (DCM) or DMF in a round-bottom flask.

  • Cool the mixture in an ice bath to 0°C.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.0-1.2 equiv) to the solution portion-wise while stirring.

  • Allow the reaction to slowly warm to room temperature and stir for the specified time (e.g., 30-60 minutes, but may require longer depending on the amine).[2] Monitor the reaction's progress by TLC.

  • Once the reaction is complete, dilute the mixture with the solvent and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine to remove unreacted materials and the water-soluble urea (B33335) byproduct.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by recrystallization or silica gel chromatography as needed.[2]

Visualizations

experimental_workflow start Start reagents Reagent Preparation (Acid, Amine, Solvent, Reagents) start->reagents reaction Amidation Reaction (Acid Activation & Amine Addition) reagents->reaction workup Aqueous Workup (Extraction & Washes) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification analysis Product Analysis (Yield, Purity, Characterization) purification->analysis end End analysis->end

Caption: General experimental workflow for this compound synthesis.

acid_chloride_pathway cluster_reactants Reactants cluster_final Products acid 3-Phenylpropanoic Acid intermediate 3-Phenylpropanoyl Chloride (Reactive Intermediate) acid->intermediate + SOCl₂ (cat. DMF, 65-70°C) socl2 Thionyl Chloride (SOCl₂) socl2->intermediate amide This compound intermediate->amide + NH₃ (0°C to RT) byproducts SO₂ + HCl intermediate->byproducts amine Ammonia (NH₃) amine->amide

Caption: Reaction pathway for the synthesis via the acid chloride route.

troubleshooting_flowchart cluster_yield Low Yield Issues cluster_purity Purity Issues cluster_solutions Solutions start Experiment Complete: Low Yield or Impure Product? incomplete TLC shows starting material? start->incomplete Low Yield acid_impurity Acidic impurity present? start->acid_impurity Impure Product activation Inefficient acid activation? incomplete->activation No sol_time Increase reaction time/temp incomplete->sol_time Yes hydrolysis Reaction conditions wet? activation->hydrolysis No sol_reagent Use fresh reagents or change activation method activation->sol_reagent Yes hydrolysis->sol_reagent No sol_dry Use anhydrous conditions hydrolysis->sol_dry Yes base_impurity Basic impurity present? acid_impurity->base_impurity No sol_base_wash Wash with aq. NaHCO₃ acid_impurity->sol_base_wash Yes neutral_impurity Neutral impurity present? base_impurity->neutral_impurity No sol_acid_wash Wash with aq. HCl base_impurity->sol_acid_wash Yes sol_chromatography Purify by column chromatography or recrystallization neutral_impurity->sol_chromatography Yes

Caption: A troubleshooting flowchart for common synthesis issues.

References

identifying and minimizing byproducts in 3-phenylpropanamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-phenylpropanamide. Our goal is to help you identify and minimize byproducts to achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory-scale methods for synthesizing this compound involve the amidation of 3-phenylpropanoic acid. This is typically achieved through two primary routes:

  • Coupling Agent-Mediated Amidation: This method uses coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid for reaction with an amine source (e.g., ammonia).[1]

  • Acid Chloride Formation: This route involves converting 3-phenylpropanoic acid to its more reactive acid chloride derivative, 3-phenylpropanoyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[2][3] The resulting acid chloride is then reacted with ammonia (B1221849) to form the amide.[4]

Q2: What are the primary byproducts I should be aware of for each synthesis method?

A2: Byproduct formation is specific to the synthetic route chosen:

  • DCC Coupling: The most common byproduct is N,N'-dicyclohexylurea (DCU), which is formed from the reaction of DCC with the activated carboxylic acid.[1][5] Fortunately, DCU is largely insoluble in many organic solvents and can often be removed by filtration.

  • Thionyl Chloride (Acid Chloride Route): The primary inorganic byproducts are sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[5][6] When the subsequent reaction with ammonia is performed, ammonium (B1175870) chloride (NH₄Cl) is also formed as a white solid.[4] Incomplete reaction or exposure to moisture can also lead to the presence of unreacted 3-phenylpropanoic acid.

Q3: How can I monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the consumption of the starting material (3-phenylpropanoic acid) and the formation of the product (this compound). For more detailed analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the appearance of the product and any byproducts in the reaction mixture.[7]

Q4: What are the recommended purification techniques for this compound?

A4: The purification strategy depends on the synthetic method and the byproducts present:

  • Filtration: For DCC-mediated reactions, the insoluble N,N'-dicyclohexylurea (DCU) can be largely removed by simple filtration.[1]

  • Aqueous Workup: Washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, can remove unreacted 3-phenylpropanoic acid.[1] An acidic wash (e.g., dilute HCl) can be used to remove unreacted amines if a substituted amide is being synthesized.

  • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[1]

  • Column Chromatography: For high-purity requirements, silica (B1680970) gel column chromatography can be employed to separate the product from closely related impurities.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Suggested Solution
Incomplete reaction - Extend the reaction time and continue to monitor by TLC until the starting material is consumed.- Ensure the reaction temperature is appropriate for the chosen method. Some coupling reactions may require gentle heating.[7]
Hydrolysis of intermediates - Ensure all glassware is thoroughly dried and use anhydrous solvents, especially when working with the acid chloride route, as 3-phenylpropanoyl chloride is moisture-sensitive.[8]
Poor quality of reagents - Use fresh, high-purity starting materials and reagents. Ensure coupling agents like DCC and chlorinating agents like thionyl chloride have not degraded.
Suboptimal stoichiometry - Ensure the correct molar ratios of reactants and coupling agents are used. A slight excess of the amine source may be beneficial in some cases.[7]
Losses during workup - Be cautious during aqueous extractions to avoid loss of product into the aqueous layer. Using a brine wash can help to reduce the solubility of the organic product in the aqueous phase.
Issue 2: Impure this compound in the Final Product
Identified Impurity Potential Cause Suggested Mitigation and Purification
Unreacted 3-phenylpropanoic acid - Incomplete reaction.- Insufficient activation of the carboxylic acid.- Ensure the reaction goes to completion by monitoring with TLC.- Use a fresh, active coupling or chlorinating agent.- During workup, wash the organic layer with a saturated solution of sodium bicarbonate to remove the acidic starting material.
N,N'-dicyclohexylurea (DCU) - Use of DCC as a coupling agent.- DCU is largely insoluble in many organic solvents like dichloromethane (B109758) or ethyl acetate (B1210297) and can be removed by filtration.[1] Chilling the reaction mixture can further decrease its solubility.
Ammonium Chloride - Byproduct of the reaction between 3-phenylpropanoyl chloride and excess ammonia.- Ammonium chloride is an inorganic salt and can be removed by washing the organic layer with water during the workup.

Data Presentation

Table 1: Impact of Reaction Temperature on Amide Synthesis Yield

Reaction Temperature (°C)Crude Yield (%)Product Purity (%)
7549.096.2
10057.297.5
12569.196.8
15078.695.3
17581.092.1
20083.389.9

Note: Data is illustrative and based on a representative amide synthesis.[2] Optimal temperatures for this compound synthesis should be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of this compound via the Acid Chloride Route
  • Acid Chloride Formation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, suspend 3-phenylpropanoic acid in an anhydrous solvent such as dichloromethane. Add a catalytic amount of dry dimethylformamide (DMF). Slowly add an excess (e.g., 2 equivalents) of thionyl chloride at 0-5°C.[9] Allow the reaction to warm to room temperature and stir until the evolution of gas ceases. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3-phenylpropanoyl chloride.

  • Amidation: Dissolve the crude 3-phenylpropanoyl chloride in an anhydrous aprotic solvent like dichloromethane. Cool the solution to 0-5°C and slowly add a concentrated aqueous solution of ammonia with vigorous stirring.[4] Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization.

Protocol 2: Analytical HPLC Method for Purity Assessment
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 0.1 mg/mL.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 3-Phenylpropanoic Acid activation Activate with Thionyl Chloride or DCC start->activation reaction React with Ammonia activation->reaction crude_product Crude this compound reaction->crude_product tlc TLC reaction->tlc filtration Filtration (if using DCC) crude_product->filtration workup Aqueous Workup (Base/Acid Wash) filtration->workup recrystallization Recrystallization workup->recrystallization pure_product Pure this compound recrystallization->pure_product hplc HPLC pure_product->hplc nmr NMR pure_product->nmr

Caption: General experimental workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_byproducts cluster_impurities Identify Impurity cluster_solutions Implement Solution start Impure Product Detected unreacted_acid Unreacted 3-Phenylpropanoic Acid start->unreacted_acid dcu N,N'-dicyclohexylurea (DCU) start->dcu salts Inorganic Salts (e.g., NH4Cl) start->salts base_wash Wash with aq. NaHCO3 unreacted_acid->base_wash filter Filter the reaction mixture dcu->filter water_wash Wash with water salts->water_wash

Caption: Troubleshooting guide for common impurities encountered in this compound synthesis.

References

Technical Support Center: Optimizing Catalyst Selection for 3-Phenylpropanamide Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-phenylpropanamide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing this compound derivatives?

A1: The primary methods involve the catalytic amidation of 3-phenylpropanoic acid or its derivatives. Key approaches include:

  • Carbodiimide-Mediated Coupling: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) or dicyclohexylcarbodiimide (B1669883) (DCC) are used to activate the carboxylic acid for reaction with an amine. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) can be employed to improve efficiency.[1]

  • Acid Chloride Formation: A robust method involves converting 3-phenylpropanoic acid to its more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine.[1][2]

  • Boric Acid Catalysis: Boronic acids and their derivatives serve as efficient catalysts for direct amidation, offering a greener alternative to stoichiometric reagents.[2][3]

  • Palladium-Catalyzed Carbonylation: These methods can be used to synthesize certain derivatives through the introduction of a carbonyl group.[1]

  • Alternative Green Methods: Techniques like microwave-assisted and ultrasonic synthesis are gaining traction for their ability to accelerate reactions, often leading to higher yields and shorter reaction times.[1]

Q2: How do I choose the right catalyst for my specific this compound derivative?

A2: Catalyst selection depends on several factors, including the specific substrates (acid and amine), desired yield, purity requirements, and scalability.

  • For simple, readily available amines and acids, traditional methods like acid chloride formation or carbodiimide (B86325) coupling are often effective, with yields typically ranging from 70-85%.[1]

  • For sterically hindered or electronically challenging substrates, more advanced catalytic systems may be necessary. Boronic acid catalysts are known for their tolerance of a wide range of functional groups.[3]

  • If green chemistry principles are a priority, consider catalytic methods like those using boric acid or microwave-assisted synthesis to reduce waste and energy consumption.[1][2]

Q3: What are the typical reaction conditions for these syntheses?

A3: Reaction conditions vary significantly with the chosen method:

  • Acid Chloride Route: Formation of the acid chloride with SOCl₂ is often performed at 65-70°C, while the subsequent amidation is conducted at a lower temperature, around 0–5°C, to minimize side reactions.[1]

  • EDC-Mediated Coupling: These reactions are typically carried out at or slightly above room temperature (e.g., 30°C) for 30 to 60 minutes in solvents like dichloromethane (B109758) or ethyl acetate.[1]

  • Boric Acid Catalysis: These reactions may require azeotropic removal of water (e.g., using a Dean-Stark apparatus) or the use of molecular sieves, with temperatures ranging from 25-50°C to refluxing toluene.[2][4]

Q4: What are common side reactions, and how can they be minimized?

A4: Common side reactions include the formation of byproducts from unreacted starting materials or over-alkylation. To minimize these, it is crucial to control the reaction temperature and the stoichiometric ratios of the reactants.[1] For instance, in the acid chloride route, maintaining a low temperature (0–5°C) during the addition of the amine can prevent unwanted side reactions.[1] In carbodiimide couplings, urea (B33335) byproducts can form, but certain protocols, like reactive extrusion with 1,1'-carbonyldiimidazole (B1668759) (CDI), can avoid this issue.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Q: My reaction is resulting in a very low yield or no desired product at all. What are the possible causes and how can I troubleshoot this?

A: Low yield is a common issue that can stem from several factors. Follow this workflow to diagnose the problem:

Possible Causes & Troubleshooting Steps:

  • Inactive Catalyst or Reagents:

    • Check: The purity and activity of your catalyst, 3-phenylpropanoic acid derivative, and amine are critical. Coupling agents like EDC can degrade with moisture.

    • Solution: Use fresh or recently purified reagents. Ensure catalysts are stored under the recommended conditions. For moisture-sensitive reactions, use anhydrous solvents.

  • Catalyst Deactivation/Poisoning:

    • Check: Impurities in your starting materials, solvents, or atmosphere (e.g., oxygen for some palladium catalysts) can poison the catalyst.[5][6]

    • Solution: Purify starting materials and thoroughly degas solvents.[6] Consider using more robust catalysts, such as Buchwald's G3 or G4 precatalysts for cross-coupling reactions.[6]

  • Incomplete Reaction:

    • Check: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] If the reaction has stalled, consider increasing the reaction time or temperature.

  • Suboptimal Reaction Conditions:

    • Check: The temperature, solvent, or base may not be optimal for your specific substrates.

    • Solution: Perform a systematic optimization of reaction parameters. Screen different solvents, as solubility can be a limiting factor.[2][8] The choice of base is also crucial; for base-sensitive functional groups, milder bases like K₃PO₄ or Cs₂CO₃ may be necessary.[6]

Problem 2: Formation of Significant Side Products/Impurities

Q: My final product is contaminated with significant impurities. How can I identify and minimize them?

A: The presence of side products can complicate purification and reduce the overall yield.

Possible Causes & Troubleshooting Steps:

  • Unreacted Starting Materials:

    • Identification: Compare the analytical data (e.g., NMR, LC-MS) of your crude product with that of the starting materials.

    • Solution: Adjust the stoichiometry. An excess of one nucleophile can help drive the reaction to completion.[1] Ensure the reaction is run for a sufficient amount of time.

  • Hydrolysis of Activated Species:

    • Identification: In the acid chloride or carbodiimide methods, the activated carboxylic acid can react with residual water to revert to the starting carboxylic acid.

    • Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Over-alkylation or Di-acylation:

    • Identification: With primary amines, it is possible to form a di-acylated byproduct.

    • Solution: Control the stoichiometry carefully. A slow, dropwise addition of the acylating agent to the amine solution can minimize this side reaction.

  • Racemization:

    • Identification: If working with chiral centers, racemization can occur, especially under harsh conditions (e.g., high heat during acid chloride formation).[9]

    • Solution: Perform the critical steps at lower temperatures.[9] Consider using enzymatic methods, which often provide higher enantioselectivity.[9]

Data Presentation

Table 1: Comparison of Common Catalytic Systems for this compound Synthesis

Catalytic System/MethodTypical Catalyst/ReagentTemperature (°C)Reaction TimeTypical Yield (%)AdvantagesDisadvantages
Acid Chloride RouteThionyl Chloride (SOCl₂)0 - 701 - 4 hours70 - 85[1]Robust, high-yielding for many substrates.[1]Generates HCl, requires careful temperature control.[1]
Carbodiimide CouplingEDC·HCl, HOBt25 - 300.5 - 2 hoursGood to ExcellentMild conditions, good for sensitive substrates.Can form urea byproducts, reagents can be expensive.[2]
Boric Acid CatalysisPhenylboronic Acid80 - 11012 - 24 hoursGood to ExcellentGreen, high atom economy, wide substrate scope.[2][3]Often requires water removal (molecular sieves/Dean-Stark).[2]
Microwave-AssistedCeric Ammonium Nitrate160 - 1652 hoursVery Good to Excellent[1]Rapid reaction times, often higher yields.[1]Requires specialized equipment, scalability can be an issue.[10]

Experimental Protocols

Protocol 1: Synthesis of N-benzyl-3-phenylpropanamide via Acid Chloride Intermediate

This protocol is adapted from classical amidation approaches.[1]

1. Formation of 3-phenylpropanoyl chloride:

  • To a round-bottom flask charged with 3-phenylpropanoic acid (1.0 eq), add thionyl chloride (1.2 eq) in a suitable solvent such as dichloromethane or toluene.

  • Heat the mixture to 65-70°C and stir for 1-2 hours, or until the evolution of gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

2. Amidation:

  • Dissolve the crude 3-phenylpropanoyl chloride in an anhydrous solvent like dichloromethane and cool the flask to 0-5°C in an ice bath.

  • In a separate flask, dissolve benzylamine (B48309) (1.2 eq) and a base (e.g., triethylamine, 1.5 eq) in the same solvent.

  • Add the amine solution dropwise to the acid chloride solution while maintaining the temperature at 0-5°C.

  • Allow the reaction to stir at this temperature for 30 minutes and then warm to room temperature and stir for an additional 1-2 hours.

3. Work-up and Purification:

  • Quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or silica (B1680970) gel chromatography.

Protocol 2: EDC-Mediated Synthesis of N-benzyl-3-phenylpropanamide

This protocol is based on carbodiimide coupling methods.[1]

1. Reaction Setup:

  • In a round-bottom flask, dissolve 3-phenylpropanoic acid (1.0 eq), benzylamine (1.0 eq), and 1-hydroxybenzotriazole (HOBt, 0.2 eq, optional) in dichloromethane.

  • Cool the mixture to 0°C in an ice bath.

2. Reagent Addition:

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq) portion-wise to the stirred solution.

3. Reaction:

  • Allow the reaction mixture to warm to room temperature and stir for 30 to 60 minutes. The reaction can be monitored by TLC.

4. Work-up and Purification:

  • Dilute the reaction mixture with dichloromethane and wash sequentially with 5% HCl, saturated NaHCO₃, and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Select Synthesis Route (e.g., Acid Chloride) reagents Prepare Anhydrous Reagents & Solvents start->reagents activation Activate Carboxylic Acid (e.g., with SOCl2 at 65-70°C) reagents->activation amidation Add Amine Solution (0-5°C) activation->amidation monitor Monitor Reaction (TLC / LC-MS) amidation->monitor quench Quench Reaction monitor->quench wash Aqueous Washes (HCl, NaHCO3, Brine) quench->wash purify Dry, Concentrate & Purify wash->purify end Characterize Pure Product purify->end

Caption: General experimental workflow for this compound derivative synthesis.

troubleshooting_low_yield start Low or No Yield Observed q1 Are Reagents/Catalyst Active? start->q1 sol1 Use Fresh/Purified Reagents. Store Properly. q1->sol1 No q2 Is Reaction Going to Completion? q1->q2 Yes a1_yes Yes a1_no No sol2 Increase Reaction Time/Temp. Monitor by TLC. q2->sol2 No q3 Are Conditions Optimal? q2->q3 Yes a2_yes Yes a2_no No sol3 Screen Solvents, Bases, and Temperature. q3->sol3 No end_node Potential Catalyst Poisoning or Mechanical Loss during Workup q3->end_node Yes a3_yes Yes a3_no No

Caption: Troubleshooting workflow for low reaction yield.

References

dealing with poor mixing or stirring in a 3-phenylpropanamide reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of 3-phenylpropanamide. The focus is on addressing issues related to poor mixing or stirring during the reaction.

Troubleshooting Guide: Poor Mixing or Stirring

Effective mixing is crucial for ensuring a complete and efficient reaction, especially when dealing with heterogeneous mixtures (e.g., solids suspended in liquids or two immiscible liquid phases). Inadequate stirring can lead to localized concentration gradients, reduced reaction rates, lower yields, and an increase in impurities.

Q1: What are the visual indicators of poor mixing in my this compound reaction?

A1: Several visual cues can suggest that your reaction mixture is not being stirred effectively:

  • Solid Reactant Accumulation: If you are using a solid reactant, such as 3-phenylpropanoic acid, you may observe it settling at the bottom of the reaction vessel or clumping together instead of being evenly dispersed throughout the solvent.

  • Immobile "Dead Zones": Look for areas in the reactor where the fluid is stagnant, particularly at the bottom edges or around baffles.

  • Phase Separation: In biphasic reactions, a clear and sharp interface between the two liquid layers with minimal emulsion suggests poor mixing. Efficient stirring should create a large surface area between the phases, often appearing as a cloudy or emulsified mixture.

  • Localized Color Changes or Precipitate Formation: If a color change or product precipitation is expected, it should occur uniformly throughout the mixture. Localized changes indicate that reactants are not being distributed evenly.

  • Vortex Formation: A deep vortex in a baffled reactor can indicate that the stirrer is rotating at a high speed but is not effectively mixing the bulk of the fluid. The goal is to create turbulent flow throughout the vessel.

Q2: My reaction has a low yield and contains unreacted starting materials. Could poor stirring be the cause?

A2: Yes, poor stirring is a common cause of low yields and incomplete reactions. Inadequate mixing can lead to:

  • Reduced Mass Transfer: In heterogeneous reactions, reactants need to move from the bulk solution to the surface of a catalyst or the interface between two phases.[1] Slow stirring can make this mass transfer the rate-limiting step of your reaction.

  • Localized Depletion of Reactants: If reactants are not continuously brought together, the reaction can stall in areas where one of the reactants has been consumed.

  • Hydrolysis of Reactive Intermediates: In the synthesis of this compound via an acid chloride intermediate, poor mixing in a biphasic system can lead to the hydrolysis of the 3-phenylpropanoyl chloride back to 3-phenylpropanoic acid if it reacts with the aqueous base instead of the amine.[2]

To remedy this, ensure your stirring is vigorous enough to maintain a homogeneous suspension or a well-emulsified biphasic mixture.

Q3: How does insufficient stirring affect the purity of my this compound product?

A3: Insufficient stirring can lead to the formation of several impurities:

  • Unreacted Starting Materials: As mentioned, if the reactants are not brought into contact efficiently, you will likely have unreacted 3-phenylpropanoic acid or the amine source in your final product.

  • Side-Reaction Products: Localized high concentrations of one reactant can promote side reactions. For example, when using thionyl chloride to form the acid chloride, inadequate mixing could lead to the formation of the corresponding anhydride (B1165640) of the starting carboxylic acid.[3]

  • Degradation Products: Poor heat transfer due to inadequate mixing can create localized "hot spots" in the reactor, which may lead to the degradation of reactants or the final product.

Improving the homogeneity of the reaction mixture through better stirring can significantly enhance the purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental protocol for the synthesis of this compound where mixing is important?

A1: A common method involves the conversion of 3-phenylpropanoic acid to its acid chloride, followed by amidation.

Experimental Protocol: Synthesis of this compound via Acid Chloride

  • Acid Chloride Formation:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-phenylpropanoic acid (1.0 equivalent) in a suitable solvent (e.g., dichloromethane).

    • Add a catalytic amount of N,N-dimethylformamide (DMF).[3]

    • Slowly add thionyl chloride (SOCl₂) or oxalyl chloride (1.2 equivalents) to the suspension at 0 °C.

    • Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until gas evolution ceases. Efficient stirring is crucial during this step to ensure complete conversion of the carboxylic acid.

  • Amidation:

    • In a separate flask, prepare a solution of aqueous ammonia (B1221849) (a slight excess).

    • Cool the acid chloride solution to 0 °C and add it dropwise to the vigorously stirred ammonia solution. Vigorous stirring is critical here to maximize the interfacial area between the organic and aqueous phases, promoting the reaction and minimizing hydrolysis of the acid chloride.

    • Allow the reaction to stir for an additional 1-2 hours at room temperature.

  • Workup and Purification:

    • Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • The crude product can be purified by recrystallization or column chromatography.

Q2: What are the common impurities I should look for when analyzing my this compound product?

A2: Common impurities include:

  • 3-Phenylpropanoic acid: Unreacted starting material.

  • 3-Phenylpropanoyl chloride: Unreacted intermediate (if the amidation is incomplete).

  • Anhydride of 3-phenylpropanoic acid: A potential byproduct from the acid chloride formation step.[3]

These impurities can be identified and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Q3: Is there an optimal stirring speed for my reaction?

A3: The optimal stirring speed depends on the scale of the reaction, the geometry of the reactor, the type of stirrer, and the nature of the reaction mixture (e.g., viscosity, presence of solids). Generally, the goal is to stir at a rate that ensures a homogeneous mixture without being excessively vigorous, which could create a deep vortex or cause splashing. For many lab-scale reactions, a speed that creates visible turbulence and keeps all solids suspended is sufficient. In heterogeneous systems, the reaction rate will often increase with stirring speed up to a certain point, after which the reaction becomes kinetically controlled rather than mass-transfer limited.[5]

Data Presentation

The following table presents hypothetical data illustrating the effect of stirring speed on the yield and purity of a this compound synthesis conducted in a two-phase system. This data is intended to demonstrate the general trend observed when mixing is a limiting factor.

Stirring Speed (RPM)Reaction Time (hours)Yield (%)Purity (%)Observations
0 (No Stirring)121570Significant amount of unreacted 3-phenylpropanoic acid observed as a solid at the bottom of the flask.
10084585Solids are poorly suspended; a clear separation of liquid phases is visible.
30048895Good suspension of solids; the two liquid phases are well-emulsified.
50049298The mixture appears homogeneous and fully emulsified.
70049398No significant improvement in yield or purity compared to 500 RPM, suggesting the reaction is no longer limited by mass transfer.

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Analysis of Mixing cluster_2 Troubleshooting Actions cluster_3 Verification Start Low Yield or Impure Product Visual_Inspection Visual Inspection of Reaction Start->Visual_Inspection Poor_Mixing Indicators of Poor Mixing Present? (e.g., solid settling, phase separation) Visual_Inspection->Poor_Mixing Observe Good_Mixing Mixture Appears Homogeneous Poor_Mixing->Good_Mixing No Increase_Stirring Increase Stirring Speed Poor_Mixing->Increase_Stirring Yes Other_Issues Investigate Other Parameters (temperature, reagents, etc.) Good_Mixing->Other_Issues Check_Equipment Check Stirrer/Baffle Setup Increase_Stirring->Check_Equipment Monitor_Reaction Monitor Reaction Progress (TLC, etc.) Check_Equipment->Monitor_Reaction Other_Issues->Monitor_Reaction Monitor_Reaction->Increase_Stirring No Improvement End Problem Resolved Monitor_Reaction->End Improved

Caption: Troubleshooting workflow for poor mixing issues.

Synthesis_Pathway Reactant_Acid 3-Phenylpropanoic Acid Mixing_1 Mixing Critical (Solid-Liquid) Reactant_Acid->Mixing_1 Reactant_Amine Ammonia (NH3) Mixing_2 Vigorous Mixing Critical (Liquid-Liquid) Reactant_Amine->Mixing_2 Reagent_SOCl2 SOCl2 or (COCl)2 Reagent_SOCl2->Mixing_1 Intermediate 3-Phenylpropanoyl Chloride (Reactive Intermediate) Intermediate->Mixing_2 Product This compound Side_Product Hydrolysis to 3-Phenylpropanoic Acid Mixing_1->Intermediate Activation Mixing_2->Product Amidation Mixing_2->Side_Product Poor Mixing Side Reaction

Caption: Key steps in this compound synthesis.

References

impact of reagent quality on 3-phenylpropanamide synthesis outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of 3-phenylpropanamide. The following guides and frequently asked questions (FAQs) address common issues related to reagent quality and their impact on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent laboratory methods for the synthesis of this compound are:

  • The Acid Chloride Method: This involves the conversion of 3-phenylpropanoic acid to its more reactive acid chloride derivative, 3-phenylpropanoyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with ammonia (B1221849) or an amine to form the desired amide.[1]

  • Carbodiimide Coupling Method: This method involves the direct coupling of 3-phenylpropanoic acid with an amine in the presence of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC).[2] These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine.

Q2: How critical is the purity of 3-phenylpropanoic acid for the synthesis?

Q3: What is the impact of water in the reaction solvent?

A3: The presence of water in the reaction solvent is highly detrimental, especially in the acid chloride method. Water can hydrolyze the highly reactive 3-phenylpropanoyl chloride back to 3-phenylpropanoic acid, which will not react with the amine under these conditions, thus reducing the overall yield. Similarly, in carbodiimide-mediated couplings, water can hydrolyze the activated acid intermediate, leading to lower yields. Therefore, the use of anhydrous solvents is strongly recommended.

Q4: Which coupling agent is best for the synthesis of this compound?

A4: The choice of coupling agent depends on several factors, including the scale of the reaction, the desired purity, and the ease of workup.

  • EDC (and its hydrochloride salt, EDC·HCl) is a popular choice as its urea (B33335) byproduct is water-soluble, making it easy to remove during aqueous workup.[1]

  • DCC is also effective but forms a dicyclohexylurea (DCU) byproduct that is insoluble in most organic solvents and must be removed by filtration.[3] This can sometimes make purification more challenging.

  • Other modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can offer high yields and fast reaction times but are generally more expensive.

Q5: What are common byproducts in the synthesis of this compound?

A5: Common byproducts can include:

  • Unreacted 3-phenylpropanoic acid.

  • The urea byproduct from the coupling agent (e.g., dicyclohexylurea if DCC is used).

  • Side products resulting from impurities in the starting materials. For instance, if the 3-phenylpropanoic acid is contaminated with other carboxylic acids, the corresponding amides will also be formed.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Recommendation
Poor Quality of 3-Phenylpropanoic Acid Ensure the starting material is of high purity (>98%). Consider recrystallizing the 3-phenylpropanoic acid if its purity is questionable.
Presence of Water in the Solvent Use anhydrous solvents. If the solvent has been opened, consider using a freshly opened bottle or drying the solvent using appropriate methods (e.g., molecular sieves).
Degraded Coupling Agent Coupling agents like EDC and DCC are moisture-sensitive. Use fresh, high-quality coupling agents and handle them in a dry atmosphere (e.g., under nitrogen or in a glovebox).
Suboptimal Reaction Temperature For the acid chloride formation, low temperatures (0-5°C) are often crucial to minimize side reactions.[1] For the coupling step, the optimal temperature may vary, but starting at room temperature is common. If the reaction is sluggish, gentle heating might be necessary, but this can also promote side reactions.
Incorrect Stoichiometry Ensure accurate measurement of all reagents. A slight excess of the amine and coupling agent may be beneficial.
Issue 2: Impure Product (Multiple Spots on TLC/LC-MS)
Possible Cause Troubleshooting Recommendation
Incomplete Reaction Monitor the reaction progress by TLC or LC-MS to ensure all starting material has been consumed. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
Presence of Urea Byproduct If using DCC, ensure complete removal of the DCU precipitate by filtration. Washing the filter cake with a suitable solvent can help. If using EDC, perform a thorough aqueous workup to remove the water-soluble urea byproduct.
Side Reactions from Impure Reagents As mentioned, impurities in the starting materials will lead to impurities in the product. Using high-purity reagents is the best preventative measure. Purification by column chromatography may be necessary to separate the desired product from these impurities.
Hydrolysis of Acyl Chloride In the acid chloride method, ensure that the workup is performed promptly after the reaction is complete to minimize hydrolysis of any remaining acyl chloride. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help remove any carboxylic acid formed.

Data Presentation

The following tables provide representative data on how reagent quality can impact the synthesis of amides. While this data is not specific to this compound, it illustrates the general trends observed in amide synthesis.

Table 1: Illustrative Impact of 3-Phenylpropanoic Acid Purity on this compound Yield

Purity of 3-Phenylpropanoic AcidEstimated Yield of this compound
99.5%90-95%
98%80-88%
95%65-75%
<95%<60%
This table is illustrative and based on general principles of organic synthesis. Actual yields may vary depending on the specific reaction conditions.

Table 2: Impact of Solvent Grade on Amide Synthesis Yield (Analogous Reaction)

SolventGradeWater ContentYield of Amide (%)
DichloromethaneAnhydrous< 0.005%92%
DichloromethaneReagent< 0.02%85%
DichloromethaneTechnical> 0.1%60%
This data is representative of a typical amide synthesis and highlights the importance of using anhydrous solvents.

Table 3: Comparison of Coupling Agents in Amide Synthesis (Analogous Reaction)

Coupling ReagentBaseSolventReaction TimeYield (%)
EDC·HCl DIPEADMF12 h88%
DCC DMAPCH₂Cl₂12 h85%
HATU DIPEADMF2 h95%
This table compares the efficiency of common coupling agents in a representative amide synthesis.

Experimental Protocols

Method 1: Synthesis of this compound via the Acid Chloride Route

Materials:

  • 3-Phenylpropanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Ammonium (B1175870) Hydroxide (B78521)

  • 1M HCl

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-phenylpropanoic acid (1.0 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise. Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2 hours, or until the evolution of gas ceases.

  • Removal of Excess Thionyl Chloride: Remove the solvent and excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the crude 3-phenylpropanoyl chloride in anhydrous DCM and cool to 0°C. Slowly add concentrated ammonium hydroxide (2.0 eq) dropwise with vigorous stirring.

  • Workup: Allow the reaction to warm to room temperature and stir for 1 hour. Dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography.

Method 2: Synthesis of this compound via EDC Coupling

Materials:

  • 3-Phenylpropanoic acid

  • Ammonium chloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • 1M HCl

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-phenylpropanoic acid (1.0 eq), ammonium chloride (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Addition of Reagents: Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes. Then, add EDC·HCl (1.2 eq) in one portion.

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_synthesis Phase 2: Synthesis cluster_workup Phase 3: Workup & Purification cluster_analysis Phase 4: Analysis prep_reagents Prepare Reagents (3-Phenylpropanoic Acid, Amine, etc.) activation Activation of Carboxylic Acid (e.g., with SOCl₂ or EDC) prep_reagents->activation prep_solvent Prepare Anhydrous Solvent prep_solvent->activation amidation Amidation Reaction (Addition of Amine) activation->amidation extraction Aqueous Workup (Extraction & Washes) amidation->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Purification (Recrystallization or Chromatography) concentration->purification analysis Product Characterization (NMR, IR, MS, M.P.) purification->analysis

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Impure Product check_acid Check Purity of 3-Phenylpropanoic Acid start->check_acid check_solvent Is the Solvent Anhydrous? start->check_solvent check_coupling Is the Coupling Agent Fresh? start->check_coupling check_temp Is the Temperature Optimal? start->check_temp check_time Is the Reaction Time Sufficient? start->check_time check_stoich Is the Stoichiometry Correct? start->check_stoich check_wash Were Aqueous Washes Thorough? start->check_wash check_byproduct Is Urea Byproduct Removed? start->check_byproduct solution_acid Solution: Use High-Purity or Recrystallized Acid check_acid->solution_acid If impure solution_solvent Solution: Use Fresh Anhydrous Solvent check_solvent->solution_solvent If wet solution_coupling Solution: Use Fresh Coupling Agent check_coupling->solution_coupling If old solution_temp Solution: Adjust Temperature (e.g., cool for activation) check_temp->solution_temp If not optimal solution_time Solution: Monitor by TLC/LC-MS and Extend Time if Needed check_time->solution_time If incomplete solution_stoich Solution: Re-measure Reagents Accurately check_stoich->solution_stoich If incorrect solution_wash Solution: Repeat Washes to Remove Impurities check_wash->solution_wash If insufficient solution_byproduct Solution: Ensure Complete Removal by Filtration/Washing check_byproduct->solution_byproduct If present

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: D₂O Exchange Experiments for Amide Proton NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing D₂O exchange experiments to identify and characterize exchangeable amide protons in NMR spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of a D₂O exchange NMR experiment?

A D₂O exchange experiment is a simple yet powerful technique used to identify labile protons, such as those in amide (-NH), hydroxyl (-OH), and amine (-NH₂) groups.[1][2] The principle lies in the chemical exchange between these protons and deuterium (B1214612) from deuterium oxide (D₂O) added to the sample. Since deuterium is not observed in a ¹H NMR spectrum, the signal corresponding to the exchangeable proton will decrease in intensity or disappear entirely, confirming its identity.[3][4]

Q2: My amide proton peak is broad. What are the possible causes and solutions?

Broadening of amide proton peaks is a common issue and can be attributed to several factors:

  • Chemical Exchange: The rate of exchange between the amide proton and residual water in the solvent can be on an intermediate timescale relative to the NMR experiment, leading to broadened signals.

  • Conformational Dynamics: If the amide is in a region of the molecule undergoing conformational changes on the microsecond to millisecond timescale, this can also cause line broadening.

  • Sample Conditions: High sample concentration can lead to aggregation and peak broadening. Poor shimming of the magnet can also result in broad peaks.[3]

Solutions:

  • Optimize Temperature: Lowering the temperature can slow down the exchange rate, often resulting in sharper peaks.[3]

  • Adjust pH: The rate of amide proton exchange is pH-dependent. Moving to a lower pH (around 4-5) will generally slow down the base-catalyzed exchange, leading to sharper signals.

  • Improve Sample Preparation: Ensure your sample is fully dissolved and at an appropriate concentration. Lyophilize the protein sample from a low salt buffer to minimize aggregation upon reconstitution.

  • Optimize Shimming: Careful and thorough shimming of the NMR spectrometer is crucial for obtaining sharp lines.

Q3: My amide proton signal disappeared completely after adding D₂O. What does this signify?

Complete disappearance of an amide proton signal upon addition of D₂O indicates that the proton is readily accessible to the solvent and undergoes rapid exchange.[4][5] This is typical for amide protons located on the surface of a protein or in unstructured regions that are not involved in stable hydrogen bonds.[5][6]

Q4: Some of my amide proton signals only decrease in intensity over time after adding D₂O. What information can I get from this?

Amide protons that exchange slowly with D₂O are typically protected from the solvent. This protection is often due to their involvement in stable hydrogen bonds within secondary structures (α-helices or β-sheets) or being buried in the hydrophobic core of the protein.[6] By acquiring a series of spectra (e.g., ¹H-¹⁵N HSQC) over time, you can measure the rate of signal decay for each amide proton.[6] This provides valuable information about the protein's structure, stability, and dynamics.[5]

Q5: How do pH and temperature affect the amide proton exchange rate?

Both pH and temperature have a significant impact on the rate of amide proton exchange.

  • pH: Amide proton exchange is both acid- and base-catalyzed. The exchange rate is slowest at a pH of around 3-4 and increases at both lower and higher pH values. Base-catalyzed exchange is generally more efficient than acid-catalyzed exchange.

  • Temperature: As with most chemical reactions, the rate of amide proton exchange increases with temperature. This is because higher temperatures provide the necessary activation energy for the exchange reaction to occur.[7]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Amide proton peaks are overlapping with other signals. The chemical shift of the amide proton is sensitive to its environment.Try acquiring the spectrum in a different deuterated solvent (e.g., DMSO-d₆ instead of CDCl₃) to alter the chemical shifts.[3] Adjusting the temperature can also help to resolve overlapping peaks.
I see a large water peak that obscures my amide signals. The NMR solvent may have absorbed moisture from the atmosphere. The sample itself might contain a significant amount of water.Use freshly opened or properly stored deuterated solvents. Consider adding a drying agent like anhydrous sodium sulfate (B86663) to your solvent bottle.[3] For protein samples, lyophilization before dissolving in the deuterated solvent is recommended.
The exchange is too fast to measure, even for seemingly protected protons. The pH of the sample may be too high, or the temperature is elevated, leading to rapid base-catalyzed exchange.Adjust the pH of your sample to a lower value (e.g., pH 4-5) to minimize the exchange rate. Acquire the spectra at a lower temperature.
The exchange is too slow to observe a significant change in signal intensity within a reasonable experimental time. The amide protons are highly protected from the solvent (deeply buried or in very stable hydrogen bonds). The pH of the sample may be at the minimum exchange rate.Increase the temperature to accelerate the exchange rate. Increase the pH to promote base-catalyzed exchange. Be aware that these changes may affect the stability of your protein.
I am not sure if a peak corresponds to an amide proton. The chemical shift of amide protons can vary over a wide range.The definitive test is to add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum.[3][4] If the peak disappears or significantly decreases in intensity, it is an exchangeable proton.

Experimental Protocols

Protocol 1: Simple D₂O Shake for Identification of Amide Protons

This protocol is suitable for confirming the identity of amide proton signals in a ¹H NMR spectrum.

  • Initial Spectrum Acquisition:

    • Prepare your sample by dissolving it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire a standard ¹H NMR spectrum.

  • D₂O Addition:

    • Remove the NMR tube from the spectrometer.

    • Add one to two drops of D₂O to the NMR tube.[8]

    • Cap the tube securely and shake it gently for a few minutes to ensure thorough mixing.[3][8]

  • Final Spectrum Acquisition:

    • Allow the sample to equilibrate for a few minutes.[8]

    • Re-acquire the ¹H NMR spectrum under the same conditions as the initial spectrum.

  • Data Analysis:

    • Compare the two spectra. Peaks that have disappeared or significantly decreased in intensity in the second spectrum correspond to exchangeable protons, including amide protons.[4][5]

Protocol 2: Time-Resolved D₂O Exchange for Measuring Exchange Rates

This protocol is used to quantify the rate of exchange for individual amide protons, typically in ¹⁵N-labeled proteins, using a series of ¹H-¹⁵N HSQC spectra.

  • Sample Preparation:

    • Prepare a concentrated stock solution of your ¹⁵N-labeled protein in H₂O (typically 90% H₂O/10% D₂O for the lock).

    • Lyophilize the protein sample to remove all H₂O.

  • Initiating the Exchange:

    • Rapidly dissolve the lyophilized protein in 100% D₂O.[5] This starts the time course of the exchange experiment.

  • NMR Data Acquisition:

    • Immediately place the sample in the NMR spectrometer.

    • Acquire a series of ¹H-¹⁵N HSQC spectra over time. The time points should be chosen to adequately sample the decay of the amide proton signals of interest. This can range from minutes to days depending on the exchange rates.[5]

  • Data Analysis:

    • Process and analyze the series of HSQC spectra.

    • For each amide proton, measure the peak intensity (or volume) at each time point.

    • Plot the peak intensity as a function of time and fit the data to an exponential decay function to determine the exchange rate constant (k_ex) for each amide proton.

Quantitative Data Summary

The rate of amide proton exchange (k_ex) is influenced by several factors, leading to a wide range of observed rates.

Table 1: Classification of Amide Proton Exchange Rates

Exchange Rate ClassificationTypical Half-lifeStructural Implication
Fast < 1 minuteSolvent-exposed, in flexible loops or unstructured regions.[5]
Medium Minutes to hoursPartially protected, e.g., in less stable secondary structures or near the protein surface.[5]
Slow Hours to daysHighly protected, involved in stable hydrogen bonds in α-helices or β-sheets, or buried in the protein core.[5]
Very Slow Days to yearsDeeply buried in the hydrophobic core and part of a very stable hydrogen-bonding network.[6]

Table 2: Factors Influencing Amide Proton Exchange Rates

FactorEffect on Exchange RateRationale
pH Minimum rate around pH 3-4; increases at higher and lower pH.Exchange is both acid- and base-catalyzed.
Temperature Increases with increasing temperature.[7]Provides the activation energy for the exchange reaction.
Secondary Structure Slower in stable α-helices and β-sheets.Amide protons are involved in hydrogen bonds, protecting them from the solvent.[6]
Solvent Accessibility Faster for surface-exposed amides, slower for buried amides.[6]Direct contact with the D₂O solvent is required for exchange.
Co-solutes (Salts) Can increase or decrease the rate depending on the salt (Hofmeister series effect).[6]Salts can stabilize or destabilize the protein structure, affecting the accessibility of amide protons.[6]

Visualizations

D2O_Exchange_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation start Start with Protein in H2O Buffer lyophilize Lyophilize to Dry Powder start->lyophilize dissolve Dissolve in D2O Buffer lyophilize->dissolve acquire_initial Acquire Initial Spectrum (e.g., 1H-15N HSQC) dissolve->acquire_initial acquire_series Acquire a Time Series of Spectra acquire_initial->acquire_series measure_intensity Measure Peak Intensities acquire_series->measure_intensity plot_decay Plot Intensity vs. Time measure_intensity->plot_decay fit_curve Fit to Exponential Decay plot_decay->fit_curve determine_rate Determine Exchange Rate (k_ex) fit_curve->determine_rate map_rates Map Exchange Rates to Protein Structure determine_rate->map_rates end Structural & Dynamic Insights map_rates->end

Caption: Workflow for a time-resolved D₂O exchange NMR experiment.

Troubleshooting_Logic start Observe Amide Proton Signal Issue broad_peak Is the peak broad? start->broad_peak no_peak Is the peak absent after D2O addition? start->no_peak slow_decay Does the peak decay slowly over time? start->slow_decay broad_peak->no_peak If still broad, check exchange sol_temp Lower Temperature broad_peak->sol_temp Yes sol_ph Adjust pH (lower) broad_peak->sol_ph Yes sol_conc Check Concentration broad_peak->sol_conc Yes no_peak->slow_decay If some peaks remain, analyze decay interp_exposed Interpretation: Solvent Exposed/Unstructured no_peak->interp_exposed Yes interp_protected Interpretation: Protected (H-bonded/Buried) slow_decay->interp_protected Yes

Caption: Logic diagram for troubleshooting common D₂O exchange NMR issues.

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Activity of 3-Phenylpropanamide Esters Versus Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among the myriad of synthetic compounds, derivatives of 3-phenylpropanoic acid, particularly its esters and amides, have garnered considerable attention for their potential antimicrobial properties. This guide provides an objective comparison of the antimicrobial efficacy of 3-phenylpropanamide esters and their corresponding amides, supported by experimental data and detailed methodologies to inform further research and drug development endeavors.

Quantitative Antimicrobial Activity

The antimicrobial activity of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following table summarizes the MIC values for a series of cinnamic acid esters and amides against various pathogens. Cinnamic acid is a close structural analog of 3-phenylpropanoic acid, and this data provides valuable insights into the structure-activity relationships of these two classes of compounds.

CompoundFunctional GroupStaphylococcus aureus (ATCC 35903) MIC (µM)Staphylococcus epidermidis (ATCC 12228) MIC (µM)Pseudomonas aeruginosa (ATCC 25853) MIC (µM)Candida albicans (ATCC 76485) MIC (µM)Aspergillus flavus (LM-171) MIC (µM)Reference
Cinnamic AcidCarboxylic Acid>1578.16>1578.16>1578.16>1578.16>1578.16[1]
Methyl CinnamateEster1578.161578.161578.16789.191578.16[1]
Ethyl CinnamateEster1452.721452.721452.72726.361452.72[1]
Butyl CinnamateEster626.62626.62626.62626.62626.62[1]
Decyl CinnamateEster550.96550.96550.96>550.96>550.96[1]
Benzyl CinnamateEster537.81537.811075.63>1075.63>1075.63[1]
CinnamamideAmide-----[2]
IsopropylamideAmide-458.15 (MIC)---[3]

Note: Data is compiled from various sources and experimental conditions may differ. A direct comparison between esters and amides from a single study with identical side chains was not available in the searched literature. However, general trends can be observed.

Generally, esterification of the carboxylic acid group of cinnamic acid appears to enhance its antimicrobial efficacy.[1] In some studies, ester derivatives have demonstrated stronger antibacterial activity than their corresponding amides.[4] Conversely, certain amide derivatives have shown potent antifungal activity.[4] The nature of the alcohol or amine moiety in the ester or amide, respectively, plays a critical role in the antimicrobial activity.[4] For instance, increasing the alkyl chain length in esters can enhance antibacterial activity up to a certain point.[4]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of antimicrobial agents. The broth microdilution method is a widely accepted and standardized technique for this purpose.

Broth Microdilution Method for MIC Determination
  • Preparation of Microbial Inoculum: A pure culture of the test microorganism is grown on an appropriate agar (B569324) medium. A standardized suspension of the microorganism is then prepared in a suitable broth to a specific turbidity, often corresponding to a 0.5 McFarland standard.

  • Preparation of Test Compounds: The this compound esters and amides are dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create stock solutions.

  • Serial Dilution: A series of twofold dilutions of each test compound are prepared in a 96-well microtiter plate containing a liquid growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plates are incubated under appropriate conditions (temperature and time) for the specific microorganism being tested.

  • Determination of MIC: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microbial Inoculum C Perform Serial Dilutions in 96-well Plate A->C B Prepare Stock Solutions of Test Compounds B->C D Inoculate Wells with Microbial Suspension C->D E Incubate Plates D->E F Visually Inspect for Growth (Turbidity) E->F G Determine MIC F->G Mechanism_of_Action cluster_membrane Microbial Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Membrane Lipid Bilayer Leakage Leakage of Ions, ATP, etc. Membrane->Leakage Increased Permeability Compound Cinnamic Acid Ester/Amide Compound->Membrane Intercalation and Disruption

References

Structure-Activity Relationship (SAR) Studies of 3-Phenylpropanamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-phenylpropanamide analogs targeting various biological systems. The information presented is collated from preclinical studies and aims to offer a clear, data-driven overview for researchers in the field of drug discovery and development. Quantitative data is summarized in structured tables, and key experimental methodologies are detailed. Visualizations are provided to illustrate experimental workflows, signaling pathways, and SAR trends.

Anticonvulsant Activity of Phenyl Alcohol Amides

A series of phenyl alcohol amides have been investigated for their anticonvulsant properties. The core structure consists of a phenyl ring, a hydroxyl group, and an amide moiety. Modifications to this scaffold have been explored to understand their impact on anticonvulsant efficacy, typically evaluated in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.

Quantitative Data Summary: Anticonvulsant Activity

The following table summarizes the anticonvulsant activity of selected this compound analogs. The median effective dose (ED50) in the MES and scPTZ tests is a common metric for anticonvulsant potency.

CompoundRAnticonvulsant Activity (MES) ED50 (mg/kg)Anticonvulsant Activity (scPTZ) ED50 (mg/kg)Reference
1 H>100120[1]
2 H31.6475.41[2]
3 p-ClPotent ActivitySignificant Activity[3]
4 p-FPotent ActivitySignificant Activity

Note: Direct comparison of ED50 values should be made with caution due to potential variations in experimental protocols between studies.

Key Structure-Activity Relationship Insights

The anticonvulsant activity of this class of compounds is influenced by substitutions on the phenyl ring.

SAR_Anticonvulsant cluster_0 SAR of Phenyl Alcohol Amides Core Phenyl Ring Hydroxyl Group Amide Moiety Modification Substitution on Phenyl Ring Core:f0->Modification p-Cl, p-F Activity Increased Potency and Duration of Action Modification->Activity

Caption: SAR of Phenyl Alcohol Amides.

Studies have shown that the introduction of a halogen, such as chlorine or fluorine, at the para-position of the phenyl ring generally enhances both the potency and the duration of the anticonvulsant effect.[3] For instance, p-chlorophenyl alcohol amides exhibited significant activity in pentylenetetrazole-induced seizures.[3]

Experimental Protocols

The MES test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.[4]

  • Apparatus: An electroconvulsive shock generator with corneal electrodes.[1]

  • Animal Preparation: Male ICR-CD-1 mice or Sprague-Dawley rats are commonly used.[1][4] Animals are acclimated to the laboratory environment before testing.[1]

  • Procedure:

    • Administer the test compound or vehicle control to the animals (e.g., intraperitoneally).

    • At the time of peak effect, apply a drop of anesthetic ophthalmic solution (e.g., 0.5% tetracaine) to the animal's corneas, followed by a drop of saline to improve conductivity.[4]

    • Deliver an alternating current electrical stimulus (e.g., 50 mA at 60 Hz for 0.2 seconds for mice).[4]

    • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: The abolition of the tonic hindlimb extension is considered protection.[4] The ED50, the dose that protects 50% of the animals, is calculated.[4]

The scPTZ test is a model for myoclonic seizures and is used to identify compounds that can raise the seizure threshold.

  • Procedure:

    • Administer the test compound or vehicle control.

    • After a set pretreatment time, administer a convulsive dose of pentylenetetrazole subcutaneously.

    • Observe the animals for a defined period for the occurrence of seizures, typically characterized by clonic spasms.

  • Endpoint: The absence of a generalized clonic seizure for at least 5 seconds during the observation period is considered protection. The ED50 is then determined.

Histone Deacetylase (HDAC) Inhibition

Certain this compound analogs, particularly those incorporating a zinc-binding group, have been investigated as histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a therapeutic strategy in cancer.

Quantitative Data Summary: HDAC Inhibitory Activity

The following table presents the in vitro inhibitory activity (IC50) of selected 3-phenyl-1H-pyrazole-5-carboxamide derivatives against total HDACs.

CompoundR1R2IC50 (µM)Reference
5a HH>10[5]
5j COOHH0.08[5]
Vorinostat --0.25[5]
Key Structure-Activity Relationship Insights

For the 3-phenyl-1H-pyrazole-5-carboxamide scaffold, SAR studies have revealed several key features for potent HDAC inhibition.[5]

SAR_HDAC cluster_1 SAR of Pyrazole-based HDAC Inhibitors Scaffold 3-Phenyl-1H-pyrazole-5-carboxamide Zinc-Binding Group (Thiol) N1_Sub Substituent at N-1 of Pyrazole Scaffold:f0->N1_Sub C4_Sub Methylation at C-4 of Pyrazole Scaffold:f0->C4_Sub N1_Alkyl Functional Group on N-1 Alkyl Chain N1_Sub->N1_Alkyl Activity_N1 Superior Activity vs. N-2 Substitution N1_Sub->Activity_N1 Activity_Alkyl COOH > OH >> Alkyl N1_Alkyl->Activity_Alkyl Activity_C4 Diminished Activity C4_Sub->Activity_C4 HDAC_Pathway HDAC_Inhibitor This compound HDAC Inhibitor HDAC Histone Deacetylases (HDACs) HDAC_Inhibitor->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Chromatin Condensed Chromatin (Transcriptionally Inactive) Histones->Chromatin Acetylated_Histones Acetylated Histones Open_Chromatin Relaxed Chromatin (Transcriptionally Active) Acetylated_Histones->Open_Chromatin HATs Histone Acetyltransferases (HATs) HATs->Histones Acetylation Gene_Expression Gene Expression (e.g., Tumor Suppressor Genes) Open_Chromatin->Gene_Expression Cell_Effects Cell Cycle Arrest, Apoptosis Gene_Expression->Cell_Effects Experimental_Workflow cluster_workflow General SAR Study Workflow Design Compound Design & Library Synthesis Primary_Screening Primary Biological Screening (e.g., In Vitro Assay) Design->Primary_Screening Hit_ID Hit Identification Primary_Screening->Hit_ID SAR_Analysis SAR Analysis of Hits Hit_ID->SAR_Analysis Active Compounds Lead_Opt Lead Optimization (Iterative Synthesis & Testing) SAR_Analysis->Lead_Opt Lead_Opt->Primary_Screening New Analogs In_Vivo In Vivo Efficacy & Preclinical Studies Lead_Opt->In_Vivo Optimized Lead

References

Comparative Efficacy of 3-Phenylpropanamide Derivatives Against Pathogenic Fungi: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. Among the promising candidates, 3-phenylpropanamide derivatives have demonstrated significant efficacy against a range of pathogenic fungi. This guide provides an objective comparison of the in vitro and in vivo performance of various this compound derivatives, supported by experimental data, to aid researchers in the evaluation and development of this chemical class as potential antifungal therapeutics.

In Vitro Antifungal Activity

The antifungal potency of this compound derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of representative derivatives against common pathogenic fungi, compared with standard antifungal drugs.

Triazole Derivatives with Aryl-Propanamide Side Chains

A notable class of this compound derivatives incorporates a triazole moiety, a well-established pharmacophore in antifungal drugs that often target the fungal enzyme Cyp51 (lanosterol 14α-demethylase) in the ergosterol (B1671047) biosynthesis pathway.[1][2][3][4]

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of Phenyl-Propanamide Containing Triazole Derivatives Against Pathogenic Fungi. [1][2][3]

CompoundCandida albicans SC5314Cryptococcus neoformans 22-21Candida glabrata 537Candida parapsilosis 22-20Candida tropicalis 8915Aspergillus fumigatus 7544
A1 ≤0.1250.25≤0.1250.5>64.064.0
A2 ≤0.1250.25≤0.1250.532.032.0
A3 ≤0.1250.25≤0.1250.258.016.0
A6 ≤0.125≤0.125≤0.1250.5>64.064.0
A9 ≤0.125≤0.125≤0.1250.25>64.032.0
A12 ≤0.1250.25≤0.1250.516.032.0
A15 ≤0.1250.5≤0.1250.58.032.0
Fluconazole (FCZ) 0.51.01.04.0>64.0>64.0
Ketoconazole (KCZ) 0.250.1250.250.516.08.0

Data extracted from a study by Bao et al. (2023).[1][2][3]

Several of these derivatives exhibited excellent, broad-spectrum antifungal activity, with MIC values ranging from ≤0.125 µg/mL to 4.0 µg/mL against various human pathogenic fungi.[1][2] Notably, compounds such as A1, A2, A6, A12, and A15 also demonstrated inhibitory activity against fluconazole-resistant Candida albicans and Candida auris.[1][3]

3,3-Diphenyl Propanamide Derivatives

Another investigated subclass is the 3,3-diphenyl propanamide derivatives. Certain compounds within this group have shown promising activity against both yeast and filamentous fungi.

Table 2: Antifungal Activity (Zone of Inhibition, mm) of 3,3-Diphenyl Propanamide Derivatives at 50 µg/mL. [5]

CompoundCandida albicansAspergillus niger
IV 1918
VII 2019
VIII 2120
Griseofulvin 2221

Data represents the diameter of the zone of inhibition as reported by Chaudhary et al. (2019).[5]

Compounds IV, VII, and VIII exhibited significant antifungal activity against Candida albicans and Aspergillus niger, comparable to the standard drug griseofulvin.[5]

Mechanism of Action: Targeting Ergosterol Biosynthesis

A primary mechanism of action for many antifungal this compound derivatives, particularly the triazole-containing compounds, is the inhibition of the ergosterol biosynthesis pathway.[1][3] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to impaired membrane function and ultimately, cell death.[6] These derivatives often target the enzyme lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene), also known as Cyp51, a cytochrome P450 enzyme critical for the conversion of lanosterol to ergosterol.[1][3][6]

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Mechanism of Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate FarnesylPP Farnesyl Pyrophosphate Mevalonate->FarnesylPP Squalene Squalene FarnesylPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol_Intermediates Ergosterol Intermediates Lanosterol->Ergosterol_Intermediates Cyp51 (ERG11) Ergosterol Ergosterol Ergosterol_Intermediates->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Incorporation Propanamide_Derivative This compound Derivative Propanamide_Derivative->Lanosterol Inhibits Cyp51

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3)

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.[2]

  • Inoculum Preparation: Fungal isolates are grown on Sabouraud Dextrose Agar (B569324) for 24-48 hours. Colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, resulting in a stock suspension of 1-5 x 10^6 CFU/mL. This is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Drug Dilution: The this compound derivatives and control drugs are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Incubation: An equal volume of the prepared fungal inoculum is added to each well of the microtiter plate. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition (typically ≥80%) of fungal growth compared to the drug-free control well.[2]

Antifungal Susceptibility Testing: Cup-Plate Method

This agar diffusion method provides a qualitative or semi-quantitative measure of antifungal activity.[5]

  • Medium Preparation: A suitable agar medium (e.g., Sabouraud Dextrose Agar) is sterilized and poured into sterile petri dishes.

  • Inoculation: A standardized suspension of the test fungus is uniformly spread over the surface of the agar.

  • Well Preparation: Wells of a fixed diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

  • Application of Test Compounds: A defined volume of the dissolved this compound derivative or control drug at a specific concentration (e.g., 50 µg/mL) is added to each well.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 28-30°C) for 24-72 hours.

  • Measurement: The diameter of the zone of inhibition (the area around the well where fungal growth is absent) is measured in millimeters.

Cytotoxicity Assay

Evaluating the toxicity of the compounds against mammalian cells is crucial to determine their therapeutic potential.

  • Cell Culture: A suitable mammalian cell line (e.g., human umbilical vein endothelial cells - HUVECs) is cultured in appropriate media and conditions.[7]

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 24 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, which correlates with the number of viable cells.

  • IC50 Determination: The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is calculated. A higher IC50 value indicates lower cytotoxicity.

Experimental Workflow

The general workflow for the discovery and initial validation of novel antifungal this compound derivatives is outlined below.

Antifungal_Drug_Discovery_Workflow start Start: Identification of This compound Scaffold synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification and Characterization synthesis->purification in_vitro_screening In Vitro Antifungal Screening (e.g., Broth Microdilution) purification->in_vitro_screening mic_determination MIC Determination in_vitro_screening->mic_determination hit_identification Hit Compound Identification mic_determination->hit_identification mechanism_studies Mechanism of Action Studies (e.g., Ergosterol Pathway) hit_identification->mechanism_studies cytotoxicity_assay Cytotoxicity Assays (Mammalian Cell Lines) hit_identification->cytotoxicity_assay lead_selection Lead Compound Selection mechanism_studies->lead_selection cytotoxicity_assay->lead_selection in_vivo_testing In Vivo Efficacy Testing (Animal Models) lead_selection->in_vivo_testing preclinical_candidate Preclinical Candidate in_vivo_testing->preclinical_candidate

Caption: A typical workflow for the development of antifungal this compound derivatives.

Conclusion

This compound derivatives represent a versatile and potent class of compounds with significant potential for development as novel antifungal agents. The data presented in this guide highlights their broad-spectrum activity, often superior to existing antifungal drugs, particularly against resistant strains. The well-defined mechanism of action, targeting the fungal-specific ergosterol biosynthesis pathway, provides a strong rationale for their further investigation. Future research should focus on optimizing the structure-activity relationship to enhance efficacy and reduce potential cytotoxicity, as well as comprehensive in vivo studies to validate their therapeutic potential in preclinical models of fungal infections.

References

comparing the metabolic stability of 3-phenylpropanoylfentanyl and benzoylfentanyl

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the metabolic fate of two distinct fentanyl analogs. This report synthesizes experimental data to highlight the significant differences in metabolic stability between 3-phenylpropanoylfentanyl and benzoylfentanyl, offering insights into their potential pharmacological profiles.

In the landscape of synthetic opioids, understanding the metabolic stability of fentanyl analogs is crucial for predicting their duration of action, potential for bioaccumulation, and overall toxicological profile. This guide provides a direct comparison of the in vitro metabolic stability of 3-phenylpropanoylfentanyl (3-PPF) and benzoylfentanyl (BZF), two structurally related fentanyl analogs, based on data from studies utilizing human liver microsomes (HLMs).

Key Findings at a Glance

A pivotal in vitro study reveals a stark contrast in the metabolic breakdown of 3-PPF and BZF. 3-PPF undergoes rapid metabolism, whereas BZF is metabolized at a significantly slower rate. This suggests that BZF may exhibit more prolonged pharmacological effects compared to 3-PPF.[1][2]

Quantitative Metabolic Comparison

The following table summarizes the key quantitative findings from the in vitro metabolism studies of 3-phenylpropanoylfentanyl and benzoylfentanyl in human liver microsomes.

Parameter3-Phenylpropanoylfentanyl (3-PPF)Benzoylfentanyl (BZF)Reference
Metabolic Half-life < 10 minutes> 80 minutes[1][2]
Primary Metabolic Reaction Rapid monohydroxylation (primarily on the N-acyl group)Gradual metabolism into several metabolites[1][2]
Predominant Terminal Metabolite nor-3-PPF (oxidative N-dealkylation)nor-BZF (oxidative N-dealkylation)[1][2]

Experimental Protocol: In Vitro Metabolism in Human Liver Microsomes

The metabolic stability of 3-phenylpropanoylfentanyl and benzoylfentanyl was assessed using an in vitro model with human liver microsomes (HLMs), a standard method for predicting in vivo metabolism.

Materials and Methods:

  • Test Compounds: 3-phenylpropanoylfentanyl (3-PPF) and benzoylfentanyl (BZF).

  • Enzyme Source: Pooled human liver microsomes (HLMs).

  • Incubation: 3-PPF and BZF were incubated with HLMs for 2 hours and 3 hours, respectively.[1][2] Samples were collected at various time points throughout the incubation period.

  • Analytical Detection: The parent compounds and their metabolites were detected and quantified using Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) and Liquid Chromatography-Ion Trap-Time of Flight Mass Spectrometry (LC-MS IT-TOF).[1][2]

This experimental setup allows for the determination of the rate of disappearance of the parent drug and the identification of the metabolites formed.

Metabolic Pathways and Experimental Workflow

The primary metabolic pathways for many fentanyl analogs involve Phase I reactions, such as oxidation and N-dealkylation, catalyzed by cytochrome P450 (CYP) enzymes in the liver.[3][4][5] Specifically, CYP3A4 is a key enzyme in the metabolism of fentanyl and its derivatives.[6][7][8][9] The in vitro experiment described above follows a standard workflow to elucidate these pathways.

Metabolic_Workflow cluster_preparation Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Data Interpretation Compound 3-PPF or BZF Incubation Incubate at 37°C (2h for 3-PPF, 3h for BZF) Compound->Incubation HLM Human Liver Microsomes (HLMs) HLM->Incubation Sampling Collect Samples at Designated Time Points Incubation->Sampling Extraction Metabolite Extraction Sampling->Extraction LCMS LC-MS/MS & LC-MS IT-TOF Analysis Extraction->LCMS HalfLife Determine Metabolic Half-life LCMS->HalfLife MetaboliteID Identify Metabolites LCMS->MetaboliteID

Caption: Experimental workflow for in vitro metabolic stability assay.

The metabolic pathways of 3-phenylpropanoylfentanyl and benzoylfentanyl, as determined by in vitro studies, show distinct primary transformation routes before eventual N-dealkylation.

Metabolic_Pathways cluster_3ppf 3-Phenylpropanoylfentanyl (3-PPF) Metabolism cluster_bzf Benzoylfentanyl (BZF) Metabolism PPF 3-Phenylpropanoylfentanyl OH_PPF Monohydroxylated 3-PPF (on N-acyl group) PPF->OH_PPF Rapid Hydroxylation nor_PPF nor-3-PPF OH_PPF->nor_PPF N-dealkylation BZF Benzoylfentanyl Metabolites_BZF Several Metabolites BZF->Metabolites_BZF Gradual Metabolism nor_BZF nor-BZF Metabolites_BZF->nor_BZF N-dealkylation

Caption: Contrasting metabolic pathways of 3-PPF and BZF.

Discussion

The significant difference in the metabolic half-lives of 3-phenylpropanoylfentanyl and benzoylfentanyl can be attributed to their structural variations, specifically in the N-acyl group. The longer N-acyl chain of 3-PPF appears to make it more susceptible to rapid hydroxylation.[1][2] In contrast, the benzoyl group of BZF results in a more gradual metabolic breakdown into multiple intermediates before eventual N-dealkylation.[1][2]

The rapid metabolism of 3-PPF suggests a shorter duration of pharmacological effects in vivo, while the slower metabolism of BZF points towards a potentially longer-lasting impact.[1][2] The end-point metabolites for both, nor-3-PPF and nor-BZF, are products of oxidative N-dealkylation, a common metabolic fate for fentanyl analogs.[1][2] These nor-metabolites are generally considered to be inactive.[1][2]

This comparative analysis underscores the importance of structural modifications on the metabolic stability of fentanyl analogs. For researchers in drug development and toxicology, these findings provide critical insights for predicting the pharmacokinetic and pharmacodynamic profiles of novel synthetic opioids.

References

A Comparative Guide to the In Vitro Metabolism of 3-Phenylpropanamide Using Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the in vitro metabolism of 3-phenylpropanamide, a compound of interest in pharmaceutical research. By utilizing human liver microsomes (HLMs), a standard model for preclinical drug metabolism studies, we can predict the metabolic fate of this compound. HLMs are subcellular fractions of the liver that are enriched in key drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes, making them an invaluable tool for early-stage drug discovery.[1][2][3][4] This guide presents anticipated metabolic pathways, detailed experimental protocols, and comparative data to evaluate the metabolic stability and metabolite profile of this compound.

Anticipated Metabolic Pathways of this compound

The metabolism of xenobiotics in the liver is broadly categorized into Phase I and Phase II reactions.[5][6] Phase I reactions, primarily mediated by CYP enzymes, introduce or expose functional groups.[5][7] For this compound, the primary anticipated Phase I metabolic pathways include:

  • Aromatic Hydroxylation: The addition of a hydroxyl group to the phenyl ring, a common reaction catalyzed by CYP enzymes.

  • Amide Hydrolysis: Cleavage of the amide bond to yield 3-phenylpropanoic acid and ammonia.

  • Oxidative Deamination: The oxidative removal of the amine group.

Following Phase I reactions, the resulting metabolites can undergo Phase II conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate excretion.[6]

Comparative Metabolic Stability

The metabolic stability of a compound is a critical parameter in drug discovery, influencing its half-life and oral bioavailability. The following table compares the metabolic stability of this compound with well-characterized control compounds in human liver microsomes.

Table 1: Metabolic Stability of this compound and Control Compounds in Human Liver Microsomes

CompoundT1/2 (min)Intrinsic Clearance (CLint, µL/min/mg protein)Metabolic Stability Classification
This compound 45.215.3Moderate
Verapamil (High Clearance Control)8.581.5Low
Warfarin (Low Clearance Control)125.85.5High

Data are hypothetical and for illustrative purposes.

Metabolite Identification

The identification of metabolites is crucial for understanding the potential for active or toxic byproducts. The table below summarizes the major metabolites of this compound identified following incubation with human liver microsomes.

Table 2: Major Metabolites of this compound Identified in Human Liver Microsomes

Metabolite IDProposed Structurem/zProposed Metabolic PathwayRelative Abundance (%)
M14-hydroxy-3-phenylpropanamide167.09Aromatic Hydroxylation65
M23-phenylpropanoic acid150.07Amide Hydrolysis25
M3This compound-O-glucuronide327.12Glucuronidation of Parent10

Data are hypothetical and for illustrative purposes.

Experimental Protocols

A detailed methodology is essential for the reproducibility and interpretation of in vitro metabolism studies.

Protocol 1: Metabolic Stability Assay in Human Liver Microsomes

1. Objective: To determine the rate of metabolism of this compound in human liver microsomes.

2. Materials and Reagents:

  • Pooled Human Liver Microsomes (20 mg/mL)
  • This compound (Test Compound)
  • Verapamil and Warfarin (Control Compounds)
  • 100 mM Phosphate (B84403) Buffer (pH 7.4)[1][8]
  • NADPH Regenerating System (e.g., 20 mM NADPH stock)[1][8]
  • Acetonitrile (B52724) with an appropriate internal standard (for reaction termination)
  • 96-well plates
  • Incubator/Shaker (37°C)
  • LC-MS/MS system

3. Procedure:

  • Thaw human liver microsomes on ice immediately before use.[1]
  • Prepare a working solution of microsomes diluted in phosphate buffer to a final protein concentration of 0.5 mg/mL.
  • Add the test compound and control compounds to the microsomal solution to achieve a final concentration of 1 µM.
  • Pre-incubate the mixture for 5 minutes at 37°C with gentle agitation.[1]
  • Initiate the metabolic reaction by adding the NADPH regenerating system.[1]
  • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
  • Terminate the reaction at each time point by adding 3 volumes of cold acetonitrile containing an internal standard.[8]
  • Centrifuge the samples to precipitate the proteins.
  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.
  • The slope of the linear regression of this plot gives the elimination rate constant (k).
  • Calculate the half-life (T1/2) using the formula: T1/2 = 0.693 / k.
  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / T1/2) / (mg/mL microsomal protein).

Protocol 2: Metabolite Identification

1. Objective: To identify the major metabolites of this compound formed in human liver microsomes.

2. Procedure:

  • Follow steps 1-5 from the metabolic stability assay protocol, but use a higher concentration of the test compound (e.g., 10 µM) to facilitate metabolite detection.
  • Incubate for a fixed, longer duration (e.g., 60 minutes).
  • Terminate the reaction with cold acetonitrile.
  • Centrifuge and analyze the supernatant using a high-resolution LC-MS/MS system.
  • Analyze the data by comparing the mass spectra of samples with and without NADPH to identify NADPH-dependent metabolites.
  • Use mass shift analysis and fragmentation patterns to propose the structures of the metabolites.

Visualizations

Proposed Metabolic Pathways

The following diagram illustrates the anticipated metabolic transformations of this compound based on common enzymatic reactions in the liver.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound m1 M1: 4-hydroxy-3-phenylpropanamide parent->m1 Aromatic Hydroxylation (CYP450s) m2 M2: 3-phenylpropanoic acid parent->m2 Amide Hydrolysis m3 M3: this compound-O-glucuronide parent->m3 Glucuronidation (UGTs)

Figure 1. Proposed metabolic pathways for this compound in human liver microsomes.

Experimental Workflow

The workflow for conducting in vitro metabolism studies is a systematic process designed to ensure accurate and reproducible results.

G start Start prep Prepare Microsome/Buffer Mix (0.5 mg/mL protein) start->prep add_cpd Add this compound (1 µM final concentration) prep->add_cpd preincubate Pre-incubate at 37°C (5 minutes) add_cpd->preincubate initiate Initiate Reaction (Add NADPH) preincubate->initiate incubate Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) initiate->incubate terminate Terminate Reaction (Cold Acetonitrile + Internal Std.) incubate->terminate centrifuge Centrifuge to Precipitate Protein terminate->centrifuge analyze Analyze Supernatant (LC-MS/MS) centrifuge->analyze end End analyze->end

Figure 2. Experimental workflow for the metabolic stability assay.

References

A Comparative Evaluation of the Antitumor Activities of Fascaplysin and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fascaplysin (B45494), a β-carboline alkaloid isolated from marine sponges, has garnered significant attention in the field of oncology for its potent antitumor properties.[1] This has spurred extensive research into the synthesis and evaluation of its analogs to identify compounds with improved efficacy and reduced toxicity. This guide provides a comprehensive comparison of the antitumor activities of fascaplysin and its derivatives, supported by experimental data and detailed methodologies.

Quantitative Analysis of Antitumor Activity

The antitumor efficacy of fascaplysin and its analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit 50% of cell growth, are summarized in the table below. The data, extracted from various studies, reveal significant variations in potency based on the nature and position of substituents on the fascaplysin scaffold.[1][2]

CompoundCancer Cell LineIC50 (µM)Reference
FascaplysinSCLC (mean)0.89[2][3]
NSCLC (mean)1.15[2][3]
LNCaP (Prostate)0.54[2][3]
C6 (Glioma)0.5[2][3]
HL-60 (Leukemia)0.7 (24h)[3]
K562 (Leukemia)Potent[4]
A549 (Lung Carcinoma)Potent[4]
3-BromofascaplysinGlioma C6More potent than fascaplysin
10-BromofascaplysinGlioma C6Potent
3,10-DibromofascaplysinProstate Cancer CellsHigh selectivity[5]
9-PhenylfascaplysinK562 (Leukemia)High[4]
A549 (Lung Carcinoma)High[4]
Non-planar analog (Compound 33)HeLa (Cervical)1.03[2]
Non-planar analog (Compound 6c)HeLa (Cervical)1.03[6]

Key Signaling Pathways and Mechanisms of Action

Fascaplysin and its analogs exert their antitumor effects through multiple mechanisms, primarily by targeting key regulators of the cell cycle and apoptosis.

One of the primary mechanisms is the selective inhibition of cyclin-dependent kinase 4 (CDK4).[7] This inhibition leads to the arrest of the cell cycle in the G0/G1 phase, thereby preventing cancer cell proliferation.[7] The interaction of fascaplysin with CDK4 disrupts the phosphorylation of the retinoblastoma protein (pRb), a critical step for cell cycle progression.

Furthermore, fascaplysin has been shown to induce apoptosis through both intrinsic and extrinsic pathways. It can modulate the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and the release of cytochrome c.[8] This triggers a caspase cascade, ultimately leading to programmed cell death. Some analogs have also been observed to induce apoptosis by upregulating death receptors like DR5, activating the TRAIL pathway.

The PI3K/Akt/mTOR signaling pathway, crucial for cell growth and survival, is another target of fascaplysin.[7] Inhibition of this pathway contributes to the induction of both apoptosis and autophagy in cancer cells.[7] Additionally, fascaplysin has been found to inhibit the Wnt/β-catenin signaling pathway, which is involved in cell migration and the epithelial-mesenchymal transition (EMT).

The planar structure of fascaplysin also allows it to intercalate with DNA, which can contribute to its cytotoxicity but also to its toxicity towards normal cells.[7][9] Research on non-planar analogs aims to reduce this DNA intercalation and improve the therapeutic window.[6]

Fascaplysin_Signaling_Pathways cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction Fascaplysin Fascaplysin & Analogs CDK4_CyclinD CDK4/Cyclin D Fascaplysin->CDK4_CyclinD inhibits PI3K_AKT_mTOR PI3K/Akt/mTOR Pathway Fascaplysin->PI3K_AKT_mTOR inhibits Bcl2 Bcl-2 Fascaplysin->Bcl2 inhibits pRb pRb CDK4_CyclinD->pRb phosphorylates G1_S_Transition G1/S Phase Transition E2F E2F pRb->E2F inhibits Cell_Cycle_Arrest Cell Cycle Arrest E2F->G1_S_Transition promotes G1_S_Transition->Cell_Cycle_Arrest is blocked PI3K_AKT_mTOR->Bcl2 activates Bax Bax Bcl2->Bax inhibits Mitochondria Mitochondria Bax->Mitochondria permeabilizes Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c releases Caspases Caspases Cytochrome_c->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis executes Fascaplysin_Main Fascaplysin & Analogs

Caption: Signaling pathways affected by fascaplysin and its analogs.

Experimental Protocols

The evaluation of the antitumor activities of fascaplysin and its analogs involves a series of standardized in vitro assays.

Cell Viability Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[10][11]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours.[1]

  • Compound Treatment: Cells are treated with various concentrations of fascaplysin or its analogs and incubated for a further 48-72 hours.[1]

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[10]

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) or another suitable solvent is added to dissolve the formazan crystals.[10]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[1] The IC50 values are then calculated from the dose-response curves.[1]

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect the expression levels of key proteins involved in apoptosis.

  • Protein Extraction: Cells are treated with the compounds, harvested, and lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against apoptosis-related proteins (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is employed to determine the distribution of cells in different phases of the cell cycle.[12][13]

  • Cell Treatment and Fixation: Cells are treated with the compounds, harvested, and fixed, typically with cold 70% ethanol.

  • Staining: The fixed cells are washed and stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI), in the presence of RNase.[12]

  • Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer.[14]

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined from the DNA content histograms.[14]

Experimental_Workflow cluster_workflow General Experimental Workflow start Start cell_culture Cancer Cell Culture start->cell_culture treatment Treatment with Fascaplysin or Analogs cell_culture->treatment assays Perform Cellular Assays treatment->assays viability Cell Viability Assay (MTT) assays->viability western_blot Western Blot (Apoptosis Markers) assays->western_blot cell_cycle Cell Cycle Analysis (Flow Cytometry) assays->cell_cycle data_analysis Data Analysis and IC50 Determination viability->data_analysis western_blot->data_analysis cell_cycle->data_analysis end End data_analysis->end

Caption: A generalized workflow for evaluating the antitumor activity of fascaplysin and its analogs.

References

A Comparative Guide to the Synthesis of Benzamide Analogs for Positron Emission Tomography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various benzamide (B126) analogs synthesized for use as radiotracers in Positron Emission Tomography (PET). The information presented is supported by experimental data to aid researchers in the selection and development of effective PET imaging agents. This document focuses on benzamide analogs targeting key neurological and oncological markers: Dopamine (B1211576) D2/D3 receptors, Sigma-1 and Sigma-2 receptors, Translocator Protein (TSPO), and Poly (ADP-ribose) Polymerase (PARP).

Data Presentation: A Quantitative Comparison of Benzamide PET Radiotracers

The following tables summarize key quantitative data for a selection of benzamide analogs, allowing for a direct comparison of their properties.

Table 1: Benzamide Analogs Targeting Dopamine D2/D3 Receptors

RadiotracerTarget(s)Ki (nM)Radiochemical Yield (%)Molar Activity (GBq/µmol)Key Findings
[¹⁸F]Fallypride D2/D30.05-0.1 (D2), 0.2-0.5 (D3)40-55%[1][2][3]298-360[1]High affinity and good in vivo imaging properties. Widely used as a gold standard.
[¹⁸F]MBP D2/D3/D4, σ11-8 (D2/D3/D4), 11 (σ1)N/AN/AHigh affinity for D2-like receptors but also shows significant sigma-1 receptor binding, which may affect specificity.[4]
[¹⁸F]FCP D2/D3~5.5 (D2/D3)N/AN/AHigh affinity for D2/D3 receptors with lower affinity for D4 and sigma-1 receptors compared to [¹⁸F]MBP, suggesting better selectivity.[4]
[¹¹C]Raclopride D2/D31.2 (D2), 2.5 (D3)N/AN/AA well-established D2/D3 antagonist radiotracer, often used as a reference.[5]

Table 2: Benzamide Analogs Targeting Sigma Receptors

RadiotracerTarget(s)Ki (nM)Radiochemical Yield (%)Molar Activity (Ci/mmol)Key Findings
--INVALID-LINK---4-iodobenzamide σ10.383-10%800-1200Demonstrates high affinity and specific uptake in tissues containing sigma receptors.[6]
4-fluoro-substituted benzamides σ1, σ20.38-0.98 (σ1), 3.77-4.02 (σ2)3-10%800-1200More potent as sigma-2 ligands compared to their 2-fluoro analogs.[6]
2-fluoro-substituted benzamides σ1, σ20.38-0.98 (σ1), 20.3-22.8 (σ2)3-10%800-1200Lower potency for sigma-2 receptors compared to 4-fluoro analogs.[6]

Table 3: Benzamide and Related Analogs Targeting TSPO

RadiotracerKi (nM)Radiochemical Yield (%)Molar Activity (GBq/µmol)Key Findings
[¹¹C]PK11195 9.3N/A>37First-generation tracer, suffers from high non-specific binding.[7]
[¹¹C]PBR28 0.68 (rat), 2.5 (human)N/AN/ASecond-generation tracer with improved signal-to-noise ratio, but sensitive to a common TSPO gene polymorphism (rs6971).[8]
[¹⁸F]FEPPA N/AN/AN/ASecond-generation tracer with reduced metabolism and superior brain penetration compared to earlier analogs.[8]
[¹⁸F]GE180 N/AN/AN/AThird-generation tracer with low sensitivity to the rs6971 polymorphism, but may have low brain penetration when the blood-brain barrier is intact.[7]

Table 4: Benzamide-Containing PARP Inhibitor Analogs for PET

RadiotracerTargetRadiochemical Yield (%)Molar Activity (MBq/nmol)Key Findings
[¹¹C]PyBic PARP>97%148 ± 85Brain-penetrant PARP PET tracer validated in a rat glioblastoma model and nonhuman primates.[9]
[¹⁸F]Olaparib PARPN/AN/ABased on the FDA-approved PARP inhibitor, shows potential for noninvasive tumor imaging.
[¹⁸F]FTT (FluorThanatrace) PARPN/AN/ARucaparib-based analog that has been evaluated clinically and shows a good correlation between uptake and PARP-1 expression.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific analogs and laboratory conditions.

General Synthesis of Benzamide Precursors

The synthesis of benzamide precursors for radiolabeling typically involves a multi-step process. For example, the synthesis of the tosylate precursor for [¹⁸F]fallypride can be achieved through the following key steps:

  • Protection of functional groups: A suitable starting material, such as a hydroxybenzoic acid, is protected to prevent unwanted side reactions. For instance, a tert-butyldimethylsilyl (TBS) group can be used to protect a hydroxyl group.

  • Amide coupling: The protected benzoic acid is then coupled with a suitable amine using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activator such as Hydroxybenzotriazole (HOBt).

  • Deprotection: The protecting group is removed to yield the desired alcohol. For a TBS group, tetra-n-butylammonium fluoride (B91410) (TBAF) is commonly used.

  • Activation for Radiolabeling: The alcohol is converted into a good leaving group for the subsequent nucleophilic fluorination. This is often achieved by reaction with p-toluenesulfonyl chloride (tosyl chloride) to form a tosylate.[10]

General [¹⁸F]-Radiolabeling Procedure

The introduction of the positron-emitting fluorine-18 (B77423) isotope is a critical step in the synthesis of these PET tracers. A common method is nucleophilic substitution:

  • [¹⁸F]Fluoride production and activation: No-carrier-added [¹⁸F]fluoride is produced via a cyclotron and trapped on an anion-exchange cartridge. It is then eluted with a solution containing a phase-transfer catalyst, such as Kryptofix 2.2.2 (K2.2.2), and a weak base like potassium carbonate. The mixture is azeotropically dried with acetonitrile (B52724).[1][11]

  • Nucleophilic Fluorination: The activated, anhydrous [¹⁸F]fluoride is reacted with the precursor (e.g., the tosylate) in a suitable solvent like acetonitrile at an elevated temperature (e.g., 90-110°C).[1][2]

  • Purification: The crude reaction mixture is purified using high-performance liquid chromatography (HPLC) to separate the desired [¹⁸F]-labeled benzamide analog from unreacted precursor and other impurities.[1][11]

  • Formulation: The purified radiotracer is formulated in a physiologically compatible solution (e.g., saline with a small amount of ethanol) and sterilized by filtration for in vivo use.[2]

In Vitro Binding Assays

These assays are crucial for determining the affinity and selectivity of the synthesized benzamide analogs for their target receptors.

  • Tissue or Cell Preparation: Brain tissue homogenates from appropriate animal models or cell lines expressing the target receptor are prepared.

  • Competitive Binding Assay: The prepared tissues or cells are incubated with a known radioligand for the target receptor and varying concentrations of the novel benzamide analog (the competitor).

  • Separation and Counting: After incubation, the bound and free radioligand are separated (e.g., by filtration). The amount of bound radioactivity is then measured using a gamma counter.

  • Data Analysis: The data is used to generate a competition curve, from which the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which represents the affinity of the analog for the receptor.

In Vivo PET Imaging Studies

These studies evaluate the performance of the radiotracer in a living organism.

  • Animal Models: Appropriate animal models (e.g., rodents or non-human primates) are used. For specific applications, disease models (e.g., neuroinflammation or tumor models) may be employed.

  • Radiotracer Administration: The formulated [¹⁸F]-labeled benzamide analog is administered intravenously.

  • PET Scanning: Dynamic PET scans are acquired over a specific period to monitor the distribution and kinetics of the radiotracer in the body, particularly in the target organs (e.g., brain or tumor).

  • Data Analysis: The PET images are reconstructed and analyzed to quantify the uptake of the radiotracer in different regions of interest. Key parameters such as the standardized uptake value (SUV) and binding potential (BP) are calculated to assess the specific binding to the target. Blocking studies, where a non-radiolabeled antagonist is co-administered, are often performed to confirm the specificity of the radiotracer binding.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and a generalized experimental workflow for the synthesis and evaluation of benzamide PET radiotracers.

G cluster_synthesis Synthesis Workflow Start Start Precursor Synthesis Precursor Synthesis Start->Precursor Synthesis Design & Synthesis Radiolabeling ([18F]) Radiolabeling ([18F]) Precursor Synthesis->Radiolabeling ([18F]) Nucleophilic Substitution Purification (HPLC) Purification (HPLC) Radiolabeling ([18F])->Purification (HPLC) Isolation Formulation Formulation Purification (HPLC)->Formulation Sterile Solution Quality Control Quality Control Formulation->Quality Control Purity, Molar Activity Final Radiotracer Final Radiotracer Quality Control->Final Radiotracer Ready for Injection

Caption: Generalized workflow for the synthesis of benzamide PET radiotracers.

G cluster_d2d3 Dopamine D2/D3 Receptor Signaling Dopamine Dopamine D2/D3 Receptor D2/D3 Receptor Dopamine->D2/D3 Receptor Gi/o Protein Gi/o Protein D2/D3 Receptor->Gi/o Protein activates Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase inhibits cAMP cAMP Adenylyl Cyclase->cAMP produces PKA PKA cAMP->PKA activates Cellular Response Cellular Response PKA->Cellular Response modulates G cluster_sigma1 Sigma-1 Receptor Signaling Ligand Ligand Sigma-1 Receptor (ER) Sigma-1 Receptor (ER) Ligand->Sigma-1 Receptor (ER) IP3 Receptor IP3 Receptor Sigma-1 Receptor (ER)->IP3 Receptor modulates Ca2+ Release Ca2+ Release IP3 Receptor->Ca2+ Release mediates Mitochondria Mitochondria Ca2+ Release->Mitochondria influences Cellular Stress Response Cellular Stress Response Mitochondria->Cellular Stress Response regulates G cluster_tspo TSPO in Neuroinflammation Neuroinflammation Neuroinflammation Activated Microglia/Astrocytes Activated Microglia/Astrocytes Neuroinflammation->Activated Microglia/Astrocytes TSPO Upregulation TSPO Upregulation Activated Microglia/Astrocytes->TSPO Upregulation leads to Cholesterol Transport Cholesterol Transport TSPO Upregulation->Cholesterol Transport facilitates Neurosteroid Synthesis Neurosteroid Synthesis Cholesterol Transport->Neurosteroid Synthesis supports Modulation of Inflammation Modulation of Inflammation Neurosteroid Synthesis->Modulation of Inflammation results in G cluster_parp PARP Signaling in DNA Damage Repair DNA Damage DNA Damage PARP Activation PARP Activation DNA Damage->PARP Activation PARylation PARylation PARP Activation->PARylation catalyzes Recruitment of Repair Proteins Recruitment of Repair Proteins PARylation->Recruitment of Repair Proteins signals DNA Repair DNA Repair Recruitment of Repair Proteins->DNA Repair initiates

References

assessing the impact of alkyl chain length on the antifungal potency of cinnamate esters

Author: BenchChem Technical Support Team. Date: December 2025

Alkyl Chain Length Significantly Modulates the Antifungal Potency of Cinnamate (B1238496) Esters

A comprehensive analysis of cinnamate esters reveals a direct correlation between the length of their alkyl chains and their effectiveness in inhibiting fungal growth. Experimental data from multiple studies demonstrate that modifying the ester group can either enhance or diminish antifungal activity, providing a roadmap for the development of more potent antifungal agents.

Researchers and drug development professionals will find that the structure-activity relationship (SAR) of cinnamate esters is a critical factor in their antifungal potential. Generally, the antifungal potency of linear alkyl cinnamate esters tends to increase as the carbon chain elongates, reaching an optimal length before declining. This trend is attributed to changes in the compound's lipophilicity, which affects its ability to penetrate the fungal cell membrane.

A study on a series of cinnamate esters showed a clear trend of an initial increase in antifungal activity followed by a decrease with the elongation of the linear alkyl chain.[1] The n-butyl ester exhibited the highest activity among the tested linear alkyl esters.[1] Another investigation corroborated this finding, identifying butyl cinnamate as the most potent compound against several Candida species.[2] The increase in carbon chain length from methyl to butyl was associated with increased antifungal action, likely due to greater lipophilicity facilitating better penetration of biological membranes.[2][3]

Beyond a certain point, however, longer alkyl chains can lead to a decrease in activity. For instance, pentyl and isopentyl cinnamates showed no activity against some Candida species.[2][3] This suggests that an optimal balance of lipophilicity and steric factors is necessary for maximal antifungal effect. Interestingly, tertiary alkyl groups, such as t-butyl, have been shown to significantly increase activity compared to their linear counterparts, indicating that steric hindrance near the ester group can be beneficial.[1]

The mechanism of action for some of these potent cinnamate esters involves direct interaction with the fungal cell's plasma membrane and cell wall.[3] Specifically, compounds like propyl and butyl cinnamate have been found to interact with ergosterol, a key component of the fungal cell membrane.[3]

Comparative Antifungal Activity of Cinnamate Esters

The following table summarizes the minimum inhibitory concentration (MIC) and median effective concentration (EC50) values for various cinnamate esters against different fungal species, as reported in several studies. Lower values indicate higher antifungal potency.

CompoundFungal SpeciesMIC (µM)EC50 (µg/mL)Reference
Methyl CinnamateCandida spp.789.19-[2]
A. flavus, P. citrinum1578.16-[3]
Ethyl CinnamateCandida spp.726.36-[2]
Propyl CinnamateCandida spp.672.83-[2]
n-Butyl CinnamateCandida spp.626.62-[2]
Plant Pathogenic Fungi-46.8% inhibition rate[1]
n-Amyl CinnamatePlant Pathogenic Fungi-35.4% inhibition rate[1]
n-Hexyl CinnamatePlant Pathogenic Fungi-35.8% inhibition rate[1]
Decyl CinnamateCandida spp.1101.92-[2][3]
t-Butyl 2-hydroxycinnamate (C1)Plant Pathogenic Fungi-17.4[1]
t-Amyl 2-hydroxycinnamate (C2)Plant Pathogenic Fungi-18.5[1]

Experimental Protocols

The evaluation of the antifungal activity of cinnamate esters typically involves standardized in vitro assays. The following are generalized methodologies based on the cited research.

Synthesis of Cinnamate Esters

A common method for synthesizing cinnamate esters is through the reaction of the corresponding acyl chloride with the desired alcohol.[1]

  • Cinnamic acid (or a substituted derivative) is refluxed with thionyl chloride to produce the cinnamoyl chloride.

  • Excess thionyl chloride is removed under reduced pressure.

  • The resulting acyl chloride is dissolved in a suitable solvent (e.g., DCM), and the corresponding alcohol is added at a low temperature (e.g., 0°C).

  • The reaction mixture is stirred until completion, followed by purification of the ester product.

Antifungal Susceptibility Testing

Mycelium Growth Rate Method [1]

This method is often used for plant pathogenic fungi.

  • A solution of the test compound in a solvent like DMSO is added to a sterile aqueous solution.

  • This solution is then mixed with melted potato dextrose agar (B569324) (PDA) to achieve the desired final concentration of the test compound.

  • The mixture is poured into sterile Petri dishes and allowed to solidify.

  • A mycelial plug of the test fungus is placed in the center of the agar plate.

  • The plates are incubated at a suitable temperature (e.g., 25°C) for a specified period (e.g., 72 hours).

  • The diameter of the fungal colony is measured, and the growth inhibition rate is calculated relative to a control plate without the test compound.

  • For compounds showing significant inhibition, a series of dilutions are tested to determine the EC50 value.

Broth Microdilution Method [3][4]

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) for yeasts and filamentous fungi.

  • A stock solution of the test compound is prepared in a suitable solvent.

  • Serial dilutions of the compound are made in a liquid growth medium (e.g., Sabouraud dextrose broth) in the wells of a microtiter plate.

  • A standardized inoculum of the fungal suspension is added to each well.

  • The microtiter plate is incubated under appropriate conditions for the specific fungus.

  • The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Visualizing Experimental and Mechanistic Pathways

To better understand the workflow and the proposed mechanism of action, the following diagrams are provided.

experimental_workflow Experimental Workflow for Antifungal Potency Assessment cluster_synthesis Compound Synthesis cluster_testing Antifungal Testing cluster_analysis Data Analysis s1 Cinnamic Acid Derivative s4 Reaction & Purification s1->s4 s2 Thionyl Chloride s2->s4 s3 Alcohol (Varying Alkyl Chain) s3->s4 s5 Cinnamate Ester s4->s5 t3 Serial Dilution of Ester s5->t3 cluster_testing cluster_testing s5->cluster_testing t1 Fungal Culture t2 Inoculum Preparation t1->t2 t4 Incubation (Microplate/Petri Dish) t2->t4 t3->t4 t5 Data Collection (MIC/EC50) t4->t5 a1 Structure-Activity Relationship (SAR) Analysis t5->a1 cluster_analysis cluster_analysis cluster_testing->cluster_analysis

Caption: Workflow for synthesis and antifungal testing of cinnamate esters.

mechanism_of_action Proposed Antifungal Mechanism of Cinnamate Esters cluster_fungal_cell Fungal Cell membrane Plasma Membrane (with Ergosterol) interaction Disruption of Membrane Integrity membrane->interaction interacts with ergosterol wall Cell Wall cytoplasm Cytoplasm ester Cinnamate Ester (Optimal Alkyl Chain) ester->membrane penetrates lysis Cell Lysis & Growth Inhibition interaction->lysis

Caption: Mechanism involving fungal cell membrane disruption by cinnamate esters.

References

Validating the Mechanism of Action of New Antitubulin Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanisms of action of novel antitubulin agents, with a focus on experimental validation. Quantitative data from key studies are summarized, and detailed protocols for essential validation experiments are provided. This guide is intended to aid researchers in the evaluation and development of the next generation of microtubule-targeting cancer therapeutics.

Overview of Antitubulin Agents: Mechanism of Action

Antitubulin agents are a cornerstone of cancer chemotherapy, primarily exerting their effects by disrupting microtubule dynamics, which are critical for cell division.[1] This disruption leads to mitotic arrest and subsequent apoptosis.[2] These agents are broadly classified into two main categories: microtubule-stabilizing agents and microtubule-destabilizing agents.[1]

  • Microtubule-Stabilizing Agents: These agents, such as the taxanes (e.g., paclitaxel) and epothilones (e.g., ixabepilone), bind to polymerized microtubules, preventing their depolymerization.[3][4] This hyperstabilization of microtubules leads to the formation of non-functional mitotic spindles, causing cell cycle arrest.[3]

  • Microtubule-Destabilizing Agents: This class includes vinca (B1221190) alkaloids (e.g., vincristine), colchicine (B1669291) and its analogues, and newer agents like eribulin (B193375) and VERU-111.[3][5] They act by binding to tubulin dimers, preventing their assembly into microtubules, which results in the dissolution of the mitotic spindle.[3]

The binding sites for these agents on the αβ-tubulin heterodimer are distinct and are key to their specific mechanisms of action. The four major binding sites are the taxane (B156437) site, the vinca site, the colchicine site, and the laulimalide/peloruside site.[6][7]

cluster_destabilizers Microtubule-Destabilizing Agents cluster_stabilizers Microtubule-Stabilizing Agents cluster_effects Cellular Effects Vinca Alkaloids (Vincristine) Vinca Alkaloids (Vincristine) Vinca Site Vinca Site Vinca Alkaloids (Vincristine)->Vinca Site Eribulin Eribulin Eribulin->Vinca Site Colchicine Colchicine Colchicine Site Colchicine Site Colchicine->Colchicine Site VERU-111 VERU-111 VERU-111->Colchicine Site Plinabulin Plinabulin Plinabulin->Colchicine Site Inhibition of Polymerization Inhibition of Polymerization Vinca Site->Inhibition of Polymerization Colchicine Site->Inhibition of Polymerization Taxanes (Paclitaxel) Taxanes (Paclitaxel) Taxane Site Taxane Site Taxanes (Paclitaxel)->Taxane Site Ixabepilone Ixabepilone Ixabepilone->Taxane Site Promotion of Polymerization Promotion of Polymerization Taxane Site->Promotion of Polymerization Microtubule Depolymerization Microtubule Depolymerization Inhibition of Polymerization->Microtubule Depolymerization Microtubule Stabilization Microtubule Stabilization Promotion of Polymerization->Microtubule Stabilization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Depolymerization->Mitotic Spindle Disruption Microtubule Stabilization->Mitotic Spindle Disruption G2/M Arrest G2/M Arrest Mitotic Spindle Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Fig. 1: Mechanism of Action of Antitubulin Agents.

Comparative Performance of New Antitubulin Agents

The following tables summarize the in vitro and in vivo performance of selected new antitubulin agents in comparison to established drugs.

Table 1: In Vitro Antiproliferative Activity (IC₅₀) in Cancer Cell Lines
CompoundClassBinding SiteCell LineIC₅₀ (nM)Reference
VERU-111 DestabilizerColchicineMDA-MB-231 (TNBC)8.2-9.6[2]
A549 (Lung)55.6[8]
A549/TxR (Paclitaxel-Resistant Lung)102.9[8]
Plinabulin DestabilizerColchicineMCF-7 (Breast)17[9]
Eribulin DestabilizerVincaMDA-MB-435 (Breast)Potent (sub-nanomolar)[10]
Ixabepilone StabilizerTaxaneHCT116 (Colon)2.9 (median)[6]
Paclitaxel (B517696) StabilizerTaxaneMDA-MB-231 (TNBC)3.1-4.6[2]
A549 (Lung)0.37-73.55[8]
Colchicine DestabilizerColchicineMDA-MB-231 (TNBC)9.8-17.5[2]

TNBC: Triple-Negative Breast Cancer

Table 2: In Vivo Antitumor Efficacy in Xenograft Models
CompoundModelDosingTumor Growth InhibitionReference
VERU-111 PC3-TXR (Paclitaxel-Resistant Prostate)3.3 mg/kg, oral, 5 days/weekAlmost complete inhibition[11]
A549/TxR (Paclitaxel-Resistant Lung)12.5 mg/kg, oral77.7%[8]
Ixabepilone Pat-21 (Taxane-Resistant Breast)Not specifiedSuperior to paclitaxel[12]
Paclitaxel PC3-TXR (Paclitaxel-Resistant Prostate)IVNo impact on tumor growth[11]
MDA-MB-231 (TNBC)Not specifiedSimilar to VERU-111[2]

Key Experimental Protocols for Mechanism of Action Validation

Detailed methodologies for fundamental assays used to characterize the mechanism of action of antitubulin agents are provided below.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

cluster_workflow Tubulin Polymerization Assay Workflow prep Prepare Reagents (Tubulin, GTP, Buffers, Test Compounds) plate Add Test Compounds & Controls to 96-well Plate prep->plate initiate Initiate Polymerization (Add Tubulin Mix, Incubate at 37°C) plate->initiate measure Measure Absorbance/Fluorescence (e.g., 340 nm) Kinetically initiate->measure analyze Analyze Polymerization Curves (Vmax, ODmax) measure->analyze ic50 Calculate IC₅₀ Value analyze->ic50

Fig. 2: Workflow for In Vitro Tubulin Polymerization Assay.

Protocol (Turbidity-Based): [3]

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin (>99% pure) to 10 mg/mL in ice-cold General Tubulin Buffer (GTB: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

    • Prepare a 100 mM GTP stock solution in water.

    • Prepare serial dilutions of the test compound and controls (e.g., paclitaxel as a stabilizer, nocodazole (B1683961) as a destabilizer) in GTB.

  • Reaction Setup (in a pre-warmed 96-well plate at 37°C):

    • To each well, add the appropriate volume of the test compound or control solution.

    • Prepare the tubulin polymerization mix on ice: tubulin (final concentration 3 mg/mL), GTB, GTP (final concentration 1 mM), and glycerol (B35011) (final concentration 10%).

    • To initiate the reaction, add the tubulin polymerization mix to each well.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 350 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Determine the maximum velocity (Vmax) of polymerization from the steepest slope of the curve.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition (relative to the vehicle control) against the compound concentration.

Immunofluorescence Microscopy of Microtubules

This technique allows for the visualization of the effects of a compound on the microtubule network within cells.

cluster_workflow Immunofluorescence Workflow seed Seed Cells on Coverslips treat Treat with Test Compound seed->treat fix Fix Cells (e.g., 4% PFA) treat->fix permeabilize Permeabilize Cells (e.g., Triton X-100) fix->permeabilize block Block Non-specific Binding (e.g., BSA) permeabilize->block primary_ab Incubate with Primary Antibody (e.g., anti-α-tubulin) block->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab mount Mount Coverslips with Antifade Reagent secondary_ab->mount image Image with Fluorescence Microscope mount->image

Fig. 3: Workflow for Immunofluorescence Staining of Microtubules.

Protocol: [13][14]

  • Cell Culture and Treatment:

    • Seed cancer cells onto sterile glass coverslips in a multi-well plate and culture until they reach desired confluency.

    • Treat the cells with various concentrations of the test compound for a specified duration. Include vehicle-treated cells as a negative control.

  • Fixation and Permeabilization:

    • Gently wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Wash the cells with PBS.

    • Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

    • Incubate the cells with a primary antibody against α-tubulin (diluted in blocking buffer) overnight at 4°C.

    • Wash the cells with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Mounting and Imaging:

    • Wash the cells with PBS.

    • (Optional) Counterstain the nuclei with DAPI.

    • Mount the coverslips onto glass slides using an antifade mounting medium.

    • Visualize the cells using a fluorescence or confocal microscope.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content, revealing cell cycle arrest induced by antitubulin agents.

cluster_workflow Cell Cycle Analysis Workflow harvest Harvest and Count Cells fix Fix Cells (e.g., 70% Ethanol) harvest->fix stain Stain with DNA Dye (e.g., Propidium (B1200493) Iodide + RNase) fix->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze DNA Content Histograms acquire->analyze

Fig. 4: Workflow for Cell Cycle Analysis using Flow Cytometry.

Protocol (Propidium Iodide Staining): [15][16]

  • Cell Preparation:

    • Culture cells with and without the test compound for the desired time.

    • Harvest the cells by trypsinization and wash with PBS.

  • Fixation:

    • Resuspend the cell pellet in PBS.

    • While vortexing gently, add ice-cold 70% ethanol (B145695) dropwise to a final concentration of 70%.

    • Fix the cells on ice for at least 30 minutes (or store at -20°C).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A in PBS.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells on a flow cytometer.

    • Generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The validation of the mechanism of action of new antitubulin agents is a critical step in their development as cancer therapeutics. The experimental approaches detailed in this guide provide a robust framework for characterizing their interaction with tubulin, their effects on microtubule dynamics, and their ultimate impact on cancer cell proliferation. By systematically comparing new agents to established drugs using these standardized methods, researchers can identify promising candidates with improved efficacy, better safety profiles, and the ability to overcome existing mechanisms of drug resistance.

References

A Comparative Guide to the Synthesis of 3-Phenylpropanamide: Experimental Results vs. Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of hypothetical experimental results for the synthesis of 3-phenylpropanamide with established literature values. The objective is to offer a clear benchmark for researchers working on similar synthetic pathways. The synthesis route detailed is the conversion of 3-phenylpropanoic acid to its acid chloride derivative, followed by amidation.

Quantitative Data Summary

The following tables summarize the key quantitative data from a representative experimental synthesis and compare it with values reported in the literature.

Table 1: Comparison of Reaction Yield and Physical Properties

ParameterExperimental ResultLiterature Value
Yield (%) 82%Typically >80%
Melting Point (°C) 101-103 °C99-103 °C
Appearance White crystalline solidWhite crystalline solid

Table 2: Spectroscopic Data Comparison

Technique Experimental Results Literature Values
FT-IR (cm⁻¹) 3350 (N-H stretch, m), 3180 (N-H stretch, m), 3030 (Ar C-H stretch, w), 2925 (Alkyl C-H stretch, w), 1645 (C=O stretch, s), 1600, 1495, 1450 (C=C stretch, m)~3355 (N-H), ~3185 (N-H), ~3030 (Ar C-H), ~2930 (Alkyl C-H), ~1650 (C=O), ~1605, 1498, 1455 (C=C)
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.35-7.20 (m, 5H, Ar-H), 6.05 (br s, 1H, -NH), 5.80 (br s, 1H, -NH), 3.00 (t, J = 7.6 Hz, 2H, -CH₂-Ar), 2.50 (t, J = 7.6 Hz, 2H, -CH₂-C=O)~7.30 (m, 5H), ~6.1 (br s, 1H), ~5.8 (br s, 1H), ~2.98 (t, 2H), ~2.48 (t, 2H)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 174.8 (C=O), 141.0 (Ar-C), 128.6 (2 x Ar-CH), 128.4 (2 x Ar-CH), 126.3 (Ar-CH), 38.5 (-CH₂-Ar), 31.8 (-CH₂-C=O)~175 (C=O), ~141.2 (Ar-C), ~128.7 (Ar-CH), ~128.5 (Ar-CH), ~126.4 (Ar-CH), ~38.7 (-CH₂-Ar), ~32.0 (-CH₂-C=O)

Experimental Workflow

The following diagram illustrates the logical workflow of the synthesis and characterization of this compound.

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Work-up and Purification cluster_characterization Characterization start 3-Phenylpropanoic Acid reagent1 Thionyl Chloride (SOCl₂) Dichloromethane (DCM) acid_chloride Formation of 3-Phenylpropanoyl Chloride start->acid_chloride reagent1->acid_chloride reagent2 Aqueous Ammonia (NH₃) amidation Amidation Reaction acid_chloride->amidation reagent2->amidation crude_product Crude this compound amidation->crude_product extraction Extraction with Ethyl Acetate crude_product->extraction drying Drying over Na₂SO₄ extraction->drying evaporation Solvent Evaporation drying->evaporation recrystallization Recrystallization from Ethanol/Water evaporation->recrystallization pure_product Pure this compound recrystallization->pure_product mp Melting Point pure_product->mp ftir FT-IR Spectroscopy pure_product->ftir nmr ¹H and ¹³C NMR pure_product->nmr

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Phenylpropanamide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and related compounds is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 3-phenylpropanamide.

This document outlines the principles of each technique, presents hypothetical yet realistic validation data based on established analytical practices, provides detailed experimental protocols for method development and validation, and describes the process of cross-validation to ensure consistency between different analytical methods.

Principles of the Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds like this compound. Separation is achieved by partitioning the analyte between a liquid mobile phase and a solid stationary phase within a column. When coupled with a suitable detector, such as a UV-Vis or mass spectrometry detector, HPLC offers high sensitivity and specificity without the need for chemical derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase volatility and thermal stability, allowing for analysis in the gas phase.

Data Presentation: Comparison of Analytical Method Performance

The following table summarizes the typical performance characteristics of validated HPLC and GC-MS methods for the quantification of this compound. These values are representative of what would be expected from well-developed and validated methods.

Performance ParameterHPLC-UVGC-MS (with Derivatization)
Linearity (r²) > 0.999> 0.998
Accuracy (Recovery %) 98.0 - 102.0%97.0 - 103.0%
Precision (RSD %) < 2.0%< 3.0%
Limit of Detection (LOD) ~ 0.05 µg/mL~ 0.01 µg/mL
Limit of Quantification (LOQ) ~ 0.15 µg/mL~ 0.03 µg/mL
Robustness HighModerate to High

Experimental Protocols

HPLC-UV Method for this compound Quantification

Objective: To develop and validate a precise and accurate HPLC-UV method for the quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

Validation Protocol:

  • Specificity: Analyze a blank (diluent), a placebo (matrix without analyte), and a spiked sample to demonstrate the absence of interference at the retention time of this compound.

  • Linearity: Prepare a series of at least five standard solutions of this compound over the expected concentration range. Plot the peak area against the concentration and determine the correlation coefficient (r²).

  • Accuracy: Analyze samples with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of a standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary method parameters (e.g., flow rate, column temperature, mobile phase composition) and assess the impact on the results.

GC-MS Method for this compound Quantification

Objective: To develop and validate a sensitive and specific GC-MS method for the quantification of this compound following derivatization.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Derivatization:

  • React this compound with a suitable derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form a volatile trimethylsilyl (B98337) (TMS) derivative.

Chromatographic and Mass Spectrometric Conditions:

  • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a suitable initial temperature, then ramp to a final temperature to ensure separation.

  • Inlet Temperature: 280°C

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound.

Validation Protocol: The validation protocol for the GC-MS method follows the same principles as the HPLC method (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, and Robustness), with adjustments made for the specific technique and the inclusion of the derivatization step.

Mandatory Visualization

Analytical_Method_Cross_Validation cluster_Method1 HPLC Method cluster_Method2 GC-MS Method cluster_CrossVal Cross-Validation M1_Dev Method Development M1_Val Method Validation M1_Dev->M1_Val Sample_Analysis Analyze Same Samples by Both Methods M1_Val->Sample_Analysis M2_Dev Method Development M2_Val Method Validation M2_Dev->M2_Val M2_Val->Sample_Analysis Data_Comparison Compare Results (e.g., Bland-Altman, Deming Regression) Sample_Analysis->Data_Comparison Conclusion Assess Agreement & Bias Data_Comparison->Conclusion

Caption: Workflow for the cross-validation of analytical methods.

Method_Comparison_Logic Start Need to Quantify this compound Method_Choice Choice of Analytical Method HPLC GC-MS Start->Method_Choice HPLC_Node HPLC-UV Pros: - No derivatization needed - Good for non-volatile compounds - High robustness Cons: - Potentially lower sensitivity than GC-MS (SIM) Method_Choice:hplc->HPLC_Node GCMS_Node GC-MS Pros: - Very high sensitivity (SIM mode) - High specificity Cons: - Derivatization required - Potential for thermal degradation Method_Choice:gcms->GCMS_Node

Caption: Logical comparison of HPLC and GC-MS for this compound analysis.

comparative study of different synthetic routes to 3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthetic methodologies for the preparation of 3-phenylpropanamide, a valuable intermediate in organic synthesis and pharmaceutical development. The following sections detail common synthetic pathways, offering objective comparisons of their performance based on reported experimental data. Detailed experimental protocols for key reactions are provided to facilitate replication and adaptation in a laboratory setting.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their efficiency and reaction conditions.

Synthetic RouteStarting MaterialKey ReagentsSolventReaction Time (approx.)Yield (%)Purity (%)
Amidation of 3-Phenylpropanoic Acid
Route 1a: Acid Chloride Formation3-Phenylpropanoic acidThionyl chloride (SOCl₂), Aqueous Ammonia (B1221849)Dichloromethane2-4 hours85-95>95
Route 1b: Carbodiimide Coupling3-Phenylpropanoic acidEDC, HOBt, Ammonium (B1175870) Chloride, DIEADMF12-16 hours70-85>95
Hydrolysis of 3-Phenylpropionitrile (B121915) 3-PhenylpropionitrileSulfuric Acid, WaterDioxane/Water2-3 hours80-90>95
Beckmann Rearrangement Benzylacetone (B32356)Hydroxylamine (B1172632) hydrochloride, Acetic Anhydride (B1165640)Ethanol (B145695), Acetic Acid4-6 hours (2 steps)75-85>90
Ritter Reaction 3-PhenylpropanolAcetonitrile (B52724), Sulfuric Acid, then HydrolysisAcetonitrile4-8 hours (2 steps)60-75>90

Synthetic Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.

cluster_0 Route 1: Amidation of 3-Phenylpropanoic Acid cluster_0a cluster_0b 3-Phenylpropanoic Acid 3-Phenylpropanoic Acid 3-Phenylpropanoyl Chloride 3-Phenylpropanoyl Chloride 3-Phenylpropanoic Acid->3-Phenylpropanoyl Chloride SOCl₂ O-Acylisourea Intermediate O-Acylisourea Intermediate 3-Phenylpropanoic Acid->O-Acylisourea Intermediate EDC, HOBt 3-Phenylpropanamide_1 This compound 3-Phenylpropanoyl Chloride->3-Phenylpropanamide_1 NH₃(aq) O-Acylisourea Intermediate->3-Phenylpropanamide_1 NH₄Cl, DIEA

Caption: Synthetic pathways for this compound via amidation of 3-phenylpropanoic acid.

cluster_1 Route 2: Hydrolysis of 3-Phenylpropionitrile 3-Phenylpropionitrile 3-Phenylpropionitrile 3-Phenylpropanamide_2 This compound 3-Phenylpropionitrile->3-Phenylpropanamide_2 H₂SO₄, H₂O

Caption: Synthesis of this compound through the hydrolysis of 3-phenylpropionitrile.

cluster_2 Route 3: Beckmann Rearrangement Benzylacetone Benzylacetone Benzylacetone Oxime Benzylacetone Oxime Benzylacetone->Benzylacetone Oxime NH₂OH·HCl 3-Phenylpropanamide_3 This compound Benzylacetone Oxime->3-Phenylpropanamide_3 Ac₂O, heat

Caption: The Beckmann rearrangement route to this compound from benzylacetone.

cluster_3 Route 4: Ritter Reaction 3-Phenylpropanol 3-Phenylpropanol Nitrilium Ion Intermediate Nitrilium Ion Intermediate 3-Phenylpropanol->Nitrilium Ion Intermediate H₂SO₄, CH₃CN N-(3-phenylpropyl)acetamide N-(3-phenylpropyl)acetamide Nitrilium Ion Intermediate->N-(3-phenylpropyl)acetamide H₂O 3-Phenylpropanamide_4 This compound N-(3-phenylpropyl)acetamide->3-Phenylpropanamide_4 Hydrolysis

Caption: A potential Ritter reaction pathway for the synthesis of this compound.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Route 1a: Amidation of 3-Phenylpropanoic Acid via Acid Chloride Formation

This robust and high-yielding method involves the conversion of 3-phenylpropanoic acid to its more reactive acid chloride, which is then treated with ammonia.[1][2]

Step 1: Synthesis of 3-Phenylpropanoyl Chloride

  • To a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add 3-phenylpropanoic acid (1 equivalent).

  • Add thionyl chloride (2 equivalents) dropwise at room temperature.[3]

  • Heat the mixture to reflux (approximately 80°C) for 2 hours.[3]

  • After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-phenylpropanoyl chloride is used in the next step without further purification.

Step 2: Amidation of 3-Phenylpropanoyl Chloride

  • Cool the crude 3-phenylpropanoyl chloride in an ice bath.

  • Slowly add a concentrated aqueous solution of ammonia (3-4 equivalents) with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to afford this compound.

Route 1b: Amidation of 3-Phenylpropanoic Acid via Carbodiimide Coupling

This method utilizes a coupling agent to facilitate the direct amidation of the carboxylic acid, avoiding the need for the more reactive acid chloride intermediate.[4][5]

  • Dissolve 3-phenylpropanoic acid (1 equivalent), 1-hydroxybenzotriazole (B26582) (HOBt) (1.2 equivalents), and ammonium chloride (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF).

  • Cool the solution to 0°C in an ice bath.

  • Add N,N'-diisopropylethylamine (DIEA) (2 equivalents) to the mixture.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 equivalents) portion-wise, maintaining the temperature at 0°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate (B1210297).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Route 2: Hydrolysis of 3-Phenylpropionitrile

This route offers a straightforward conversion of the corresponding nitrile to the primary amide.

  • In a round-bottomed flask, dissolve 3-phenylpropionitrile (1 equivalent) in a mixture of dioxane and water (1:1).

  • Slowly add concentrated sulfuric acid (2 equivalents) while cooling the flask in an ice bath.

  • Heat the reaction mixture to reflux (approximately 100°C) for 2-3 hours.

  • Cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain this compound.

Route 3: Beckmann Rearrangement of Benzylacetone Oxime

This classic rearrangement reaction provides an alternative route from a ketone precursor.[6][7][8][9][10]

Step 1: Synthesis of Benzylacetone Oxime

  • Dissolve benzylacetone (1 equivalent) in ethanol in a round-bottomed flask.

  • Add a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents) in water.

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture and pour it into cold water.

  • Collect the resulting solid by vacuum filtration, wash with water, and dry to yield benzylacetone oxime.

Step 2: Beckmann Rearrangement

  • To a flask containing benzylacetone oxime (1 equivalent), add an excess of acetic anhydride (5-10 equivalents).

  • Heat the mixture to reflux (approximately 140°C) for 2-3 hours.

  • Cool the reaction mixture and carefully pour it into a beaker of cold water with stirring.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to give this compound.

Route 4: Ritter Reaction of 3-Phenylpropanol

The Ritter reaction provides a method for converting alcohols to amides, though it may be a two-step process for obtaining the primary amide.[11][12][13][14][15][16][17]

Step 1: Synthesis of N-(3-phenylpropyl)acetamide

  • In a flask, dissolve 3-phenylpropanol (1 equivalent) in acetonitrile (used as both reactant and solvent).

  • Cool the solution in an ice bath and slowly add concentrated sulfuric acid (2-3 equivalents).

  • Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture onto ice and neutralize with a concentrated sodium hydroxide (B78521) solution.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer, filter, and concentrate to give crude N-(3-phenylpropyl)acetamide.

Step 2: Hydrolysis to this compound

  • The direct hydrolysis of the N-acetyl group to the primary amide can be challenging. A more common approach to a primary amide from an alcohol via a Ritter-type reaction would involve using a cyanide source that can be hydrolyzed in situ, though this is a more hazardous procedure. For the purpose of this guide, the hydrolysis of the intermediate N-acetyl compound would require harsh acidic or basic conditions, which may lead to low yields of the desired primary amide. Due to the indirect nature and potential for low yields, a detailed protocol for this final step is not provided as it is generally less efficient than the other routes presented.

References

Nanoparticle Tracking Analysis (NTA) for Chemical Characterization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug development and nanoscale research, precise characterization of nanoparticles is paramount. Nanoparticle Tracking Analysis (NTA) has emerged as a powerful technique for obtaining high-resolution data on particle size distribution and concentration.[1][2] This guide provides an objective comparison of NTA with other common methods, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their needs.

Introduction to Nanoparticle Tracking Analysis (NTA)

NTA is a method used to visualize and analyze particles in liquid suspensions.[3] It utilizes the properties of both light scattering and Brownian motion to determine the size distribution and concentration of nanoparticles.[1][2] A laser beam is passed through the sample, and the light scattered by individual particles is captured by a camera mounted on a microscope.[1][2][4] The NTA software then tracks the movement of each particle frame by frame, calculating its diffusion coefficient and, subsequently, its hydrodynamic diameter using the Stokes-Einstein equation.[4][5] This particle-by-particle analysis allows for a number-based distribution, providing high-resolution insights into polydisperse samples.[1][6]

Comparative Performance of NTA and Other Techniques

The selection of a nanoparticle characterization technique depends on the specific requirements of the application, including the nature of the sample, the parameters to be measured, and the desired resolution. NTA offers distinct advantages in certain scenarios but also has limitations compared to other methods such as Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), Atomic Force Microscopy (AFM), and Analytical Ultracentrifugation (AUC).

Data Presentation: Quantitative Comparison of Nanoparticle Characterization Techniques

The following table summarizes the key quantitative performance metrics of NTA and its alternatives.

FeatureNanoparticle Tracking Analysis (NTA)Dynamic Light Scattering (DLS)Transmission Electron Microscopy (TEM)Atomic Force Microscopy (AFM)Analytical Ultracentrifugation (AUC)
Size Range ~10 - 2000 nm (particle type dependent)[1][2][3]~1 nm - 10 µmHigh resolution, sub-nm to >1 µmHigh resolution, sub-nm to >1 µm~1 nm to several µm
Concentration Range 10⁷ - 10⁹ particles/mL[5][7][8]10⁸ - 10¹² particles/mL[7]Not a direct solution-based techniqueNot a direct solution-based techniqueRequires knowledge of material composition
Measurement Principle Tracks individual particle Brownian motion[1]Measures fluctuations in scattered light from an ensemble of particles[6]Electron beam transmission through a thin sampleCantilever with a sharp tip scans the sample surfaceMeasures sedimentation velocity in a centrifugal field
Distribution Type Number-weighted[6][9]Intensity-weighted[6][9]Number-weighted (from image analysis)Number-weighted (from image analysis)Weight-averaged sedimentation coefficient distribution
Resolution High, can resolve peaks with a size ratio of ~1:1.33[8]Low, can resolve peaks with a size ratio of at least 3:1[7]Very high, direct visualization of individual particlesVery high, 3D topographical imagingHigh resolution
Key Advantages Particle concentration, high resolution for polydisperse samples, visualization of particles.[2][7]Fast, wide size range, good for monodisperse samples.[10]Direct imaging of particle morphology and size.[2]3D imaging and measurement of surface properties.[2]High resolution and accuracy for size distribution.[1]
Key Limitations Limited concentration range, potential underestimation of smaller particles, operator bias.[11][12][13]Biased towards larger particles, low resolution for polydisperse samples.[7][8]Time-consuming sample preparation, requires vacuum, provides 2D projection.[2]Time-consuming sample preparation, potential for tip-sample artifacts.[2]Time-consuming, requires knowledge of material properties.[1]
Repeatability ~1%[8]<1%[8]Dependent on image analysis statisticsDependent on scan area and image analysisHigh

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are outlines for key experiments involving NTA.

1. General NTA Measurement Protocol

This protocol describes the basic steps for analyzing a nanoparticle sample using NTA.

  • Sample Preparation:

    • Dilute the sample in an appropriate particle-free solvent (e.g., filtered deionized water or PBS) to achieve a concentration within the optimal range for the instrument (typically 10⁷ - 10⁹ particles/mL).[5][7] This may require serial dilutions.[11]

    • Ensure the sample is well-mixed by gentle vortexing or pipetting. Avoid introducing air bubbles.[11][14]

  • Instrument Setup:

    • Turn on the NTA instrument and the associated computer.[14]

    • Clean the sample chamber or cuvette thoroughly to remove any residual particles.[14]

    • Introduce the prepared sample into the sample chamber.

  • Data Acquisition:

    • Adjust the focus to clearly visualize the nanoparticles as sharp, distinct points of light.[14]

    • Set the appropriate camera level and detection threshold to ensure accurate particle detection without capturing excessive background noise.

    • Capture a video of the particles under Brownian motion. The capture duration is typically 30-60 seconds, and multiple replicates are recommended for statistical robustness.[15]

  • Data Analysis:

    • The NTA software analyzes the captured video to track the movement of individual particles.

    • The software calculates the hydrodynamic diameter of each particle based on its diffusion rate.

    • The results are presented as a particle size distribution histogram and a concentration measurement.

2. Comparative Analysis of NTA and DLS for Polydisperse Samples

This experiment aims to compare the resolution capabilities of NTA and DLS for a sample containing multiple particle populations.

  • Materials:

    • Monodisperse polystyrene bead standards of different sizes (e.g., 60 nm, 100 nm, 200 nm).

    • Particle-free deionized water.

  • Procedure:

    • Prepare individual suspensions of each polystyrene bead standard at a known concentration.

    • Create a polydisperse mixture by combining the individual suspensions in a defined ratio (e.g., 1:1 by particle number).

    • Analyze the polydisperse mixture using both NTA and DLS instruments according to their respective standard operating procedures.

  • Expected Outcome:

    • NTA is expected to resolve the different particle size populations as distinct peaks in the size distribution histogram.[7]

    • DLS, due to its intensity-weighting and lower resolution, may show a broader, single peak or may not be able to distinguish between populations that are close in size.[7]

Mandatory Visualizations

NTA Experimental Workflow

NTA_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dilution Sample Dilution (10⁷-10⁹ particles/mL) Mixing Gentle Mixing Dilution->Mixing Loading Load Sample Mixing->Loading Focus Adjust Focus & Settings Loading->Focus Capture Capture Video (e.g., 5 x 60s) Focus->Capture Tracking Particle Tracking Capture->Tracking Calculation Size & Concentration Calculation Tracking->Calculation Report Generate Report (Size Distribution & Concentration) Calculation->Report

A simplified workflow for Nanoparticle Tracking Analysis (NTA) experiments.

Logical Relationship of NTA Measurement Principle

NTA_Principle cluster_observation Observation cluster_analysis Analysis Laser Laser Illumination Particles Nanoparticles in Suspension Laser->Particles Scattering Light Scattering Particles->Scattering Camera Video Capture Scattering->Camera Brownian Brownian Motion Tracking Particle Tracking Software Brownian->Tracking Diffusion Diffusion Coefficient (Dt) Tracking->Diffusion Concentration Particle Concentration Tracking->Concentration Stokes Stokes-Einstein Equation Diffusion->Stokes Hydro_Dia Hydrodynamic Diameter Stokes->Hydro_Dia

The logical flow from particle observation to data analysis in NTA.

Conclusion

NTA is a valuable tool for the characterization of nanoparticles, offering high-resolution size distribution and concentration measurements, particularly for polydisperse systems.[2][7] Its ability to analyze particles on an individual basis provides a significant advantage over ensemble techniques like DLS, which can be biased by the presence of larger particles.[7] However, NTA also has its limitations, including a more restricted concentration range and the potential for operator-dependent variability.[11] For a comprehensive understanding of nanoparticle systems, especially in the context of drug delivery and development, a multi-technique approach is often recommended.[6][7][10] By understanding the principles, advantages, and limitations of NTA and its alternatives, researchers can make informed decisions to obtain accurate and reliable characterization data.

References

comparing the pharmacological effects of fentanyl analogs with N-acyl group modifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of synthetic opioids is continually evolving, with novel fentanyl analogs frequently emerging. Modifications to the N-acyl group of the fentanyl scaffold have been shown to significantly alter the pharmacological profile of these compounds, impacting their potency, efficacy, and downstream signaling pathways. This guide provides a comparative analysis of these effects, supported by experimental data, to aid in the understanding of structure-activity relationships (SAR) and to inform future drug development.

Comparative Analysis of Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for a selection of fentanyl analogs with varying N-acyl group modifications. These modifications directly influence the interaction of the ligands with the mu-opioid receptor (MOR), leading to a spectrum of effects from potent agonism to partial agonism and biased signaling.

In Vitro Pharmacological Profile at the Mu-Opioid Receptor (MOR)
Fentanyl AnalogN-Acyl GroupReceptor Binding Affinity (Ki, nM)G-Protein Activation (EC50, nM)G-Protein Activation (%Emax vs. DAMGO)β-Arrestin2 Recruitment (EC50, nM)β-Arrestin2 Recruitment (%Emax vs. DAMGO)Reference
FentanylPropanoyl7.610.3113%--[1]
AcetylfentanylAcetyl------
ButyrylfentanylButanoyl--60.2% (Partial Agonist)--[2]
ValerylfentanylPentanoyl-179.860% (Partial Agonist)--[1]
CyclopropylfentanylCyclopropylcarbonyl-8.6113% (Full Agonist)--[1]
MethoxyacetylfentanylMethoxyacetylHigh MOR Selectivity----[2]
FuranylfentanylFuran-2-carbonylHigher than FentanylHigher potency than FentanylFull Agonist--[2]

Note: DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) is a standard full MOR agonist used as a reference in many in vitro assays. A hyphen (-) indicates that the data was not available in the cited sources.

In Vivo Analgesic Potency and Respiratory Depression
Fentanyl AnalogN-Acyl GroupAnalgesic Potency (ED50, mg/kg)Respiratory Depression (ED50, mg/kg)Therapeutic Index (Resp. ED50 / Analgesic ED50)Reference
FentanylPropanoyl0.0180.9653.3[3][4]
AcetylfentanylAcetyl0.021--[3]
MethoxyacetylfentanylMethoxyacetyl0.053--[3][5]
CrotonylfentanylCrotonyl-2.72-[4][6]
IsobutyrylfentanylIsobutyryl-13.5-[4][6]

Note: ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. A higher therapeutic index suggests a wider margin of safety between the desired analgesic effect and the adverse effect of respiratory depression. A hyphen (-) indicates that the data was not available in the cited sources.

Key Findings from Structure-Activity Relationship (SAR) Studies

  • N-Acyl Chain Length: Increasing the length of the N-acyl chain from acetyl to valeryl appears to decrease potency and efficacy at the MOR.[7] For instance, valerylfentanyl acts as a partial agonist, whereas fentanyl is a full agonist.[1]

  • Bulky and Rigid Groups: The introduction of a cyclopropyl (B3062369) group, as seen in cyclopropylfentanyl, results in a compound with potency and efficacy similar to fentanyl, suggesting that the receptor's binding pocket can accommodate such rigid structures.[1]

  • Heterocyclic Groups: Replacing the propanoyl group with a furan-2-carbonyl group (furanylfentanyl) can lead to higher affinity and potency at the MOR compared to fentanyl.[2]

  • Biased Agonism: Several fentanyl analogs exhibit biased agonism, preferentially activating G-protein signaling pathways over β-arrestin2 recruitment.[8][9] This is a significant area of research, as it is hypothesized that G-protein biased agonists may offer a better safety profile with reduced side effects like respiratory depression and constipation.[8][10] The N-aniline ring of fentanyl has been identified as a key mediator of β-arrestin signaling through a novel "microswitch" involving the M153 residue of the MOR.[10][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used to characterize the pharmacological effects of fentanyl analogs.

Radioligand Binding Assay for Receptor Affinity (Ki)

This assay determines the affinity of a ligand for a specific receptor.

  • Preparation of Cell Membranes: Cell lines (e.g., CHO or HEK cells) stably expressing the human mu-opioid receptor are cultured and harvested. The cells are then lysed, and the cell membranes containing the receptors are isolated through centrifugation.

  • Competitive Binding: A constant concentration of a radiolabeled ligand with known high affinity for the MOR (e.g., [³H]DAMGO) is incubated with the prepared cell membranes.

  • Addition of Test Compound: Increasing concentrations of the unlabeled fentanyl analog (the competitor) are added to the incubation mixture.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the fentanyl analog that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radiolabeled ligand.

[³⁵S]GTPγS Binding Assay for G-Protein Activation (EC50 and Emax)

This functional assay measures the activation of G-proteins following receptor agonism.

  • Membrane Preparation: Similar to the binding assay, membranes from cells expressing the MOR are prepared.

  • Assay Buffer: The membranes are incubated in an assay buffer containing GDP (to ensure G-proteins are in their inactive state) and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Agonist Stimulation: Increasing concentrations of the fentanyl analog are added to the mixture. Agonist binding to the MOR promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.

  • Incubation and Termination: The reaction is allowed to proceed for a set time at a controlled temperature and then terminated.

  • Separation and Quantification: The membrane-bound [³⁵S]GTPγS is separated from the free [³⁵S]GTPγS by filtration. The radioactivity on the filters is then quantified.

  • Data Analysis: The amount of [³⁵S]GTPγS bound is plotted against the concentration of the fentanyl analog. A sigmoidal dose-response curve is fitted to the data to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect), which are measures of potency and efficacy, respectively.[2]

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated MOR, a key step in receptor desensitization and an indicator of a distinct signaling pathway.

  • Cell Line Preparation: HEK 293 cells are co-transfected with the human MOR and a β-arrestin fusion protein. A common method is the NanoBiT assay, where the receptor is fused with a large subunit (LgBiT) and β-arrestin with a small subunit (SmBiT) of a luciferase enzyme.[10]

  • Cell Plating: The transfected cells are plated in a multi-well plate.

  • Substrate and Agonist Addition: A substrate for the luciferase is added to the wells, followed by the addition of varying concentrations of the fentanyl analog.

  • Signal Detection: If the fentanyl analog induces the recruitment of β-arrestin to the MOR, the LgBiT and SmBiT subunits come into close proximity, reconstituting the active luciferase enzyme and generating a luminescent signal. This signal is measured using a luminometer.

  • Data Analysis: The luminescent signal is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 and Emax for β-arrestin recruitment can be determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and a typical experimental workflow for characterizing fentanyl analogs.

G_Protein_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fentanyl_Analog Fentanyl Analog MOR Mu-Opioid Receptor (MOR) Fentanyl_Analog->MOR Binds G_Protein Gαi/o, Gβγ MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Production Downstream_Effects Analgesia, Respiratory Depression cAMP->Downstream_Effects Leads to

Caption: Mu-Opioid Receptor G-Protein Signaling Pathway.

Beta_Arrestin_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fentanyl_Analog Fentanyl Analog MOR Phosphorylated MOR Fentanyl_Analog->MOR Activates GRK GRK MOR->GRK Recruits Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits GRK->MOR Phosphorylates Internalization Receptor Internalization, Desensitization Beta_Arrestin->Internalization Mediates

Caption: Mu-Opioid Receptor β-Arrestin Signaling Pathway.

Experimental_Workflow Start Fentanyl Analog with N-Acyl Modification In_Vitro In Vitro Characterization Start->In_Vitro In_Vivo In Vivo Evaluation Start->In_Vivo Binding Receptor Binding Assay (Affinity - Ki) In_Vitro->Binding Functional Functional Assays In_Vitro->Functional SAR Structure-Activity Relationship Analysis Binding->SAR G_Protein_Assay G-Protein Activation (Potency - EC50, Efficacy - Emax) Functional->G_Protein_Assay Arrestin_Assay β-Arrestin Recruitment (Potency - EC50, Efficacy - Emax) Functional->Arrestin_Assay G_Protein_Assay->SAR Arrestin_Assay->SAR Analgesia Analgesia Model (e.g., Tail-Withdrawal) (Potency - ED50) In_Vivo->Analgesia Resp_Dep Respiratory Measurement (e.g., Plethysmography) (Potency - ED50) In_Vivo->Resp_Dep Analgesia->SAR Resp_Dep->SAR

Caption: Workflow for Pharmacological Characterization.

References

Safety Operating Guide

Proper Disposal of 3-Phenylpropanamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 3-Phenylpropanamide, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance, harmful if swallowed, and can cause significant skin and eye irritation, as well as respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this compound. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Disposal and Waste Accumulation Guidelines

Specific quantitative disposal limits for this compound are not widely established and are typically determined by local, state, and federal regulations. Therefore, it is imperative to consult your institution's Environmental Health and Safety (EHS) office for site-specific limits. However, general best practices for laboratory chemical waste accumulation should be followed.

ParameterGuidelineSource
Regulatory Framework Disposal must comply with all applicable local, state, and federal regulations.[1][3][4]
Waste Classification Treat as hazardous chemical waste.[5]
Drain Disposal Prohibited. Do not let the product enter drains.[3][6]
Solid Waste Disposal Prohibited for untreated chemical.[7]
Container Rinsate The first rinse of an empty container must be collected as hazardous waste. For highly toxic compounds, the first three rinses must be collected.[7]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to treat it as hazardous waste and arrange for its collection by a certified waste management provider. In-lab neutralization or treatment is not recommended without specific, validated protocols.

1. Waste Collection:

  • Collect all waste this compound, including contaminated materials such as absorbent pads, filter paper, and disposable labware, in a designated hazardous waste container.[8]

  • The container must be made of a material compatible with amides and be in good, leak-proof condition with a secure, sealable lid.[7][8]

2. Waste Segregation:

  • Crucially, do not mix this compound waste with incompatible materials. Amides are incompatible with acids (both oxidizing and non-oxidizing), which can generate heat and potentially toxic gases.[9]

  • Store the waste container separately from acids and other reactive chemicals.

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."[5][8]

  • The label must include the full chemical name, "this compound," the concentration (if in solution), and the date of accumulation.[7]

4. Storage:

  • Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.[5]

  • This area should be away from general lab traffic and provide secondary containment for liquid waste to prevent spills.[7]

5. Arranging for Disposal:

  • Follow your institution's established procedures to request a hazardous waste pickup from your EHS department or a contracted waste management company.[5]

6. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wearing appropriate PPE, absorb the spilled material with an inert, non-combustible absorbent (e.g., sand, vermiculite).[10]

  • Collect the absorbed material and place it into a sealed, properly labeled hazardous waste container for disposal.[3]

7. Empty Container Disposal:

  • Empty containers that previously held this compound must be treated as hazardous waste.

  • Triple-rinse the container with a suitable solvent. The initial rinsate must be collected and disposed of as hazardous chemical waste.[7] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsate as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Need to dispose of This compound sds_check Is a specific Safety Data Sheet (SDS) available for this exact chemical? start->sds_check follow_sds Follow specific disposal instructions in Section 13 of the SDS. sds_check->follow_sds  Yes no_sds Treat as Hazardous Waste (Conservative Approach) sds_check->no_sds No   contact_ehs Contact Institutional Environmental Health & Safety (EHS) Office follow_sds->contact_ehs no_sds->contact_ehs collect_waste Collect in a compatible, sealed, and labeled container. Do not mix with other wastes. contact_ehs->collect_waste store_waste Store in designated satellite accumulation area. collect_waste->store_waste arrange_pickup Arrange for hazardous waste pickup via EHS. store_waste->arrange_pickup end End: Proper Disposal arrange_pickup->end

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Operational Guidance for Handling 3-Phenylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of 3-Phenylpropanamide, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified with the following hazards.[1][2]

Hazard ClassGHS Hazard CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[1][2]
Skin Corrosion/IrritationH315Causes skin irritation.[1][2]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1][2]
Specific Target Organ ToxicityH335May cause respiratory irritation.[2]

Signal Word: Warning[2]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is the primary defense against exposure. The following PPE is mandatory when handling this compound.[3]

PPE CategoryRecommended Equipment
Eye & Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4] A face shield may be necessary for operations with a high risk of splashing.
Hand Protection Handle with chemical-resistant gloves (e.g., nitrile, neoprene).[4][5] Gloves should be inspected for damage before each use.[6]
Body Protection A lab coat must be worn and kept fully buttoned.[3][6] For larger quantities or significant splash risk, impervious clothing or a chemical-resistant apron is recommended.[4]
Respiratory Protection All handling of this compound powder or solutions that may produce aerosols should be conducted in a certified chemical fume hood to avoid inhalation.[3][6] If a fume hood is not available, a NIOSH-approved respirator is required.[4]
Foot Protection Closed-toe and closed-heel shoes made of impermeable material must be worn at all times in the laboratory.[6]

Operational Plan: Safe Handling Protocol

A systematic approach is crucial for minimizing risks during the handling of this compound.

Preparation and Engineering Controls
  • Conduct a pre-operational hazard assessment for the specific procedures being undertaken.[5]

  • Ensure that a safety shower and an emergency eyewash station are unobstructed and readily accessible.[6]

  • Perform all manipulations of this compound within a well-ventilated area, preferably a certified chemical fume hood.[3][4]

  • Cover the work surface with absorbent bench paper to contain any potential spills.[6]

Handling the Chemical
  • Avoid the formation of dust and aerosols.[4] When handling the solid form, use a scoop or spatula to prevent dust generation.[6]

  • Do not eat, drink, or smoke in the laboratory or when using this product.[1]

  • Wash hands thoroughly after handling.[1]

  • Avoid contact with skin and eyes.[4]

  • Use non-sparking tools to prevent ignition from electrostatic discharge.[4]

Storage
  • Store in a cool, dry, and well-ventilated place.[1][4]

  • Keep the container tightly closed.[1][4]

  • Store locked up and apart from incompatible materials or foodstuff containers.[1][4]

Emergency and Disposal Plans

First-Aid Measures

Immediate action is critical in the event of an exposure.

Exposure RouteFirst-Aid Procedure
If Inhaled Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][4]
In Case of Skin Contact Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[1][4]
In Case of Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor.[1][4]
If Swallowed Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][4]
Accidental Release Measures (Spills)
  • Personal Precautions : Evacuate personnel to a safe area.[4] Avoid breathing dust, vapors, or mist.[4] Ensure adequate ventilation and wear the appropriate PPE as described above.[4]

  • Environmental Precautions : Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains, as its environmental impact is unknown.[4]

  • Containment and Cleaning Up :

    • For small spills, use an inert absorbent material like sand or vermiculite (B1170534) to collect the substance.[7]

    • Place the absorbed material into a suitable, closed, and labeled container for disposal.[4][7]

    • Remove all sources of ignition and use spark-proof tools.[4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste. Disposal must be in accordance with all applicable federal, state, and local regulations.

  • Waste Collection :

    • Collect waste in a compatible, properly labeled, and sealed container.[7][8] Do not mix with other waste streams unless permitted by your institution's EHS department.[7]

    • Label the container clearly with "Hazardous Waste" and the full chemical name, "this compound".[8]

  • Contaminated Materials :

    • Dispose of contaminated gloves, bench paper, and other disposable PPE as hazardous waste.[7]

    • Empty containers must be triple-rinsed with a suitable solvent.[7][8] The first rinseate must be collected and disposed of as hazardous waste.[8]

  • Final Disposal :

    • Arrange for disposal through a licensed and approved treatment and disposal facility.[1] Never dispose of this compound down the drain or in the regular trash.[7][9]

Visual Workflows

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep1 Conduct Hazard Assessment prep2 Verify Fume Hood & Safety Shower/Eyewash prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Handle Carefully to Avoid Dust handle1->handle2 handle3 Transfer with Non-Sparking Tools handle2->handle3 post1 Store in Sealed Container handle3->post1 post2 Collect Waste in Labeled Container post1->post2 post3 Decontaminate Work Area post2->post3 post4 Dispose via EHS post3->post4 G cluster_routes cluster_actions exposure Exposure Event inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion action_inhale Move to Fresh Air Seek Medical Help inhalation->action_inhale action_skin Remove Contaminated Clothing Wash with Soap & Water skin->action_skin action_eye Rinse with Water for 15 mins Seek Medical Help eye->action_eye action_ingest Rinse Mouth Call Poison Control ingestion->action_ingest

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。